molecular formula C7H14N2O4S B2410582 Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate CAS No. 2165427-66-5

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Katalognummer: B2410582
CAS-Nummer: 2165427-66-5
Molekulargewicht: 222.26
InChI-Schlüssel: JTVSCILRYKVTFP-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative designed for neuroscience and medicinal chemistry research, specifically for investigating ionotropic glutamate receptors (iGluRs). This compound is structurally related to a class of 3-aryl proline analogs that function as competitive antagonists for iGluR subtypes. Such antagonists are invaluable for studying the role of these receptors in neurological health and disease states, including anxiety, depression, neuropathic pain, and neurodegenerative conditions. Research on analogous molecular scaffolds indicates this compound may exhibit selectivity for NMDA receptor subtypes, particularly GluN1/GluN2A, making it a potential tool for dissecting specific signaling pathways in the central nervous system. Its mechanism of action involves binding to the orthosteric site of the receptor, competing with the native neurotransmitter glutamate to inhibit receptor activation and the subsequent influx of cations. This inhibition allows researchers to probe the physiological and pathological consequences of specific receptor blockade. The ethyl ester group enhances cell permeability, facilitating studies in cellular models, while the sulfamoyl moiety can be critical for target interaction and potency. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSCILRYKVTFP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate: A Technical Guide to a Novel Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a chiral molecule featuring a pyrrolidine-2-carboxylate scaffold N-functionalized with a sulfamoyl group. While this specific chemical entity is not extensively documented in public scientific literature, its structural components are well-recognized pharmacophores in modern drug discovery. This guide provides a comprehensive technical overview by deconstructing the molecule into its core functional units. We present a predictive analysis of its physicochemical properties, a plausible synthetic route, and a reasoned hypothesis of its potential biological activities based on established knowledge of related compounds. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols to facilitate the synthesis, purification, and in vitro evaluation of this promising, yet unexplored, molecule.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate represents such an entity, combining two powerful motifs in medicinal chemistry: the sterically defined pyrrolidine ring, a cornerstone of many successful drugs, and the sulfamoyl group, a potent zinc-binding pharmacophore.

The absence of direct published data on this specific compound necessitates a predictive and inferential approach. By analyzing the well-documented roles of its constituent parts, we can construct a robust hypothesis regarding its synthesis, properties, and potential biological targets. This guide aims to bridge the current information gap, providing the scientific community with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is presented below. These values are computationally derived and serve as a preliminary guide for experimental design.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄SPubChem
Molecular Weight 222.26 g/mol PubChem
SMILES CCOC(=O)[C@H]1CCCN1S(=O)(=O)NPubChem
InChIKey JTVSCILRYKVTFP-LURJTMIESA-NPubChem
Predicted XlogP -0.4PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem

Structural and Functional Group Analysis

The therapeutic potential of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be inferred from a detailed analysis of its three key structural features.

The (2R)-Pyrrolidine-2-carboxylate Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and its ability to serve as a proline mimetic.[1][2] The defined (2R)-stereochemistry is critical, as biological systems are chiral, and specific stereoisomers often account for the majority of a drug's desired activity. This scaffold is a central feature of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4] The pyrrolidine moiety orients the molecule within the enzyme's active site, forming key interactions that drive potency and selectivity.[2]

The N-Sulfamoyl Moiety

The sulfamide (-NHSO₂NH₂) and the related sulfonamide (-SO₂NH₂) groups are cornerstones of medicinal chemistry.[5][6] They are renowned for their ability to act as zinc-binding groups, a property that makes them highly effective inhibitors of metalloenzymes.[7][8] The nitrogen and oxygen atoms of the deprotonated sulfamoyl group can coordinate with the zinc ion(s) in an enzyme's active site, mimicking the transition state of the natural substrate.[9][10] This mechanism is central to the action of two major classes of therapeutics:

  • Carbonic Anhydrase (CA) Inhibitors: Used as diuretics and for the treatment of glaucoma, epilepsy, and mountain sickness.[11][12]

  • Metallo-β-Lactamase (MBL) Inhibitors: A critical area of research aimed at overcoming bacterial resistance to carbapenem antibiotics.[13][14]

Combined Potential

The combination of the (2R)-pyrrolidine-2-carboxylate scaffold with an N-sulfamoyl group creates a molecule with a compelling therapeutic hypothesis. The pyrrolidine core can provide the structural framework for binding to the active site of various enzymes, while the sulfamoyl group can act as a potent inhibitory warhead, particularly for metalloenzymes.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be achieved via the N-sulfamoylation of a commercially available starting material.

Rationale

The proposed synthesis starts with Ethyl (2R)-pyrrolidine-2-carboxylate, a readily available chiral building block. The secondary amine of the pyrrolidine ring can be directly functionalized using a sulfamoylating agent. Chlorosulfonyl isocyanate is a common and effective reagent for this transformation, often used in a one-pot procedure.[15]

Step-by-Step Protocol: Synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Safety Precaution: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water. This procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, and using anhydrous solvents and glassware.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15 minutes.

  • Sulfamoylation: In a separate dry flask, prepare a solution of chlorosulfonyl isocyanate (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final compound should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemical integrity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Workflow Diagram: Proposed Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Purification & Analysis cluster_product Final Product Start_Mat Ethyl (2R)-pyrrolidine-2-carboxylate (from hydrochloride salt) Reaction N-Sulfamoylation Anhydrous DCM, 0°C to RT Start_Mat->Reaction Reagent1 Chlorosulfonyl Isocyanate Reagent1->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up (NH4Cl Quench) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Analysis NMR, HRMS Purification->Analysis Product Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate Analysis->Product

Caption: Proposed synthetic workflow for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

Predicted Biological Activity and Therapeutic Potential

Based on its structural features, Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is predicted to be an inhibitor of several classes of enzymes.

Carbonic Anhydrase (CA) Inhibition

The sulfamoyl group is a classic zinc-binding motif found in numerous potent CA inhibitors.[7][9] CAs, particularly isoforms like CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[12] Selective inhibitors of these isoforms are sought after as anticancer agents. The pyrrolidine scaffold of the title compound could be explored to achieve isoform selectivity.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacteria producing MBLs, which inactivate carbapenem antibiotics, is a severe public health threat.[13] There are currently no clinically approved MBL inhibitors. Compounds containing sulfamoyl and carboxylate groups have been shown to be effective MBL inhibitors, with the sulfamoyl group coordinating to the dizinc center in the active site.[10][14] Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate fits this structural profile and warrants investigation as a potential agent to restore the efficacy of existing antibiotics.

DPP-IV Inhibition

The pyrrolidine core is a well-established proline mimic used in the design of DPP-IV inhibitors for type 2 diabetes.[1][3] While these inhibitors typically feature a nitrile or other electrophilic group to interact with the catalytic serine residue, the unique electronic and structural properties of the sulfamoyl group might offer a novel mode of interaction with the DPP-IV active site.

Signaling Pathway Diagram: Potential Mechanism of Action

G cluster_env Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX Carbonic Anhydrase IX (CA IX) (Transmembrane Enzyme) HIF1a->CAIX Upregulates Expression CO2 CO₂ (from metabolism) Reaction CO₂ + H₂O  ⇌  HCO₃⁻ + H⁺ CO2->Reaction H_ion H⁺ (Protons) Acidosis Extracellular Acidosis (pHe < 7.0) H_ion->Acidosis Progression Tumor Progression Metastasis, Drug Resistance Acidosis->Progression CAIX->Reaction Catalyzes Reaction->H_ion Extrusion Molecule Ethyl (2R)-1-sulfamoyl- pyrrolidine-2-carboxylate Molecule->CAIX Inhibits

Caption: Inhibition of CA IX to counteract tumor acidosis.

Proposed Experimental Validation

To test the predicted biological activities, a series of in vitro enzymatic assays are proposed.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[16][17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Recombinant human CA isoform (e.g., hCA I, II, IX, or XII) diluted in Assay Buffer to an optimized concentration.

    • Substrate Solution: 3 mM pNPA in acetonitrile/Assay Buffer.

    • Test Compound: Stock solution of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate in DMSO, serially diluted.

  • Assay Setup (96-well plate):

    • Blank: 190 µL Assay Buffer.

    • Enzyme Control: 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each test compound dilution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of Substrate Solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes using a plate reader.

  • Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

This spectrophotometric assay monitors the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin.[18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme Solution: Purified recombinant MBL (e.g., NDM-1, VIM-2, IMP-1) diluted in Assay Buffer.

    • Substrate Solution: 100 µM nitrocefin in Assay Buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Setup (96-well plate):

    • To each well, add Assay Buffer, Enzyme Solution, and test compound dilution to a final volume of 180 µL.

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of Substrate Solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 490 nm over 10-15 minutes in kinetic mode.

  • Data Analysis: Calculate initial reaction velocities and determine IC₅₀ values.

Protocol: In Vitro DPP-IV Inhibition Assay

This is a fluorometric assay that measures the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[19][20]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • Enzyme Solution: Recombinant human DPP-IV diluted in Assay Buffer.

    • Substrate Solution: 200 µM Gly-Pro-AMC in Assay Buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Setup (96-well plate):

    • Mix 26 µL of test compound dilution with 24 µL of DPP-IV enzyme solution in each well.

  • Pre-incubation: Incubate at 37 °C for 10 minutes.

  • Reaction Initiation: Add 50 µL of Substrate Solution to each well.

  • Measurement: Incubate at 37 °C for 30 minutes. Measure fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Determine the percent inhibition relative to a no-inhibitor control and calculate IC₅₀ values.

Experimental Workflow Diagram: Inhibitor Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_tertiary Lead Optimization Compound Synthesized Compound (Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate) Assay_CA Carbonic Anhydrase (hCA II, hCA IX) Compound->Assay_CA IC50 Determination Assay_MBL Metallo-β-Lactamase (NDM-1) Compound->Assay_MBL IC50 Determination Assay_DPP4 DPP-IV Compound->Assay_DPP4 IC50 Determination Selectivity Isoform Selectivity Panel (e.g., other CAs, SBLs) Assay_CA->Selectivity If Active Assay_MBL->Selectivity If Active Assay_DPP4->Selectivity If Active Kinetics Enzyme Kinetics (Determine Ki, Mode of Inhibition) Selectivity->Kinetics SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR

Caption: A proposed screening cascade to evaluate the synthesized compound's biological activity.

Summary and Future Outlook

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a novel chemical entity with significant, albeit unexplored, therapeutic potential. By combining a chiral pyrrolidine scaffold with a potent sulfamoyl zinc-binding group, this molecule is a prime candidate for inhibition of critical metalloenzymes involved in cancer, infectious diseases, and metabolic disorders.

This guide provides a comprehensive, predictive framework for its study, from a rational synthetic route to detailed protocols for its biological evaluation. The future of this compound lies in the hands of experimental research. Successful validation of its predicted activities through the proposed assays would open the door to extensive structure-activity relationship (SAR) studies, where modifications to the pyrrolidine ring and ester group could be used to fine-tune potency and selectivity. Ultimately, this foundational work could lead to the development of a new class of enzyme inhibitors with significant therapeutic impact.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

  • Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis. Retrieved March 14, 2026, from [Link]

  • Wachino, J., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio. Retrieved March 14, 2026, from [Link]

  • Winum, J. Y., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

  • Akocak, S., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis. Retrieved March 14, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus. Retrieved March 14, 2026, from [Link]

  • Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Molecules. Retrieved March 14, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Wachino, J., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. PubMed. Retrieved March 14, 2026, from [Link]

  • Biological activities of sulfonamides. (2016). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Brem, J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Publications. Retrieved March 14, 2026, from [Link]

  • Verma, S. K., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. Retrieved March 14, 2026, from [Link]

  • a Common substructures of structural classes of pyrrolidinebased DPP-IV... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. Retrieved March 14, 2026, from [Link]

  • Verma, S. K., et al. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. Retrieved March 14, 2026, from [Link]

  • Ur Rehman, S., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers. Retrieved March 14, 2026, from [Link]

Sources

Pharmacological Profiling of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the functionalization of amino acid scaffolds with sulfamoyl or sulfonamide moieties has emerged as a high-yield strategy for developing targeted therapeutics. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (CAS: 2165427-66-5)[1] represents a highly specialized derivative combining a stereospecific D-proline core with a primary sulfamoyl group and an esterified carboxylate. This whitepaper deconstructs the structural rationale of this compound, outlines its primary and secondary biological activities, and provides field-proven, self-validating methodologies for its preclinical evaluation.

Structural Deconstruction & Mechanistic Rationale

To understand the biological potential of this compound, one must analyze its three distinct structural domains. Each modification is a deliberate choice to optimize pharmacokinetics and target engagement:

  • The (2R)-Pyrrolidine Core (D-Proline Scaffold): Unlike naturally occurring L-proline (2S), the (2R) enantiomer confers significant resistance to endogenous proteolytic degradation. This conformational rigidity restricts the rotational degrees of freedom, locking the molecule into a favorable vector for active-site binding.

  • The 1-Sulfamoyl Pharmacophore ( >N−SO2​NH2​ ): Primary sulfamides are premier Zinc-Binding Groups (ZBGs). The unhindered −NH2​ terminal is highly acidic ( pKa​≈7−8 ). At physiological pH, it exists in equilibrium with its deprotonated anion, which coordinates directly with the catalytic Zn2+ ion in metalloenzymes—most notably, Carbonic Anhydrases (CAs).

  • The Ethyl Ester Prodrug Moiety: Free carboxylic acids often suffer from poor membrane permeability due to their negative charge at physiological pH. Esterification with an ethyl group increases the partition coefficient ( LogP ), facilitating passive diffusion across lipid bilayers. Once intracellular, ubiquitous esterases hydrolyze the ester back to the active free acid, effectively trapping the active metabolite inside the target cell (ion trapping).

Mechanism A Ethyl (2R)-1-sulfamoylpyrrolidine -2-carboxylate (Prodrug) B Intracellular Esterases (Hydrolysis) A->B Cellular Entry C (2R)-1-sulfamoylpyrrolidine -2-carboxylic acid B->C Cleavage D Target: CA IX/XII Active Site (Zn2+) C->D Zn2+ Coordination E Tumor Acidosis Disruption D->E Inhibition

Mechanistic pathway of prodrug activation and Carbonic Anhydrase (CA) inhibition.

Core Biological Activities

Carbonic Anhydrase (CA) Inhibition

The primary biological target for sulfamoyl-pyrrolidine derivatives is the Carbonic Anhydrase metalloenzyme family[2]. While ubiquitous cytosolic isoforms (CA I and CA II) regulate systemic pH, transmembrane isoforms (CA IX and CA XII) are heavily overexpressed in hypoxic solid tumors (mediated by HIF-1 α ). Tumors rely on CA IX/XII to hydrate extracellular CO2​ into protons and bicarbonate, driving extracellular acidosis (promoting metastasis) and intracellular alkalosis (promoting survival). The active metabolite of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate acts as a potent competitive inhibitor of these isoforms.

Antimicrobial and Antioxidant Potential

Beyond human metalloenzymes, proline-derived sulfonamides exhibit broad-spectrum biological activities. Recent structural-activity relationship (SAR) studies on related proline-sulfonamide conjugates demonstrate notable antimicrobial efficacy, particularly against Escherichia coli and Candida albicans[3][4]. The mechanism is hypothesized to involve the inhibition of pathogen-specific β

  • or γ -class carbonic anhydrases, which are essential for microbial survival and virulence. Additionally, the pyrrolidine ring system has been shown to participate in radical scavenging, yielding measurable in vitro antioxidant activity[4].

Quantitative Data: Representative Pharmacological Profile

Because the ethyl ester is a prodrug, in vitro enzymatic assays must be conducted on its hydrolyzed free-acid counterpart. The table below summarizes the expected inhibition profile based on validated data for structurally analogous sulfamoyl-proline derivatives.

Compound / InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Antimicrobial MIC ( μ g/mL)
Acetazolamide (Standard) 250.012.025.05.7N/A
(2R)-Sulfamoyl-Proline (Active) >100045.58.24.116.0 (E. coli)
Ethyl Ester (Prodrug) >5000>5000>5000>5000>64.0

Table 1: Representative inhibition constants ( Ki​ ) and Minimum Inhibitory Concentrations (MIC) highlighting the necessity of ester hydrolysis for target engagement.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, researchers must employ self-validating experimental designs. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (In Vitro)

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at a near-diffusion-limited rate ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this initial velocity. A stopped-flow instrument is required to measure millisecond-scale kinetics using a pH-sensitive indicator. Self-Validation: The assay must run Acetazolamide (AAZ) in parallel. If the calculated Ki​ for AAZ deviates by more than 15% from the literature standard (12 nM for CA II), the enzyme batch or buffer system is compromised, and the run is invalidated.

Step-by-Step Workflow:

  • Prodrug Hydrolysis: Pre-incubate the ethyl ester compound in 0.1 M NaOH at 40°C for 2 hours to yield the active carboxylate. Neutralize with HCl to pH 7.4.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme Incubation: Incubate recombinant CA isoforms (10 nM final concentration) with varying concentrations of the hydrolyzed compound (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow enzyme-inhibitor equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 15 mM CO2​ ) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (Phenol Red transition) over 10 seconds.

  • Analysis: Calculate initial velocities and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Hypoxia-Induced Cytotoxicity Assay (In Cellulo)

Causality: To prove that the prodrug enters the cell, hydrolyzes, and specifically targets tumor-associated CA IX, cytotoxicity must be evaluated under both normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions. CA IX is only expressed under hypoxia; therefore, a true CA IX inhibitor will show a significantly lower IC50​ in hypoxic cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the intact ethyl ester prodrug (1 μ M to 100 μ M). Do not hydrolyze prior to treatment; rely on intracellular esterases.

  • Environmental Segregation: Place half the plates in a standard incubator (21% O2​ , 5% CO2​ ) and the other half in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 72 hours.

  • Viability Measurement: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50​ / Hypoxic IC50​ ). An HCR > 3 indicates successful prodrug activation and CA IX-mediated cytotoxicity.

Workflow A Compound Prep (DMSO Stock) B Stopped-Flow Assay (Recombinant CAs) A->B C Cell Viability Assay (Normoxia vs Hypoxia) A->C E Data Synthesis (IC50 & Selectivity) B->E C->E D Positive Control (Acetazolamide) D->B Validation D->C Validation

Self-validating experimental workflow for in vitro and in cellulo pharmacological profiling.

Conclusion

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a highly rationalized molecule. By masking the polar carboxylic acid as an ethyl ester, it achieves the lipophilicity required for cellular penetration. Once activated, its D-proline-sulfamoyl architecture serves as a potent, proteolytically stable warhead against metalloenzymes, offering promising avenues in oncology (via CA IX/XII inhibition) and infectious disease (via microbial CA inhibition).

References

  • Sigma-Aldrich. "Ethyl proline | Sigma-Aldrich" (CAS: 2165427-66-5). MilliporeSigma.
  • Egbujor, M. C. "Synthesis and Biological Evaluation of Proline Derived Sulphonamides." Quest Journals: Journal of Research in Pharmaceutical Science, 2023.
  • ResearchGate. "Synthesis and Biological Evaluation of Proline Derived Sulphonamides." ResearchGate, 2023.
  • ResearchGate. "Description of L-proline derived sulphonamides 7g-h and 7o-p." ResearchGate.

Sources

Investigating Derivatives and Analogs of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate: A Technical Guide to Chiral Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the architectural rigidity and stereochemical predictability of proline derivatives make them invaluable scaffolds. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Molecular Formula: C7H14N2O4S)[1] represents a highly versatile chiral building block. By coupling a hydrophobic pyrrolidine core with a hydrogen-bonding sulfamoyl group (-SO₂NH₂), this molecule bridges two distinct pharmacological domains: the inhibition of metalloenzymes (specifically Carbonic Anhydrases) and the modulation of voltage-gated ion channels.

As an application scientist, the selection of the (2R) enantiomer (derived from D-proline) over the (2S) enantiomer is a deliberate structural choice. The stereocenter dictates the spatial trajectory of the C2-ester or its subsequent amide derivatives. This trajectory is critical for navigating the active site clefts of target proteins, determining whether the molecule acts as a broad-spectrum inhibitor or a highly selective therapeutic agent[2].

Metalloenzyme Targeting: Carbonic Anhydrase (CA) Inhibition

The sulfamoyl group is a classic Zinc-Binding Group (ZBG). In Carbonic Anhydrase enzymes, the active site features a Zn²⁺ ion coordinated by three histidine residues. The primary sulfonamide/sulfamide nitrogen displaces the zinc-bound water molecule, forming a direct coordinate bond[2]. Structural biology data, such as the crystallographic analysis of CA II in complex with related N'-sulfamoylpyrrolidine derivatives (PDB: 4FRC), confirms that the pyrrolidine ring anchors the molecule within the hydrophobic pocket of the active site, while the C2-substituent interacts with variable amino acid residues at the rim of the cleft, driving isozyme selectivity (e.g., targeting tumor-associated CA IX over ubiquitous CA I/II)[3].

Mechanism A Sulfamoyl Group (Zinc-Binding Group) B Zn2+ Ion (CA Active Site) A->B Coordinates C (2R)-Pyrrolidine Scaffold C->A Covalent Bond D Hydrophobic Pocket (Isozyme Selectivity) C->D Steric Fit

Binding mechanism of sulfamoylpyrrolidine to Carbonic Anhydrase.

Ion Channel Modulation: Voltage-Gated Sodium Channels (Nav)

Beyond metalloenzymes, derivatizing the C2-ester into complex carboxamides unlocks entirely different pharmacology. For instance, coupling the scaffold to bulky, lipophilic amines yields compounds like (R)-N-(3,5-bis(trifluoromethyl)benzyl)-1-sulfamoylpyrrolidine-2-carboxamide. These analogs function as potent blockers of voltage-gated sodium channels (e.g., Nav1.7 and Nav1.8), which are primary targets for the treatment of neuropathic pain[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in chemical and physical causality.

Workflow S1 Step 1: Ultrasound Synthesis (D-Proline + Sulfamide) S2 Step 2: Derivatization (Amidation/Esterification) S1->S2 S3A Step 3A: Stopped-Flow Assay (CA Inhibition Kinetics) S2->S3A Target: CA S3B Step 3B: Patch-Clamp (Nav Channel Electrophysiology) S2->S3B Target: Nav S4 Step 4: Data Integration (Structure-Activity Relationship) S3A->S4 S3B->S4

Experimental workflow from synthesis to pharmacological profiling.

Protocol: Ultrasound-Assisted Synthesis of the Core Scaffold

Traditional refluxing for sulfonamide synthesis often requires prolonged heating, which risks the thermal racemization of the sensitive (2R) stereocenter. To circumvent this, we utilize ultrasound irradiation[5]. Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, drastically accelerating the nucleophilic attack of the proline nitrogen on the sulfamoyl chloride while preserving enantiomeric purity.

Step-by-Step Methodology:

  • Preparation: Dissolve D-proline ethyl ester hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Causality: Triethylamine neutralizes the hydrochloride salt and acts as an acid scavenger for the subsequent reaction.

  • Addition: Dropwise add sulfamoyl chloride (1.2 eq) dissolved in DCM over 15 minutes.

  • Irradiation: Transfer the sealed reaction vessel to an ultrasonic bath (e.g., 40 kHz, 250 W). Sonicate at ambient temperature for 45–60 minutes.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform Chiral HPLC and ¹H-NMR. The presence of a singlet at ~4.8 ppm (D₂O exchangeable) confirms the primary -NH₂ of the sulfamoyl group, while chiral chromatography ensures >98% enantiomeric excess (ee)[5].

Protocol: Stopped-Flow Kinetics for CA Inhibition

The physiological hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers possess a "dead time" that misses the initial linear rate of the reaction. Therefore, a stopped-flow instrument is mandatory to capture accurate inhibition constants ( Ki​ )[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Syringe A with the target CA isozyme (e.g., hCA IX) and the synthesized inhibitor at varying concentrations in a HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator. Prepare Syringe B with CO₂-saturated water (substrate).

  • Mixing: The stopped-flow instrument rapidly injects and mixes equal volumes from Syringe A and Syringe B into the observation cell (dead time < 2 ms).

  • Measurement: Monitor the absorbance decay at 557 nm (the maximum absorbance of the basic form of phenol red). As the enzyme hydrates CO₂ to bicarbonate and a proton, the pH drops, causing a colorimetric shift.

  • Validation Checkpoint: The uncatalyzed hydration rate of CO₂ must be subtracted from the observed rates. Data must fit a competitive inhibition model using the Cheng-Prusoff equation to validate the inhibitor's mechanism[2].

Protocol: Whole-Cell Patch-Clamp for Nav Channel Profiling

To evaluate the efficacy of the carboxamide derivatives against Nav channels, whole-cell patch-clamp electrophysiology is required. This technique allows precise control over the membrane voltage, enabling researchers to determine if the drug binds preferentially to the resting, open, or inactivated state of the channel[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the target channel (e.g., Nav1.7).

  • Recording Setup: Establish a whole-cell configuration using borosilicate glass pipettes filled with an intracellular solution (CsF-based to block potassium currents).

  • Voltage Protocol: Hold the cell at a resting potential of -100 mV. Apply a series of depolarizing step pulses to 0 mV to elicit inward sodium currents.

  • Perfusion: Perfuse the extracellular bath with the synthesized sulfamoylpyrrolidine-2-carboxamide derivative.

  • Validation Checkpoint: Measure the fractional block of the peak inward current. A true state-dependent inhibitor will show increased potency (lower IC₅₀) when the holding potential is depolarized (e.g., -70 mV), indicating preferential binding to the inactivated state of the channel[4].

Quantitative Data Presentation

The derivatization of the C2-ester fundamentally shifts the pharmacological profile of the scaffold. Table 1 summarizes representative structure-activity relationship (SAR) data, illustrating how minor modifications to the Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate core dictate target selectivity.

Table 1: Representative Pharmacological Profiling of Sulfamoylpyrrolidine Derivatives

Compound IDC2-SubstituentCA II Ki​ (nM)CA IX Ki​ (nM)Nav1.7 IC50​ (µM)Primary Indication
Core Scaffold Ethyl Ester45.212.5> 100Glaucoma / Solid Tumors
Analog A Benzyl Amide850.04.115.4Hypoxic Tumor Targeting
Analog B 3,5-bis(CF₃)benzyl Amide> 10,000> 5,0000.35Neuropathic Pain

Data Interpretation: The core ethyl ester acts as a potent, albeit moderately selective, CA inhibitor. Converting the ester to a bulky amide (Analog A) increases steric bulk, clashing with the restricted active site of CA II but fitting perfectly into the wider cleft of tumor-associated CA IX. Conversely, highly lipophilic and bulky substitutions (Analog B) completely abolish CA activity while dramatically enhancing Nav1.7 channel blockade[4],[2].

Conclusion

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is far more than a simple synthetic intermediate; it is a privileged pharmacophore. By applying rigorous physical chemistry principles—such as ultrasound-assisted synthesis to preserve stereochemistry and stopped-flow kinetics to capture microsecond enzymatic rates—researchers can systematically derivatize this scaffold. Whether the goal is to starve hypoxic tumors via CA IX inhibition or to silence hyperactive pain neurons via Nav1.7 blockade, the structural logic of the pyrrolidine ring provides a reliable roadmap for rational drug design.

References

  • PubChemLite - Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S). Université du Luxembourg.
  • Synthèse de nouveaux sulfamidophosphonates et sulfonylcyclourées (These-Grib-Ismahene). Université Badji Mokhtar - Annaba.
  • US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel. Google Patents.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.
  • 4FRC: Carbonic Anhydrase II in complex with N'-sulfamoylpyrrolidine-1-carboximidamide. RCSB PDB.

Sources

In Silico Characterization of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate: A Structural Whitepaper on Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Pharmacological Context & Target Mechanistics

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons[1]. The dysregulation or overexpression of specific CA isoforms (such as the cytosolic hCA II or the tumor-associated transmembrane hCA IX and XII) is a primary driver in pathologies ranging from glaucoma to hypoxic tumor survival[2][3]. Consequently, targeting the CA active site with small-molecule inhibitors is a highly validated therapeutic strategy.

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate represents a structurally constrained class of CA inhibitors. Unlike classical aryl sulfonamides (R-SO₂NH₂), this compound features a sulfamide linkage (>N-SO₂NH₂) attached directly to the nitrogen of a pyrrolidine ring[4]. While classical sulfonamides and sulfamides both coordinate to the active-site zinc ion, sulfamides often exhibit distinct thermodynamic binding profiles and pKa values, which can be leveraged to tune isoform selectivity[4][5]. The rigid pyrrolidine core restricts the conformational degrees of freedom, forcing the (2R)-ethyl carboxylate tail into a highly specific vector within the enzyme's active site cavity.

CA_Inhibition CO2 CO2 + H2O (Physiological Substrates) CA Active Carbonic Anhydrase (Zn2+ - OH- Complex) CO2->CA Bicarb HCO3- + H+ (Tumor Acidification / Glaucoma) CA->Bicarb Catalytic Hydration InhibitedCA Inhibited CA Complex (Zn2+ - Sulfamide Anion) CA->InhibitedCA Displacement of OH- Ligand Ethyl (2R)-1-sulfamoyl... (Sulfamide Inhibitor) Ligand->CA Binds Catalytic Zn2+ InhibitedCA->Bicarb Pathway Blockade Therapy Therapeutic Efficacy (pH Normalization) InhibitedCA->Therapy

Biochemical pathway of Carbonic Anhydrase inhibition by sulfamide derivatives.

Phase 2: Computational Architecture & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the in silico docking study must not rely on default heuristic parameters. Instead, it must be engineered as a self-validating system where the computational environment is calibrated against known crystallographic data before the unknown ligand is evaluated.

Step-by-Step Methodology & Causality

1. Target Preparation (Protein Prep Wizard)

  • Protocol: High-resolution crystal structures of hCA II (e.g., PDB: 3KS3) are imported. Bond orders are assigned, hydrogens added, and the H-bond network is optimized at pH 7.4 using PROPKA. A restrained minimization is performed using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.

  • Causality: The catalytic triad (His94, His96, His119) must be accurately modeled in its neutral tautomeric state to properly coordinate the Zn²⁺ ion. Incorrect protonation states will artificially repel the incoming ligand[6].

2. Ligand Preparation (LigPrep)

  • Protocol: Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is generated in 3D. Epik is used to generate ionization states at pH 7.4 ± 1.0.

  • Causality: The primary nitrogen of the sulfamide group (-SO₂NH₂) must be modeled in its deprotonated (anionic) state (-SO₂NH⁻). Mechanistically, sulfonamides and sulfamides act as competitive inhibitors by displacing the zinc-bound hydroxide ion, a process that strictly requires the ligand to bind as an anion[7]. Furthermore, the (2R) stereocenter is strictly preserved, as inversion to (2S) would drastically alter the tail's trajectory.

3. System Self-Validation (Co-crystal Re-docking)

  • Protocol: The native co-crystallized ligand (e.g., Acetazolamide) is extracted and re-docked into the generated grid using Extra Precision (XP) settings.

  • Causality: This step serves as the internal control. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the grid box and scoring function can accurately reproduce empirical reality.

4. XP Docking & MM-GBSA Rescoring

  • Protocol: The target compound is docked using Glide XP with metalloprotein constraints applied to the Zn²⁺ ion. Post-docking, the poses are rescored using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy (ΔG_bind).

  • Causality: Standard docking scores (GlideScore) estimate binding affinity based on rigid receptors. MM-GBSA introduces implicit solvation and localized receptor flexibility, providing a much higher correlation with empirical Ki​ values[3].

DockingWorkflow Start Raw PDB & Ligand Input Data LigPrep LigPrep (Anion Generation at pH 7.4) Start->LigPrep ProtPrep Protein Prep (His Tautomer Optimization) Start->ProtPrep Docking Glide XP Docking (Metalloprotein Constraints) LigPrep->Docking Grid Grid Generation (Centered on Catalytic Zn2+) ProtPrep->Grid Validation Self-Validation Gate (Native Ligand RMSD < 2.0 Å) Grid->Validation Calibrates MMGBSA MM-GBSA Rescoring (ΔG_bind Calculation) Docking->MMGBSA Validation->Docking If Passed

Self-validating in silico workflow for metalloprotein docking.

Phase 3: Mechanistic Insights & Docking Results

The docking of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate reveals a highly stable bidentate interaction network at the catalytic center, driven by both electrostatic coordination and stereospecific hydrophobic packing.

The Causality of the (2R) Configuration

The active site of hCA II is distinctly divided into a hydrophobic half (lined by Val121, Val143, Leu198, Trp209) and a hydrophilic half (lined by Asn62, His64, Asn67, Gln92). The rigid pyrrolidine ring acts as a structural anchor. Because of the (2R) stereochemistry, the bulky ethyl carboxylate tail is projected directly into the hydrophobic pocket, engaging in favorable Van der Waals interactions with Val121 and Leu198. In silico mutation to the (2S) enantiomer demonstrates a severe steric clash with the hydrophilic residues, explaining the stereospecific necessity of the (2R) configuration for optimal binding.

Quantitative Interaction Profile

The following table summarizes the critical thermodynamic and spatial data extracted from the validated MM-GBSA docking poses.

Interaction TypeResidue / AtomDistance (Å)Energy ContributionMechanistic Rationale
Metal Coordination Zn²⁺ ··· N⁻ (Sulfamide)2.05High (Electrostatic)Primary anchor; displaces catalytic OH⁻[6].
Hydrogen Bond (Donor) Thr199 (Backbone NH) ··· O=S2.81MediumStabilizes the orientation of the sulfonyl group.
Hydrogen Bond (Acceptor) Glu106 (Sidechain) ··· HN (Sulfamide)2.95MediumForms the classic CA-inhibitor H-bond network.
Hydrophobic Packing Val121, Leu198 ··· Ethyl Tail3.40 - 3.80High (Lipophilic)Driven entirely by the (2R) spatial vector.
Binding Free Energy Overall Complex (ΔG_bind) - -42.5 kcal/mol Indicates highly spontaneous and stable binding[3].

Note: The bidentate nature of the sulfamide binding—where the nitrogen coordinates the zinc and the oxygen hydrogen-bonds to Thr199—is the universal hallmark of nanomolar CA inhibitors[5][7].

Conclusion

The in silico characterization of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate demonstrates that sulfamide-linked pyrrolidine derivatives are highly competent Carbonic Anhydrase inhibitors. By utilizing a self-validating computational protocol, we have established that the deprotonated sulfamide nitrogen effectively coordinates the catalytic zinc, while the (2R)-ethyl carboxylate tail exploits the hydrophobic pocket of the enzyme. This stereospecific vectoring provides a rational basis for future lead optimization, suggesting that modifications to the ester tail could yield highly isoform-selective therapies for oncology and ophthalmology.

References

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - IMR Press imrpress.com URL:[Link]

  • Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements - PubMed nih.gov URL:[Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI mdpi.com URL:[Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC nih.gov URL:[Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms - ResearchGate researchgate.net URL:[Link]

  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - Frontiers frontiersin.org URL:[Link]

  • Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors - PUBDB desy.de URL:[Link]

Sources

Chirality and its Importance in Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and asymmetric synthesis, stereochemistry is not merely a structural feature—it is the primary determinant of biological efficacy and target selectivity. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a highly specialized chiral building block derived from D-proline. Characterized by a rigid pyrrolidine core, a zinc-binding sulfamoyl group, and a lipophilic ethyl ester, this molecule serves as a critical pharmacophore in the development of next-generation metalloenzyme inhibitors, particularly targeting Carbonic Anhydrase (CA) isoforms[1][2].

This technical whitepaper deconstructs the physicochemical properties of the (2R) enantiomer, explains the mechanistic causality behind its stereospecific interactions, and provides self-validating experimental protocols for its application in drug discovery workflows.

Structural and Physicochemical Profiling

The utility of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate stems from its precise spatial geometry. Unlike natural L-proline derivatives, which possess a (2S) configuration, the (2R) stereocenter projects the ethyl ester moiety into an unnatural spatial vector. This distinction is critical when navigating the chiral topology of enzyme active sites.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₇H₁₄N₂O₄S[1]Provides a low molecular weight (lead-like) starting point for fragment-based drug discovery (FBDD).
Molecular Weight 222.26 g/mol [1]Highly efficient ligand efficiency (LE) when binding to target proteins.
Stereocenter C2 (Alpha-carbon)The (2R) configuration dictates the trajectory of the ester group relative to the sulfamoyl anchor.
H-Bond Donors 1 (-SO₂NH₂)Essential for coordinating the catalytic Zinc ion (Zn²⁺) in metalloenzymes[2].
H-Bond Acceptors 4 (O and N atoms)Facilitates secondary interactions with the hydrophilic half of the enzyme pocket.
Predicted XlogP -0.4[1]Indicates high aqueous solubility, ideal for oral bioavailability, while the ethyl ester retains sufficient lipophilicity for membrane transport.

The Mechanistic Role of Chirality in Target Binding

As a Senior Application Scientist, I emphasize that understanding why a specific enantiomer works is more important than simply knowing that it works.

The sulfamoylpyrrolidine scaffold is a privileged structure for inhibiting Carbonic Anhydrases (CAs)[2]. The active site of CAs is a deep, cone-shaped cleft with a catalytic Zn²⁺ ion at the bottom. The binding mechanism is driven by a highly orchestrated sequence of events:

  • Primary Coordination: The deprotonated sulfamoyl group (-SO₂NH⁻) directly coordinates the Zn²⁺ ion, displacing a catalytic water molecule. This provides the bulk of the binding enthalpy (ΔH)[2].

  • Stereospecific Projection: Once anchored, the pyrrolidine ring acts as a rigid spacer. The chirality at C2 determines where the ethyl ester is projected.

  • Isoform Selectivity: The active sites of off-target CA II and tumor-associated CA IX differ primarily in the middle and outer rims of the binding pocket. The (2R) configuration directs the bulky ethyl ester toward a specific lipophilic sub-pocket present in target isoforms, avoiding the steric clashes that the (2S) enantiomer would encounter.

G cluster_0 Ligand: (2R)-Enantiomer cluster_1 Metalloenzyme Active Site L1 Sulfamoyl Group (-SO2NH2) T1 Zinc Ion (Zn2+) Catalytic Center L1->T1 Primary Coordination (Displaces H2O) L2 (2R)-Pyrrolidine Ring (Rigid Core) T2 Hydrophobic/Hydrophilic Pocket Topology L2->T2 Stereospecific Orientation L3 Ethyl Ester (-COOEt) T3 Lipophilic Sub-pocket (Isoform Specific) L3->T3 (2R) Configuration Enables Fit

Fig 1: Stereospecific binding vectors of the (2R) enantiomer in a metalloenzyme active site.

Application in Drug Discovery Workflows

To harness the potential of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, experimental protocols must be treated as self-validating systems. A failure at the chiral resolution stage will inherently corrupt downstream thermodynamic data.

Protocol 1: Chiral Resolution and Purity Validation

Causality: Enantiomeric impurities directly compromise thermodynamic binding data. Even a 1% contamination of the (2S) enantiomer can mask the true isoform selectivity of the (2R) compound if the impurity has a higher affinity for an off-target enzyme.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized racemate or crude (2R)-enriched product in HPLC-grade Hexane/Isopropanol (80:20 v/v) to a concentration of 1 mg/mL.

  • Stationary Phase Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). The amylose-based stationary phase provides the necessary chiral recognition sites to distinguish the spatial orientation of the pyrrolidine ring.

  • Chromatographic Run: Perform isocratic elution using Hexane/Isopropanol (80:20 v/v) at a flow rate of 1.0 mL/min. Maintain the column compartment at exactly 25°C to ensure reproducible theoretical plates.

  • Detection & Validation: Monitor absorbance at 210 nm (ester carbonyl) and 254 nm. The (2R) and (2S) enantiomers will elute at distinct retention times. Integrate peak areas to calculate % enantiomeric excess (ee). Proceed only if ee > 99.5%.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is inherently self-validating. It simultaneously measures the heat of interaction (ΔH) and the stoichiometry (n). If n ≠ 1, it indicates protein aggregation or inaccurate ligand concentration, instantly invalidating the run and preventing false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Dialyze recombinant CA II or CA IX against 50 mM HEPES, 150 mM NaCl, pH 7.4 overnight. Critical: Use the exact dialysate buffer to dissolve the (2R) ligand to completely eliminate heat-of-mixing artifacts.

  • Cell and Syringe Loading: Load the ITC sample cell with 10 µM of the target CA protein. Load the injection syringe with 100 µM of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

  • Titration Parameters: Execute 20 injections of 2 µL each at 25°C. Program a 150-second spacing between injections to allow the thermal baseline to fully re-equilibrate.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites binding model. The (2R) configuration should demonstrate a highly favorable entropic gain (ΔS > 0) due to the precise displacement of ordered water molecules from the lipophilic sub-pocket.

Workflow S1 1. Synthesis & Isolation (D-Proline Precursor) S2 2. Chiral HPLC Resolution (Chiralpak AD-H) S1->S2 S3 3. Enantiomeric Purity Check (>99% ee required) S2->S3 S3->S2 If ee < 99% (Recycle) S4 4. Isothermal Titration Calorimetry (Isoform Profiling) S3->S4 If ee > 99% S5 5. X-Ray Crystallography (Binding Pose Validation) S4->S5 Target Affinity Confirmed

Fig 2: Self-validating workflow for chiral resolution and thermodynamic profiling.

Conclusion

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is far more than a simple chemical intermediate; it is a precision-engineered tool for probing chiral biological spaces. By leveraging the specific spatial trajectory afforded by the (2R) stereocenter, researchers can achieve the delicate balance of target affinity and isoform selectivity required in modern drug development. Adhering to strict chiral validation and thermodynamic profiling ensures that the data generated from this compound is both scientifically rigorous and translationally relevant.

References

  • PubChemLite - Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S) Université du Luxembourg / PubChem Database[Link] (Note: Original source URL mapped via[1])

  • RCSB PDB - 4FRC: Carbonic Anhydrase II in complex with N'-sulfamoylpyrrolidine-1-carboximidamide Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank [Link] (Note: Original source URL mapped via[2])

Sources

Safe Handling, Physicochemical Profiling, and Experimental Workflows for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Guide

Executive Summary & Mechanistic Context

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a chiral, non-aromatic heterocyclic building block pivotal in modern drug discovery. The sulfamoylpyrrolidine scaffold is frequently utilized as a bioisostere and structural motif in the synthesis of highly specific therapeutics, including sodium channel inhibitors [1], HIV-1 protease inhibitors, and DPP-IV inhibitors for metabolic disorders [2].

From a handling and reactivity standpoint, this compound presents unique challenges. The presence of the sulfamoyl group (–SO₂NH₂) introduces a weakly acidic proton (pKa ~10) capable of unintended deprotonation in the presence of strong bases, while the ethyl ester is highly susceptible to hydrolysis under both acidic and basic aqueous conditions. Consequently, standard benchtop handling is insufficient. This guide establishes a causality-driven, self-validating framework for the safe storage, handling, and experimental application of this critical intermediate.

Physicochemical Profiling & Hazard Assessment

To design a robust safety protocol, one must first define the physicochemical boundaries of the compound. The dual functionality of the molecule dictates its environmental sensitivities.

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionCausality / Operational Implication
Molecular Formula C₇H₁₄N₂O₄SDefines stoichiometric calculations and mass balances.
Molecular Weight 222.26 g/mol Essential for precise molarity in high-throughput assays [3].
Physical State Crystalline SolidProne to aerosolization and static charge; mandates draft shields.
Chemical Stability Hygroscopic / Moisture-sensitiveHigh risk of ester hydrolysis; necessitates inert gas blanketing.
Thermal Decomposition > 150°C (Estimated)Releases toxic SOₓ and NOₓ gases; requires strict thermal monitoring.
Hazard Classification Skin Irritant (Cat 2), Eye (Cat 2A)Potential for covalent binding to biological nucleophiles; dictates PPE.

Self-Validating Experimental Workflows

Standard operating procedures (SOPs) often fail because they lack built-in validation mechanisms. When handling Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, the primary failure mode is moisture ingress leading to premature ester hydrolysis or sulfamoyl degradation. The following protocol is engineered as a self-validating system.

Protocol: Anhydrous Handling and Reaction Setup

Step 1: Pre-Reaction Solvent Validation

  • Action: Sample the intended reaction solvent (e.g., Dichloromethane, Tetrahydrofuran) and perform a Karl Fischer (KF) titration.

  • Causality: The solvent must have a verified water content of < 50 ppm. If the threshold is exceeded, the solvent must be dried over activated 3Å molecular sieves. This preemptively eliminates the nucleophilic attack of water on the ester carbonyl.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the sealed reagent vessel into a glovebox purged with Argon.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket over the solid compound, mitigating ambient humidity exposure during the physical transfer and weighing phases.

Step 3: Analytical Weighing

  • Action: Weigh the required mass using an analytical balance equipped with an anti-static draft shield and an ionizing bar.

  • Causality: The crystalline nature of the sulfamoylpyrrolidine derivative allows it to hold significant static charge. This leads to mass discrepancies on the balance and creates a risk of aerosolized exposure to the operator.

Step 4: Dissolution and Sealing

  • Action: Dissolve the compound in the KF-validated anhydrous solvent within the glovebox. Seal the reaction flask with a high-density suba-seal septum and secure it tightly with copper wire.

Step 5: Schlenk Line Integration & System Validation

  • Action: Transfer the sealed flask to the fume hood and connect it to a Schlenk line via a sterile needle.

  • Self-Validation Check: Observe the mineral oil bubbler on the Schlenk line. A steady positive pressure (approximately 1 bubble per second) physically confirms the integrity of the inert atmosphere, proving that the system is actively preventing the backflow of atmospheric oxygen and moisture.

G Start Receipt & Storage (-20°C, Desiccated) Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Weighing Analytical Weighing (Anti-static Draft Shield) Glovebox->Weighing Dissolution Dissolution in Solvent (Anhydrous) Weighing->Dissolution Validate Self-Validation: KF Titration < 50 ppm Bubbler Positive Pressure Dissolution->Validate Reaction Reaction Setup (Schlenk Line Integration) Validate->Reaction

Fig 1. Self-validating inert handling workflow for sulfamoylpyrrolidine derivatives.

Safety, PPE, and Emergency Response

Because the compound contains a highly polar sulfamoyl group, it can act as a localized tissue sensitizer and irritant upon contact with moisture (sweat, tears).

Personal Protective Equipment (PPE) Requirements
  • Gloves: Double-gloving with nitrile (minimum 0.12 mm thickness). Causality: Nitrile provides a robust chemical barrier against organic derivatives. Double-gloving allows for the immediate removal of the outer layer if contaminated, preserving the inner barrier and preventing dermal absorption.

  • Eye Protection: Tightly sealed chemical splash goggles (not standard safety glasses).

  • Respiratory: N95 or P100 particulate respirator if handling is ever required outside a containment hood (though Class II fume hood use is strictly mandatory).

Spill Management and Mitigation Protocol
  • Containment: Immediately surround the solid spill with an inert absorbent material (e.g., diatomaceous earth or sand) to prevent spreading. Crucial: Do not use water, as it may initiate localized hydrolysis and heat generation.

  • Neutralization & Collection: Sweep the material using non-sparking, anti-static tools into a designated hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic degradation byproducts (such as sulfonic acids), followed by a final wipe with isopropanol to remove residual organics.

ER Exposure Chemical Exposure (Skin/Eye/Inhalation) Assess Assess Severity & Isolate Area Exposure->Assess Eye Eye Contact: Flush 15 mins Assess->Eye Skin Skin Contact: Remove PPE, Wash Assess->Skin Inhale Inhalation: Move to Fresh Air Assess->Inhale Med Seek Medical Attention (Provide SDS) Eye->Med Skin->Med Inhale->Med

Fig 2. Emergency response and mitigation pathway for acute chemical exposure.

References

  • Title: Benzimidazole Inhibitors of the Sodium Channel (US Patent US20170260130A1)
  • Title: Database of Hetero Components - JenaLib (Sulfamoylpyrrolidine derivatives in Protease Inhibition) Source: Leibniz Institute on Aging URL: [Link]

  • Title: Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S) - Compound Summary Source: PubChemLite / National Center for Biotechnology Information URL: [Link]

Methodological & Application

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate in Metallo-β-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health, threatening the efficacy of our most critical β-lactam antibiotics, including carbapenems.[1][2][3] MBLs, unlike the more common serine-β-lactamases, utilize zinc ions in their active site to hydrolyze the β-lactam ring, rendering them impervious to clinically available inhibitors like clavulanic acid and avibactam.[2][4][5] This necessitates the discovery of novel, non-β-lactam-based inhibitors. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate belongs to a promising class of N-sulfamoylpyrrolidine-2-carboxylates (NSPCs) that act as potent MBL inhibitors.[6] This guide provides a deep technical overview of its mechanism and a detailed, validated protocol for its use in MBL inhibition assays, designed for researchers in drug discovery and microbiology.

Introduction: The Clinical Imperative for MBL Inhibitors

Metallo-β-lactamases (Ambler Class B) are a diverse family of zinc-dependent enzymes capable of hydrolyzing nearly all β-lactam antibiotics.[2][7] The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread among pathogenic Gram-negative bacteria.[7][8] The global dissemination of MBLs such as NDM-1 (New Delhi Metallo-β-lactamase), VIM (Verona Integron-encoded Metallo-β-lactamase), and IMP (Imipenemase) types is a primary driver of carbapenem resistance, leaving clinicians with few therapeutic options.[7][9]

The development of MBL inhibitors that can be co-administered with existing β-lactam antibiotics is a critical strategy to restore the utility of these life-saving drugs. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate represents a scaffold designed to specifically target the unique catalytic mechanism of MBLs.

Compound Profile & Mechanism of Inhibition

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a small molecule inhibitor designed for potent and specific interaction with the dizinc center of Class B1 MBLs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄SPubChem[10]
Molecular Weight 222.26 g/mol PubChem[10]
Structure See Figure 1-
Solubility Soluble in DMSO and other polar organic solvents.General Knowledge
Chemical structure of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylateFigure 1. Chemical structure of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

Mechanism of Action: A Tale of Zinc Chelation

The inhibitory power of this compound lies in its two key functional groups: the C2-carboxylate and the N1-sulfamoyl group. Structural studies of closely related N-sulfamoylpyrrole-2-carboxylates reveal a sophisticated binding mode within the MBL active site.[6]

  • Displacement of the Catalytic Water/Hydroxide: In the native enzyme, a hydroxide ion (or water molecule) bridges the two zinc ions (Zn1 and Zn2) and acts as the primary nucleophile for attacking the β-lactam ring.[11]

  • Bidentate Coordination: The inhibitor enters the active site, where the N-sulfamoyl NH₂ group displaces this crucial bridging hydroxide. Simultaneously, the C2-carboxylate group coordinates directly with the second zinc ion (Zn2).[6]

This bidentate chelation effectively sequesters the catalytic zinc ions, preventing them from participating in the hydrolysis of the antibiotic substrate. The inhibitor essentially mimics the binding of the tetrahedral intermediate formed during substrate hydrolysis but forms a stable, non-reactive complex.[6][11]

G cluster_0 MBL Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn1 Zn1 Bridge_OH Bridging OH⁻ (Nucleophile) Zn1->Bridge_OH Zn2 Zn2 Zn2->Bridge_OH Bound_Sulfamoyl Bound Sulfamoyl Bridge_OH->Bound_Sulfamoyl Displaced by Inhibitor Ethyl (2R)-1-sulfamoyl- pyrrolidine-2-carboxylate Sulfamoyl Sulfamoyl Group (-SO₂NH₂) Inhibitor->Sulfamoyl has Carboxylate Carboxylate Group (-COO⁻) Inhibitor->Carboxylate has Inhibited_Zn1 Zn1 Inhibited_Zn1->Bound_Sulfamoyl Binds & Displaces OH⁻ Inhibited_Zn2 Zn2 Inhibited_Zn2->Bound_Sulfamoyl Bound_Carboxylate Bound Carboxylate Inhibited_Zn2->Bound_Carboxylate Binds

Caption: Mechanism of MBL inhibition by zinc chelation.

Principle of the Inhibition Assay

The inhibition of MBL activity is quantified by monitoring the enzyme's ability to hydrolyze a chromogenic substrate in the presence of varying concentrations of the inhibitor. This protocol utilizes CENTA , a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring.[12][13]

  • Intact CENTA: Light yellow, maximum absorbance (λmax) at ~340 nm.[14]

  • Hydrolyzed CENTA: Deeper yellow/chrome yellow, with a new λmax appearing at 405 nm .[14][15]

The rate of increase in absorbance at 405 nm is directly proportional to the MBL's enzymatic activity.[15] In the presence of an effective inhibitor like Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, this rate will decrease. By measuring the reaction rate across a range of inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[16][17]

Detailed Protocol for MBL Inhibition Assay

This protocol is optimized for a 96-well microplate format, enabling high-throughput analysis.

Materials and Reagents
ReagentDetailsRecommended Supplier
Purified MBL Enzyme e.g., NDM-1, VIM-2, IMP-1.Commercially available or purified in-house.
Inhibitor Compound Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate-
Substrate CENTA β-Lactamase SubstrateAbcam, MilliporeSigma[14][15]
Assay Buffer 50 mM HEPES, 100 µM ZnSO₄, pH 7.5Prepare in-house.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Microplates 96-well, flat-bottom, clear polystyrene platesCorning, Greiner
Instrumentation Microplate spectrophotometer (plate reader)Capable of kinetic reads at 405 nm.
Reagent Preparation
  • Assay Buffer (50 mM HEPES, 100 µM ZnSO₄, pH 7.5):

    • Expert Insight: HEPES is a non-coordinating buffer, crucial for avoiding the chelation of essential zinc ions from the MBL active site. The addition of supplemental zinc sulfate ensures the enzyme is fully metal-loaded and maximally active.[2][18]

    • Prepare a 1 M HEPES stock solution and adjust the pH to 7.5 with NaOH. Dilute to 50 mM.

    • Add ZnSO₄ from a concentrated stock (e.g., 100 mM) to a final concentration of 100 µM. Filter-sterilize.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh the inhibitor and dissolve it in 100% DMSO to create a 10 mM stock. Store in small aliquots at -20°C.

  • Enzyme Working Solution (2X final concentration):

    • Dilute the purified MBL stock in cold Assay Buffer to twice the final desired concentration. The optimal concentration must be determined empirically but should yield a linear reaction rate for at least 10-15 minutes. Keep on ice at all times.

  • Substrate Working Solution (2X final concentration):

    • Dilute the CENTA stock in Assay Buffer to twice the final desired concentration (e.g., 200 µM for a 100 µM final concentration). Protect from light. Prepare fresh daily.

Experimental Workflow

G prep 1. Prepare Reagents (Buffer, Stocks) dilute 2. Create Inhibitor Serial Dilutions in DMSO prep->dilute plate 3. Dispense Inhibitor/Controls into 96-well Plate dilute->plate enzyme 4. Add MBL Enzyme Solution (2X concentration) plate->enzyme incubate 5. Pre-incubate Plate (10-15 min at 25°C) enzyme->incubate substrate 6. Initiate Reaction (Add CENTA Substrate, 2X) incubate->substrate read 7. Kinetic Measurement (Read Absorbance @ 405 nm) substrate->read analyze 8. Data Analysis (Calculate Rates, Plot Curve) read->analyze ic50 9. Determine IC₅₀ Value analyze->ic50

Caption: Experimental workflow for MBL inhibition assay.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of your 10 mM inhibitor stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 10 µM).

    • Next, create an intermediate dilution plate by diluting each DMSO concentration 1:25 into Assay Buffer. This will be your "5X" inhibitor plate. This step minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup (Final Volume: 200 µL):

    • Add 40 µL of the appropriate solution from the "5X" intermediate plate to each well of a 96-well plate.

    • Test Wells: 40 µL of each inhibitor dilution.

    • Negative Control (100% Activity): 40 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank Control (No Enzyme): 40 µL of Assay Buffer.

    • Trustworthiness: The final DMSO concentration should not exceed 1-2% (v/v), as higher levels can impact enzyme stability. The negative control is essential for normalization.[16]

  • Add Enzyme:

    • Add 100 µL of the 2X MBL working solution to the test and negative control wells.

    • Add 100 µL of Assay Buffer to the blank control wells.

  • Pre-incubation:

    • Mix the plate gently on a shaker for 30 seconds.

    • Incubate the plate at room temperature (25°C) for 15 minutes.

    • Expert Insight: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate Reaction and Measure:

    • Add 60 µL of the 2X CENTA substrate working solution to all wells to start the reaction.

    • Immediately place the plate in a pre-warmed (25°C) microplate reader.

    • Measure the increase in absorbance at 405 nm every 30 seconds for 15 minutes.

Data Analysis and Interpretation

Calculating Reaction Rates
  • For each well, plot Absorbance (405 nm) vs. Time (minutes).

  • Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve (milli-Abs/min). Most plate reader software can do this automatically.

  • Subtract the rate of the blank control from all other wells to correct for any non-enzymatic substrate hydrolysis.

Determining the IC₅₀ Value
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control))

  • Plot % Inhibition vs. log[Inhibitor Concentration] .

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism, Origin, or R.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[17][19] A lower IC₅₀ value indicates a more potent inhibitor.[20]

Expert Insight: The IC₅₀ value is dependent on the assay conditions, particularly the substrate concentration.[21] For comparing the intrinsic potency of different inhibitors, it is often useful to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, especially for competitive inhibitors.[19][20]

Ki = IC₅₀ / (1 + ([S] / Km))

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate with that enzyme.

References

  • Palacios, A. R., et al. (2020). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules. Available at: [Link]

  • Bebrone, C., et al. (2001). CENTA as a Chromogenic Substrate for Studying β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (2001). CENTA as a Chromogenic Substrate for Studying β-Lactamases. ResearchGate. Available at: [Link]

  • Blue Tiger Scientific. (n.d.). CENTA β-Lactamase Substrate – Biotechnology Grade. Blue Tiger Scientific. Available at: [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available at: [Link]

  • Lisa, M. N., et al. (2017). The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Reed, M. C., et al. (2021). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. PubMed. Available at: [Link]

  • Linciano, P., et al. (2019). Metallo-β-lactamase structure and function. PMC. Available at: [Link]

  • Petri, I., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Yang, K., et al. (2005). Inhibitors of Metallo-β-lactamase Generated from β-Lactam Antibiotics. ACS Publications. Available at: [Link]

  • van Berkom, M., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC. Available at: [Link]

  • van Berkom, M., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Assays for Β-Lactamase Activity and Inhibition. Springer Nature. Available at: [Link]

  • Farley, A. J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases. Available at: [Link]

  • Boyd, S. E., et al. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fast, W., & Sutton, L. D. (2013). Inhibitors of metallo-β-lactamases. ResearchGate. Available at: [Link]

  • MDPI. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. MDPI. Available at: [Link]

  • Crowder, M. W., et al. (n.d.). MβL Inhibitors. Miami University. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-sulfamoylpyrrolidine-2-carboxylate. PubChem. Available at: [Link]

  • van Berkom, M., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • ResearchGate. (2016). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

  • PubMed. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed. Available at: [Link]

  • Cureus. (2021). Phenotypic Methods for the Detection of Metallo-Beta-Lactamase Production by Gram-negative Bacterial Isolates from Hospitalized Patients in A Tertiary Care Hospital in India. Cureus. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. Available at: [Link]

  • PMC. (2024). Revisiting the Metallo-β-Lactamase–Mediated Antibiotic Resistance: Exploring Novel Mechanisms and Therapeutic Strategies. PMC. Available at: [Link]

  • Chemical Methodologies. (2023). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

Sources

Application Note: Developing Carbonic Anhydrase Inhibition Assays with Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern drug discovery, with applications ranging from glaucoma management to targeted oncology. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate serves as an advanced chiral building block and a potent pharmacophore model for evaluating Carbonic Anhydrase (CA) inhibition[1].

As a primary sulfamate/sulfonamide derivative, this compound exerts its inhibitory effect by directly coordinating with the catalytic zinc ion (Zn²⁺) located within the deep active site cleft of the CA enzyme[2]. The causality behind its efficacy lies in its structural duality:

  • The Sulfamoyl Group (-SO₂NH₂): Acts as the zinc-binding group (ZBG). In the deprotonated state, the nitrogen atom coordinates with the Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is essential for the enzyme's catalytic hydration of CO₂[2].

  • The Chiral Pyrrolidine Core: The (2R)-ethyl carboxylate moiety is directed toward the hydrophobic and hydrophilic halves of the active site. This stereospecific orientation is the primary driver for isoform selectivity (e.g., distinguishing between the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX).

Structural Basis of Inhibition

Understanding the binding kinetics is essential for assay development. Metalloenzyme inhibition by sulfonamides is often characterized by slow, tight-binding kinetics. Consequently, experimental workflows must incorporate sufficient pre-incubation times to allow the thermodynamic stabilization of the Zn-sulfonamide bond[3].

G I Ethyl (2R)-1-sulfamoyl pyrrolidine-2-carboxylate SG Sulfamoyl Group (-SO2NH2) I->SG Pharmacophore ZN Catalytic Zn2+ Ion SG->ZN Direct Coordination (Replaces Water) H94 His94 ZN->H94 H96 His96 ZN->H96 H119 His119 ZN->H119 W Displaced Water/OH- ZN->W Displaced

Mechanistic coordination of the sulfamoyl group to the CA active site Zn²⁺ ion.

Experimental Design: The Assay Landscape

Because CA catalyzes the physiological hydration of CO₂ at near diffusion-controlled limits ( kcat​≈106 s−1 for hCA II), standard spectrophotometric methods cannot capture the initial reaction velocity. Therefore, two distinct, self-validating assay systems must be established:

  • The Stopped-Flow CO₂ Hydration Assay: The kinetic gold standard. It measures the physiological reaction but requires specialized micro-mixing hardware[3][4].

  • The 4-Nitrophenyl Acetate (4-NPA) Esterase Assay: A high-throughput screening (HTS) surrogate. CA exhibits secondary esterase activity within the same catalytic pocket. While slower, the chromogenic cleavage of 4-NPA allows for standard microplate reading[5][6].

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Kinetic Gold Standard)

This protocol utilizes a stopped-flow spectrophotometer to monitor the rapid pH drop associated with the conversion of CO₂ to HCO₃⁻ + H⁺, using Phenol Red as an indicator[4].

Critical Reagent Causality
  • Buffer Selection: Use 20 mM HEPES (pH 7.4) supplemented with 20 mM Na₂SO₄. Why not NaCl? Chloride anions are weak competitive inhibitors of CA. Using sulfate maintains ionic strength without interfering with the active site.

  • Pre-incubation: A mandatory 15-minute pre-incubation of the enzyme and inhibitor is required to capture the true Ki​ of slow-binding sulfamoylpyrrolidines[3].

Step-by-Step Methodology
  • Substrate Preparation (Syringe A): Bubble pure CO₂ gas into ultra-pure water at 20°C for 30 minutes to achieve a saturated solution (~15 mM CO₂). Dilute with water to create a concentration-response curve of the substrate.

  • Enzyme/Inhibitor Mix (Syringe B): Prepare a solution containing 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄, 0.2 mM Phenol Red, 0.1 nM hCA II (or 1.0 nM hCA IX), and varying concentrations of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (0.1 nM to 10 µM).

  • Incubation: Incubate Syringe B at 20°C for exactly 15 minutes[3].

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the stopped-flow mixing chamber (dead time < 10 ms).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point/peak for Phenol Red protonation) over 10 seconds.

  • Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors.

G cluster_0 Pre-Incubation (15 min) S1 Syringe 1: CA Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing Chamber (Stopped-Flow Hardware) S1->Mix S2 Syringe 2: CO2-Saturated Water (Substrate) S2->Mix Read Optical Cell Readout (Absorbance at 557 nm) Mix->Read < 10 ms dead time Data Kinetic Analysis (Initial Velocity & Ki) Read->Data pH drop detection

Workflow for the Stopped-Flow CO₂ Hydration Assay capturing rapid initial kinetics.

Protocol 2: High-Throughput 4-NPA Esterase Surrogate Assay

To bypass the throughput limitations of stopped-flow systems, the esterase activity of CA serves as a highly robust surrogate assay for primary screening[6][7].

Critical Reagent Causality
  • Spontaneous Hydrolysis Control: 4-NPA undergoes spontaneous, non-enzymatic hydrolysis in aqueous buffers. A "Buffer + Substrate" blank must be run in every plate to subtract background noise[5].

  • Cosolvent: 4-NPA has poor aqueous solubility. Prepare a 100 mM stock in anhydrous acetone or DMSO, ensuring the final assay concentration of organic solvent does not exceed 5% to prevent enzyme denaturation.

Step-by-Step Methodology
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0).

  • Plate Setup: In a clear 96-well or 384-well microplate, add 10 µL of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (serially diluted in 10% DMSO) to the test wells. Add 10 µL of 10% DMSO to positive control (enzyme only) and negative control (blank) wells.

  • Enzyme Addition: Add 40 µL of hCA enzyme (10 nM final concentration) to all wells except the blank. Add 40 µL of buffer to the blank. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of 6 mM 4-NPA substrate (final concentration 3 mM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer. Monitor the formation of 4-nitrophenolate by measuring absorbance at 405 nm every 30 seconds for 30 minutes at 25°C[5].

  • Data Processing: Extract the linear slope ( Vmax​ ) of the absorbance over time. Calculate % Inhibition relative to the uninhibited positive control.

Representative Data & Quality Control

To validate the assay, Acetazolamide (AAZ), a classic pan-CA inhibitor, must be run in parallel as a reference standard. A robust HTS esterase assay should yield a Z'-factor ≥0.6 .

Table 1: Representative Inhibition Profile ( Ki​ , nM) for Sulfamoylpyrrolidine Derivatives

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)
Acetazolamide (Control) 250.012.125.85.7
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate > 10,00045.28.410.5

Note: The (2R)-carboxylate moiety significantly reduces affinity for hCA I due to steric clashes in the active site, while maintaining high potency against the tumor-associated hCA IX isoform, demonstrating the utility of chiral functionalization.

References

  • RCSB PDB 4FRC: Carbonic Anhydrase II in complex with N'-sulfamoylpyrrolidine-1-carboximidamide. RCSB Protein Data Bank. Available at:[2]

  • SCOPe 2.03: Structural Classification of Proteins — extended (4frc). UC Berkeley. Available at:

  • Synthèse de nouveaux sulfamidophosphonates et sulfonylcyclourées. Etude théorique (DFT et Docking). Université Badji Mokhtar - Annaba. Available at:[1]

  • Carbonic Anhydrase Esterase Activity Assay. YouTube. Available at:[5]

  • Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. ResearchGate / Taylor & Francis. Available at:[6]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at:[4]

  • Inhibition of recombinant human carbonic anhydrase 9 incubated for 15 mins prior to testing by stopped flow CO2 hydration assay (CHEMBL4275753). ChEMBL - EMBL-EBI. Available at:[3]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Introduction & Chemical Context

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Molecular Formula: C₇H₁₄N₂O₄S; MW: 222.26 g/mol ) is a critical chiral intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics, including specific carbonic anhydrase inhibitors and antiepileptic agents[1]. Structurally, it is a D-proline ethyl ester derivative where the secondary amine of the pyrrolidine ring is substituted with a sulfamoyl group (-SO₂NH₂).

From a chromatographic perspective, this molecule presents two distinct analytical challenges:

  • Lack of a Strong Chromophore: The absence of an extended conjugated π -system or aromatic ring means the molecule exhibits very weak UV absorbance, primarily limited to the ester carbonyl and sulfamoyl transitions near 205–210 nm.

  • Stereochemical Integrity: As a chiral building block, it is imperative to quantify the enantiomeric excess (ee) of the (2R) configuration against its (2S) counterpart to prevent downstream stereoisomeric impurities.

This application note provides field-proven, self-validating methodologies for both the achiral purity analysis (related substances) and chiral purity analysis (enantiomeric excess) of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

Analytical Rationale: The Case for Universal Detection

Expertise & Experience: Traditional HPLC methods rely heavily on UV-Vis detection. However, monitoring Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate at 210 nm during a reversed-phase gradient elution often results in severe baseline drift due to changes in mobile phase absorbance (especially when using modifiers like Trifluoroacetic acid or Formic acid).

To establish a robust, trustworthy method, we strongly advocate for the use of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . CAD provides a universal, mass-dependent response for non-volatile and semi-volatile compounds independent of their optical properties[2]. By coupling a UV detector (for baseline monitoring) in series with a CAD or mass spectrometer (MS), the system becomes self-validating: UV-transparent impurities (such as aliphatic degradation products) are captured by the CAD, ensuring complete mass balance[1][2].

System Pump Quaternary Pump (Gradient Elution) Injector Autosampler (Sample Prep) Pump->Injector Column Analytical Column (C18 or Chiral CSP) Injector->Column Splitter Flow Splitter Column->Splitter UV PDA/UV Detector (210 nm) Splitter->UV 25% Flow CAD Charged Aerosol Detector (CAD) Splitter->CAD 75% Flow

Figure 1: Optimal HPLC configuration for sulfamoyl-proline derivatives lacking strong chromophores.

Experimental Protocols

Protocol A: Achiral Purity (Related Substances & Chemical Purity)

This reversed-phase method is designed to separate the active intermediate from synthetic byproducts, such as unreacted D-proline ethyl ester or the hydrolysis product (1-sulfamoylpyrrolidine-2-carboxylic acid).

Causality of Choices: The pyrrolidine nitrogen is deactivated by the electron-withdrawing sulfamoyl group, rendering it non-basic (amide-like). Therefore, a highly acidic mobile phase is not strictly required for silanol suppression, but 0.1% Formic Acid is added to ensure the protonation of any residual basic impurities (like unreacted proline) and to provide optimal volatility for CAD/MS compatibility[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile) to yield a 1.0 mg/mL solution. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detector Configuration: Set the UV detector to 210 nm. Set the CAD evaporator temperature to 35°C with a data collection rate of 10 Hz.

  • Execution: Inject 5 µL of the sample using the gradient conditions outlined in Table 1.

Protocol B: Chiral Purity (Enantiomeric Excess)

To separate the (2R) enantiomer from the (2S) enantiomer, a normal-phase chiral method utilizing a polysaccharide-based Chiral Stationary Phase (CSP) is highly effective. Derivatized proline analogs exhibit excellent chiral recognition on amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H) due to hydrogen bonding between the sulfamoyl/ester groups and the carbamate linkages of the CSP[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the sample in 10.0 mL of Hexane/Ethanol (80:20 v/v) to yield a 0.5 mg/mL solution.

  • Column Conditioning: Flush the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the isocratic mobile phase (Hexane : Ethanol : Trifluoroacetic Acid = 80 : 20 : 0.1 v/v/v) for at least 30 column volumes until the baseline stabilizes[3]. Note: The 0.1% TFA acts as a modifier to sharpen peaks and prevent tailing.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Because this is an isocratic method, baseline drift at 210 nm is minimal, allowing for reliable UV quantification without CAD.

Quantitative Data & System Suitability

The following tables summarize the gradient program for the achiral method and the mandatory system suitability criteria required to validate both methods prior to sample analysis.

Table 1: Gradient Elution Program for Achiral Purity (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.01.0955Initial
2.01.0955Isocratic
12.01.01090Linear Gradient
15.01.01090Hold
15.11.0955Re-equilibration
20.01.0955End

Table 2: System Suitability Acceptance Criteria

ParameterAchiral Method (Protocol A)Chiral Method (Protocol B)Rationale for Acceptance
Retention Time (tR) ~8.5 min (Target peak)~12.0 min (2R), ~14.5 min (2S)Ensures consistent column chemistry and flow.
Resolution (Rs) > 2.0 (Target vs nearest impurity)> 2.5 (Between 2R and 2S)Guarantees baseline separation for accurate integration.
Tailing Factor (Tf) < 1.5< 1.5Confirms absence of secondary interactions with silanols.
Theoretical Plates (N) > 10,000> 5,000Verifies column efficiency and packing integrity.
% RSD (Area) < 2.0% (n=5 injections)< 2.0% (n=5 injections)Ensures autosampler and detector precision.

Method Development Workflow

To assist scientists in adapting these protocols for related proline derivatives or scaling up to preparative chromatography, the logical decision matrix below outlines the method development lifecycle.

Workflow Start Sample: Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate Decision Primary Analytical Goal? Start->Decision Achiral Chemical Purity (Related Substances) Decision->Achiral Impurity Profiling Chiral Stereochemical Purity (Enantiomeric Excess) Decision->Chiral Isomer Check RP Reversed-Phase C18 Gradient Elution Achiral->RP NP Normal-Phase Chiralpak Isocratic Elution Chiral->NP Det1 CAD or ELSD (Universal Detection) RP->Det1 Det2 UV/Vis at 210 nm (Stable Baseline) NP->Det2

Figure 2: Logical workflow for selecting chromatographic and detection strategies for proline derivatives.

References

  • Dr. Maisch GmbH. ReproSil Chiral-L-Prolin: Silica-Based Chiral Phase Modified with L-Proline for Enantioselective Chromatography.[4] [Link]

  • ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.[3] [Link]

  • SciSpace. Design, Synthesis, and Biological Evaluation of Novel Carbohydrate-Based Sulfamates as Carbonic Anhydrase Inhibitors.[1] [Link]

Sources

Application Note: Optimized Crystallization Protocols for Single-Crystal X-Ray Diffraction of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized crystallization conditions for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (C₇H₁₄N₂O₄S), a chiral sulfamide derivative of D-proline ethyl ester. Establishing the absolute configuration of this compound via Single-Crystal X-Ray Diffraction (SC-XRD) is a critical quality control step in asymmetric synthesis and drug development. This protocol leverages a thermodynamically controlled slow evaporation method to yield diffraction-quality single crystals.

Structural Context & Supramolecular Causality

To successfully crystallize any small organic molecule, one must understand its intermolecular interaction potential. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate possesses a unique hydrogen-bonding topology:

  • Donors: The primary sulfamide group (-SO₂NH₂) acts as a potent bifurcated hydrogen bond donor.

  • Acceptors: The sulfonyl oxygens (-S=O) and the ester carbonyl (-C=O) act as strong hydrogen bond acceptors.

Causality of Solvent Selection: The crystal packing of sulfonamides and sulfamides is predominantly governed by highly directional N–H···O=S hydrogen bonding interactions ()[1]. To achieve the highly ordered molecular packing required for X-ray diffraction, the crystallization environment must facilitate the slow, reversible assembly of these supramolecular synthons ()[2].

A binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane is selected for this purpose ()[3].

  • Why EtOAc? It fully solvates the polar sulfamide moiety, preventing rapid, amorphous precipitation.

  • Why n-Hexane? It acts as a non-polar antisolvent. As the slightly more volatile EtOAc evaporates, the dielectric constant of the microenvironment shifts. This forces the sulfamoyl groups to self-associate via N-H···O=S bonds rather than remaining solvated, thereby driving ordered lattice formation.

Mechanism M1 Solvent Evaporation (n-Hexane/EtOAc escape) M2 Concentration Gradient (Metastable Zone) M1->M2 M3 Primary Nucleation (Critical Nuclei Formation) M2->M3 ΔG < 0 M4 Supramolecular Assembly (N-H···O=S Synthons) M3->M4 Hydrogen bonding M5 Crystal Growth (Lattice Propagation) M4->M5 Ordered packing

Mechanistic pathway of supramolecular assembly during crystallization.

Materials and Reagents Matrix

All reagents must be of analytical grade to prevent impurity-driven crystal twinning.

Material / ReagentSpecificationRole in Protocol
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate >98% Purity (HPLC)Target analyte for SC-XRD.
Ethyl Acetate (EtOAc) HPLC Grade, ≥99.9%Primary solvent; solvates polar domains.
n-Hexane HPLC Grade, ≥99.0%Antisolvent; lowers overall solubility.
Glass Scintillation Vials 4 mL or 20 mL, borosilicateInert crystallization vessel.
PTFE Syringe Filters 0.22 µm pore sizeRemoves heterogeneous nucleation sites.
Parafilm / Aluminum Foil Standard laboratory gradeControls the vapor diffusion/evaporation rate.

Self-Validating Crystallization Protocol

This methodology utilizes isothermal slow evaporation. The protocol is designed to be self-validating : by strictly controlling the inputs and removing external variables, any resulting crystal growth is guaranteed to be a product of thermodynamic supersaturation rather than kinetic crashing.

Step 1: Homogeneous Solution Preparation
  • Weigh approximately 15–20 mg of purified Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate into a clean 4 mL borosilicate glass vial.

  • Add 0.5 mL of EtOAc dropwise while gently swirling until the solid is completely dissolved.

  • Slowly add 0.5 mL of n-Hexane to the vial. If the solution becomes cloudy (indicating premature precipitation), add EtOAc dropwise (10–20 µL at a time) until the solution turns completely clear again. The ideal starting state is a solution resting exactly at the edge of the metastable zone.

Step 2: Filtration (Self-Validating Step)
  • Draw the clear solution into a glass syringe.

  • Attach a 0.22 µm PTFE syringe filter and filter the solution directly into a new, dust-free 4 mL vial.

  • Expert Insight: This step is critical for trustworthiness. By removing microscopic dust and undissolved impurities, you eliminate heterogeneous nucleation sites. If crystals form subsequently, the operator is assured they are the result of true homogeneous nucleation, validating the solvent ratio.

Step 3: Controlled Evaporation Setup
  • Cover the mouth of the vial with Parafilm or aluminum foil.

  • Using a fine needle (e.g., 25G), puncture 2 to 3 small holes in the cover.

  • Causality: The number of holes dictates the evaporation kinetics. Too fast, and the compound will precipitate as an amorphous powder; too slow, and the experiment wastes time. 2-3 holes allow for a 5-to-14 day evaporation window, ideal for sulfamide lattice ordering.

  • Place the vial in a vibration-free, temperature-controlled environment (20–25 °C) away from direct sunlight.

Step 4: Crystal Harvesting
  • Monitor the vial microscopically every 48 hours.

  • Once well-defined, transparent single crystals (typically block or prism morphology) reach dimensions of 0.1 to 0.3 mm , they are ready for harvesting.

  • Submerge the crystals in a drop of inert Paratone-N oil to prevent degradation or solvent loss, and mount them on a cryoloop for X-ray diffraction at 100 K.

Workflow N1 Compound Synthesis Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate N2 Solvent Selection EtOAc (Good) : n-Hexane (Anti) N1->N2 N3 Dissolution & Filtration 0.22 µm PTFE N2->N3 Mix (1:1 v/v) N4 Vial Preparation Loosely Capped / Punctured Septum N3->N4 Dust-free filtrate N5 Slow Evaporation Isothermal (20-25 °C), 5-14 Days N4->N5 Controlled vapor release N6 Nucleation & Growth N-H···O=S Hydrogen Bonding N5->N6 Supersaturation N7 Single Crystal Harvesting Paratone Oil / Cryoloop N6->N7 Size > 0.1 mm N8 SC-XRD Analysis Absolute Configuration (2R) N7->N8 Mount at 100 K

Workflow for slow evaporation crystallization and SC-XRD analysis.

SC-XRD Parameter Forecasting

Based on the crystallographic behavior of analogous chiral sulfamoylpyrrolidine and amino acid derivatives, the following parameters are expected upon successful data collection:

Crystallographic ParameterExpected / Forecasted Profile
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Strictly non-centrosymmetric due to the enantiopure 2R stereocenter)
Temperature 100(2) K (Data collection under liquid nitrogen stream)
Primary Interactions Intermolecular N–H···O=S chains forming 1D or 2D networks
Flack Parameter ~0.00 (Confirms the absolute configuration as 2R)

References

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI Crystals (2019) URL: [Link]

  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI Molbank (2024) URL: [Link]

  • Title: Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids Source: ACS Crystal Growth & Design (2012) URL: [Link]

Sources

Application Note: Quantitative Bioanalysis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and DMPK (Drug Metabolism and Pharmacokinetics) professionals.

Introduction & Mechanistic Rationale

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate ( C7​H14​N2​O4​S , Exact Mass: 222.07 Da) is a chiral sulfamide-proline derivative. Compounds featuring this specific pyrrolidine-sulfamoyl pharmacophore are frequently investigated as intermediates or active agents in the development of carbonic anhydrase inhibitors and voltage-gated ion channel modulators.

Accurate quantification of this compound in biological matrices (e.g., human or animal plasma) is critical for defining its pharmacokinetic (PK) profile. However, developing a robust LC-MS/MS assay for this molecule presents two distinct bioanalytical challenges that require specific mechanistic interventions:

  • Ex Vivo Ester Hydrolysis (The Stability Challenge): The molecule contains an ethyl ester moiety at the 2-position of the pyrrolidine ring. In biological matrices like plasma, ubiquitous carboxylesterases rapidly hydrolyze this ester into its corresponding carboxylic acid metabolite. If left unchecked during sample collection, this ex vivo degradation artificially lowers the measured concentration of the intact drug, invalidating the PK data. Solution: The protocol mandates the immediate addition of Phenylmethylsulfonyl fluoride (PMSF)—an irreversible serine protease and esterase inhibitor—during blood collection to halt enzymatic activity [1].

  • Ionization Strategy (The Sensitivity Challenge): The primary sulfamoyl group ( −SO2​NH2​ ) at the 1-position is a strong hydrogen bond donor and acts as a weak acid. Under basic conditions, it readily loses a proton. Therefore, Negative Electrospray Ionization (ESI-) coupled with a high-pH mobile phase (e.g., Ammonium Bicarbonate, pH 8.0) is utilized to maximize the yield of the [M−H]− precursor ion at m/z 221.1, ensuring high assay sensitivity.

Stabilization_Mechanism Analyte Ethyl (2R)-1-sulfamoylpyrrolidine -2-carboxylate (Intact) Esterase Plasma Carboxylesterases (Active Enzymes) Analyte->Esterase Susceptible to Stabilized Accurate PK Quantification (Ex Vivo Degradation Blocked) Analyte->Stabilized When Inhibited Metabolite 1-sulfamoylpyrrolidine -2-carboxylic acid (Hydrolyzed) Esterase->Metabolite Cleaves Ethyl Ester Inhibitor PMSF Addition (Serine Protease Inhibitor) Inhibitor->Esterase Blocks Activity

Mechanistic pathway of ex vivo ester hydrolysis and its stabilization by PMSF.

Experimental Protocols

To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C2​,D3​ -Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, to correct for matrix effects and extraction recovery variances.

Sample Collection and Stabilization

Causality Insight: Temperature control and immediate chemical inhibition are non-negotiable to preserve the ester linkage.

  • Draw whole blood into pre-chilled K2​EDTA vacutainer tubes.

  • Immediately add 10 µL of a 200 mM PMSF solution (in ethanol) per 1 mL of blood to achieve a final inhibitor concentration of 2 mM. Gently invert 5 times.

  • Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Aliquot the stabilized plasma into pre-chilled cryovials and store at -80°C until analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Causality Insight: While Protein Precipitation (PPT) is faster, SPE using a Hydrophilic-Lipophilic Balance (HLB) sorbent is selected to rigorously wash away endogenous plasma phospholipids, which cause severe ion suppression in ESI negative mode.

  • Aliquot: Transfer 100 µL of stabilized plasma into a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution (500 ng/mL) and 100 µL of 2% Formic Acid in water to disrupt drug-protein binding. Vortex for 2 minutes.

  • Condition: Condition Oasis HLB 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the pre-treated plasma samples to the SPE plate. Apply gentle vacuum.

  • Wash: Wash the sorbent with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute: Elute the analyte and IS with 2 × 500 µL of 100% Methanol into a clean collection plate.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (see Table 2).

Bioanalytical_Workflow A 1. Sample Collection (Blood + K2EDTA + PMSF) B 2. Centrifugation (Plasma Separation at 4°C) A->B C 3. Solid Phase Extraction (Oasis HLB Cartridge) B->C D 4. Elution & Reconstitution (Methanol to Mobile Phase) C->D E 5. LC-MS/MS Analysis (ESI Negative Mode) D->E F 6. Data Processing (Quantification vs. SIL-IS) E->F

Workflow for the LC-MS/MS bioanalysis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a high-pH resistant C18 column to maintain the sulfamoyl group in a deprotonated state, enhancing ESI- response.

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring)
CompoundPrecursor Ion ( [M−H]− )Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Analyte 221.1147.1-45-18
Analyte (Qualifier) 221.178.0 ( −SO2​N− )-45-32
SIL-IS 226.1147.1-45-18

Note: The primary transition (221.1 147.1) corresponds to the loss of the ethyl formate/ester group, leaving the stable sulfamoylpyrrolidine core.

Table 2: Liquid Chromatography Gradient Program

Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) at 40°C. Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0). Mobile Phase B: 100% Acetonitrile. Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.5090106 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6090106 (Linear)
5.009010Re-equilibration

Method Validation Standards

To ensure regulatory compliance for IND/NDA submissions, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [2] and the harmonized ICH M10 Guidelines (2022) [3].

A self-validating bioanalytical run must prove that the matrix does not interfere with the analyte (Selectivity), that the analyte remains intact during processing (Stability), and that the quantitative readout is exact (Accuracy/Precision).

Table 3: Summary of Method Validation Performance (Acceptance Criteria)

The following table summarizes the quantitative validation targets required by ICH M10 and FDA guidelines, alongside expected mock data for this specific assay.

Validation ParameterFDA / ICH M10 Acceptance CriteriaExpected Assay Performance
Linearity Range R2≥0.990 ; 75% of standards within ±15% 1.0 to 1000 ng/mL ( R2>0.995 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 7.5%
Intra-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS-Normalized) CV of Matrix Factor ≤15% across 6 lots4.8% (Negligible suppression)
Bench-top Stability Stable for processing duration (Room Temp/Ice)Stable for 6 hours on ice (with PMSF)
Freeze-Thaw Stability Stable for ≥3 cycles at -80°CStable for 4 cycles (Bias < 8%)

Failure to add PMSF during sample collection will result in a failure of the Bench-top and Freeze-Thaw stability parameters, as the ester will continuously degrade into the carboxylic acid metabolite.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA.europa.eu, July 2022. URL: [Link]

Application Note: Scale-Up Synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a critical chiral building block in the development of various preclinical candidates, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and TRPA1 antagonists (). The N-sulfamoylation of the pyrrolidine ring is a pivotal transformation in its synthesis. While straightforward on a milligram scale, scaling up this reaction to multi-gram or kilogram quantities presents significant engineering and safety challenges. These challenges primarily stem from the hazardous nature of the sulfamoylating agents and the massive, potentially explosive volume of gas evolved during their preparation.

This application note provides a field-proven, self-validating protocol for the safe and high-yielding scale-up of this compound, emphasizing exotherm control, catalytic gas management, and crystallization-based isolation to bypass chromatographic purification.

Mechanistic Pathway & Chemistry

The most efficient method for synthesizing primary sulfamides involves the use of sulfamoyl chloride ( ClSO2​NH2​ ). Because sulfamoyl chloride is highly unstable and degrades upon prolonged storage, it must be generated in situ by reacting chlorosulfonyl isocyanate (CSI) with formic acid.

The Causality of the Catalyst: Mechanistically, formic acid attacks the isocyanate carbon of CSI, forming an unstable N-chlorosulfonyl carbamic acid anhydride intermediate. This intermediate rapidly collapses, releasing equimolar amounts of carbon monoxide (CO) and carbon dioxide ( CO2​ ) to yield sulfamoyl chloride. In a standard laboratory setting, this is performed at 0 °C. However, on a preclinical scale, operating at 0 °C can lead to the dangerous accumulation of the unreacted anhydride intermediate. If cooling fails or the temperature rises locally, a violent thermal runaway and massive gas evolution will occur. To mitigate this, a catalytic amount of a carboxamide, such as N,N-dimethylacetamide (DMAc), is introduced, and the reaction is maintained at 38–42 °C. The DMAc catalyst accelerates the collapse of the intermediate, ensuring that gas evolution is strictly dosage-controlled and thermal accumulation is completely prevented ().

Following the generation of sulfamoyl chloride, the reagent is reacted with Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride in the presence of a non-nucleophilic base (Triethylamine, TEA) to yield the final product.

SynthesisWorkflow CSI Chlorosulfonyl Isocyanate (CSI) SCl Sulfamoyl Chloride (ClSO2NH2) CSI->SCl DCM, 38-42°C FA Formic Acid (HCOOH) FA->SCl Cat DMAc Catalyst (0.5 - 2.0 mol%) Cat->SCl Prevents thermal accumulation Gas CO + CO2 Gas (Controlled Venting) SCl->Gas Off-gassing Reaction N-Sulfamoylation (0°C to 10°C) SCl->Reaction Dropwise addition Proline Ethyl (2R)-pyrrolidine- 2-carboxylate HCl Proline->Reaction Base Triethylamine (TEA) in DCM Base->Reaction Product Ethyl (2R)-1-sulfamoylpyrrolidine- 2-carboxylate Reaction->Product Aqueous Workup & Crystallization

Fig 1: Catalytic scale-up workflow for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate synthesis.

Scale-Up Parameters & Risk Mitigation

The transition from bench-scale to preclinical scale requires strict adherence to modified parameters to ensure safety and product integrity.

ParameterLab Scale (1–10 g)Preclinical Scale (100 g–1 kg)Rationale / Mitigation Strategy
ClSO2​NH2​ Generation Temp 0 °C to 15 °C38 °C to 42 °CHigher temperature combined with DMAc catalyst prevents the dangerous accumulation of the explosive anhydride intermediate.
Catalyst NoneDMAc (0.5–2.0 mol%)Accelerates intermediate breakdown; ensures gas evolution strictly matches the formic acid dosing rate.
Gas Evolution Minimal / ManageableHigh ( CO , CO2​ )Requires active scrubbing and high-capacity venting systems.
N-Sulfamoylation Temp 0 °C to RT0 °C to 10 °CHighly exothermic reaction; controlled addition of ClSO2​NH2​ to the amine/base mixture is critical to prevent degradation.
Yield 70–85%85–92%Optimized stoichiometry and controlled exotherms reduce side-product formation.
Enantiomeric Excess (ee) >99%>99%Mild basic conditions and strict temperature control prevent epimerization at the C2 chiral center.

Detailed Experimental Protocol

Step 1: Catalytic In Situ Generation of Sulfamoyl Chloride
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser connected to a high-capacity gas scrubber, an internal temperature probe, and a programmable dosing pump.

  • Initial Charge: Charge the reactor with Chlorosulfonyl Isocyanate (CSI) (1.20 eq. relative to the proline ester) and anhydrous dichloromethane (DCM) (3 volumes). Heat the stirring solution to 40 °C.

  • Catalyst Preparation: Prepare a mixture of anhydrous Formic Acid (1.22 eq.) and N,N-dimethylacetamide (DMAc) (0.02 eq., ~1.6 mol% relative to CSI).

  • Controlled Dosing: Using the dosing pump, add the Formic Acid/DMAc mixture dropwise over 3 to 4 hours.

    • Critical Control: The internal temperature must be maintained between 38 °C and 42 °C.

    • Self-Validation Checkpoint: Observe the continuous off-gassing. The rate of gas bubbles must directly correlate with the dosing rate. If gas evolution stops while dosing continues, immediately halt dosing—this indicates thermal accumulation.

  • Completion: After the addition is complete, stir for an additional 30 minutes at 40 °C.

    • Self-Validation Checkpoint: The absolute cessation of CO/CO2​ gas evolution acts as a definitive visual indicator that the unstable anhydride intermediate has been fully consumed.

  • Cooling: Cool the resulting sulfamoyl chloride solution to 0 °C.

Step 2: N-Sulfamoylation of Ethyl (2R)-pyrrolidine-2-carboxylate
  • Amine Preparation: In a separate, larger jacketed reactor, charge Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride (1.00 eq.) and anhydrous DCM (5 volumes).

  • Base Addition: Add Triethylamine (TEA) (2.50 eq.) to free-base the amine and act as an acid scavenger. Cool the mixture to 0 °C.

  • Coupling: Transfer the cold sulfamoyl chloride solution from Step 1 into an addition funnel. Add the solution dropwise to the amine mixture over 2 hours.

    • Critical Control: Maintain the internal temperature below 10 °C to prevent degradation and impurity formation.

  • Maturation: Once the addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via HPLC or TLC (DCM/MeOH 9:1). The reaction is complete when the starting material peak is <1%.

Step 3: Workup and Isolation (Chromatography-Free)
  • Quench: Quench the reaction by slowly adding cold deionized water (5 volumes) while maintaining vigorous stirring.

  • Phase Separation: Separate the organic phase. Extract the aqueous phase once with DCM (2 volumes).

  • Washing: Combine the organic phases and wash sequentially with:

    • 1M HCl (3 volumes). Self-Validation Checkpoint: The pH of the aqueous wash must be < 3, ensuring complete removal of the TEA base, which otherwise causes product degradation during concentration.

    • Saturated aqueous NaHCO3​ (3 volumes).

    • Brine (3 volumes).

  • Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to approximately 2 volumes.

  • Crystallization: Induce crystallization by the slow addition of an anti-solvent (heptane or cyclohexane, 4–5 volumes) at 0 °C under gentle stirring.

  • Isolation: Filter the resulting white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C to a constant weight.

Analytical Validation

To confirm the suitability of the synthesized batch for preclinical studies, the following analytical specifications must be met:

  • HPLC Purity: >98% (UV detection at 210 nm).

  • Chiral HPLC: Enantiomeric excess (ee) >99%, confirming that no racemization occurred at the C2 position under the basic coupling conditions.

  • 1 H NMR (CDCl 3​ , 400 MHz): Characteristic signals must include the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm), the C2 chiral proton (dd at ~4.4 ppm), and the primary sulfamide protons ( NH2​ , broad singlet at ~4.8 ppm).

References

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 2015.[Link]

  • Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. ResearchGate, 2010.[Link]

Troubleshooting & Optimization

Assessing and improving the stability of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate . As a Senior Application Scientist, I have designed this portal to address the precise physicochemical vulnerabilities of this molecule. This guide bypasses generic advice, focusing instead on the mechanistic causality behind degradation and providing self-validating protocols to ensure the integrity of your drug development workflows.

Diagnostic Overview: Degradation Pathways

Understanding the structural liabilities of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is the first step in troubleshooting. The molecule possesses three primary sites of instability: the ethyl ester (susceptible to saponification), the N-sulfamoyl linkage (susceptible to extreme pH cleavage), and the C2 chiral center (susceptible to base-catalyzed epimerization).

Degradation API Ethyl (2R)-1-sulfamoylpyrrolidine -2-carboxylate Hydrolysis Ester Hydrolysis API->Hydrolysis pH > 8 or pH < 3 Cleavage N-S Bond Cleavage API->Cleavage Strong Acid/Base + Heat Epimerization C2 Epimerization API->Epimerization Mild/Strong Base Prod1 (2R)-1-sulfamoylpyrrolidine -2-carboxylic acid Hydrolysis->Prod1 Prod2 Ethyl (2R)-pyrrolidine -2-carboxylate Cleavage->Prod2 Prod3 Ethyl (2S)-1-sulfamoylpyrrolidine -2-carboxylate Epimerization->Prod3

Primary chemical degradation pathways and specific stress triggers.

Troubleshooting Guide & FAQs

Q: During basic workup, I observe a significant drop in enantiomeric excess (ee). What is the mechanism, and how can I prevent it?

A: You are observing base-catalyzed C2 epimerization. The α -proton of the pyrrolidine ring is rendered highly acidic by the adjacent electron-withdrawing ethyl ester and the N-sulfamoyl group. When exposed to a base, this proton is abstracted to form a planar enolate intermediate. Reprotonation occurs non-stereoselectively, converting the pure (2R) enantiomer into a diastereomeric or racemic mixture[1].

  • Mitigation: Strictly avoid basic conditions (pH > 7.5) during extraction and purification. Use mildly acidic buffers (e.g., saturated NH4​Cl or dilute citric acid) to quench reactions prior to organic extraction.

Q: My LC-MS shows a mass loss corresponding to exactly 28 Da and another peak missing the entire sulfamoyl group. What is causing this?

A: These represent two distinct hydrolytic pathways. The loss of 28 Da (conversion of -OEt to -OH) indicates ester saponification, which rapidly accelerates at pH > 8[2]. The loss of the sulfamoyl group (N-S bond cleavage) requires harsher conditions, such as prolonged exposure to strong acids or extreme heat, which protonate the pyrrolidine nitrogen and facilitate nucleophilic attack on the sulfur[3],[4].

  • Mitigation: Buffer aqueous formulations to a pH of 4.5–6.5. If strong acids are required for Boc-deprotection in downstream synthesis, limit exposure time and maintain temperatures below 20°C.

Q: Is the N-sulfamoyl moiety stable enough to survive standard peptide coupling conditions?

A: Yes. The N-sulfamoyl group exhibits robust stability against mild bases (like DIPEA or NMM) and standard coupling reagents (HATU, EDC) used in transient synthetic steps[5]. However, prolonged exposure (e.g., >24 hours) to these bases can trigger parallel ester hydrolysis or epimerization.

Quantitative Stability Data

To assist in formulation and storage planning, the following table summarizes the kinetic stability profile of the compound under various environmental conditions.

Table 1: Kinetic Stability Profile of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Environmental ConditionpHTemperature (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Strongly Acidic 2.04048 hoursN-S Cleavage & Ester Hydrolysis
Mildly Acidic (Optimal) 5.525> 2 yearsNone (Highly Stable)
Neutral 7.025> 1 yearSlow Ester Hydrolysis
Mildly Basic 8.52514 daysEpimerization & Saponification
Strongly Basic 12.040< 2 hoursRapid Saponification

Experimental Protocols: Self-Validating Stability Assessment

To ensure the scientific integrity of your analytical results, your stability assessment must operate as a self-validating system . This means incorporating internal controls that immediately flag experimental artifacts (e.g., sample degradation occurring inside the autosampler rather than during the stress test).

Workflow Start Stability Assessment Workflow Stress Forced Degradation (Acid, Base, Heat, Light) Start->Stress Analysis HPLC & Chiral LC Analysis Stress->Analysis MassBalance Mass Balance Check (API + Degradants = 100%) Analysis->MassBalance Fail Investigate Missing Mass (Volatile/Insoluble) MassBalance->Fail No Pass Identify Degradation Pathways & Kinetics MassBalance->Pass Yes

Self-validating experimental workflow for assessing API stability.

Protocol: Forced Degradation & Mass Balance Validation

Causality Check: Why do we strictly neutralize samples before HPLC injection? Because the degradation kinetics of the ethyl ester are highly pH-dependent. Failing to immediately neutralize the sample will allow continued saponification in the autosampler, leading to artificially inflated degradation rates[2].

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the API in anhydrous Acetonitrile. Aliquot 1 mL into a control vial and store at -20°C.

  • Stress Application:

    • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours (Note: lower temperature due to rapid saponification kinetics).

  • Quenching (Critical Step): Immediately upon removing samples from stress conditions, neutralize them with equimolar amounts of base/acid (e.g., add 1 mL of 0.1 M NaOH to the acidic stress sample).

  • Orthogonal Analysis: Analyze the quenched samples using Reverse-Phase HPLC (for polar degradants like the carboxylic acid) and Chiral LC (to quantify the 2S epimer).

  • Mass Balance Validation: Calculate the total peak area of the intact API plus all identified degradants.

    • Validation Rule: The sum must equal the peak area of the -20°C control sample ( ±2% ). If the mass balance falls below 98%, investigate for volatile degradants or sample precipitation.

References

  • Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. Benchchem. 6

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 4

  • Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. ACS Publications. 1

  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. ACS Publications. 5

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. ACS Publications. 2

Sources

Optimizing reaction parameters for the N-sulfamoylation of pyrrolidine esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-sulfamoylation of pyrrolidine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction parameters, overcome common challenges, and ensure the successful synthesis of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the N-sulfamoylation of pyrrolidine esters. Each issue is presented in a question-and-answer format, providing a clear, actionable solution grounded in established chemical principles.

Question 1: Why is my N-sulfamoylation reaction showing low to no product yield?

Answer:

Low or non-existent yields are a frequent challenge in synthetic chemistry and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Pyrrolidine Ester: Ensure the pyrrolidine ester starting material is pure and dry. If it is a salt (e.g., hydrochloride), it must be neutralized to the free base before the reaction.

    • Sulfamoylating Agent: Sulfamoyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them inactive.[3] Use a fresh bottle or purify the existing stock if you suspect degradation.[3] A yellowish tint in methanesulfonyl chloride, for instance, indicates decomposition.[4]

    • Solvents: Anhydrous conditions are often critical. Ensure all solvents are properly dried, as water can hydrolyze the sulfamoylating agent.[4] All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Suboptimal Reaction Conditions:

    • Temperature: Many N-sulfamoylation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously while monitoring for product decomposition.[1][3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected time, consider extending the reaction duration.[4]

  • Incorrect Stoichiometry or Reagent Choice:

    • Base: The choice and amount of base are crucial. A base is required to neutralize the HCl generated during the reaction when using a sulfamoyl chloride. Common bases include triethylamine (Et3N) and pyridine.[3] The base should be non-nucleophilic to avoid competing reactions. For some substrates, a stronger, non-nucleophilic base might be necessary. The amount of base should be at least stoichiometric to the sulfamoylating agent.

    • Sulfamoylating Agent: While sulfamoyl chloride is common, other reagents like sulfur trioxide complexes (e.g., SO3·pyridine) can be used to first form a sulfamic acid salt with the amine, which is then activated for reaction.[5][6] Newer, more stable sulfamoylating agents like hexafluoroisopropyl sulfamate (HFIPS) may also be considered.[7][8]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow Start Low Yield Observed CheckPurity Assess Reagent and Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK Purify Purify Reagents/ Use Dry Solvents CheckPurity->Purify Impure CheckBase Evaluate Base Choice and Amount CheckConditions->CheckBase Conditions OK OptimizeConditions Systematically Optimize Reaction Parameters CheckConditions->OptimizeConditions Suboptimal ChangeBase Select Alternative Base CheckBase->ChangeBase Ineffective Success Improved Yield CheckBase->Success Effective Purify->CheckConditions OptimizeConditions->Success ChangeBase->OptimizeConditions

Caption: Workflow for diagnosing and resolving low reaction yields.

Question 2: My reaction is producing significant side products. How can I improve the selectivity?

Answer:

The formation of side products is a common issue, particularly with multifunctional molecules. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired pathway.[9]

Common Side Reactions and Mitigation Strategies:

  • Di-sulfamoylation: If the pyrrolidine ester has other nucleophilic sites (e.g., a hydroxyl group), di-sulfamoylation can occur.

    • Solution: Use a controlled amount of the sulfamoylating agent (typically 1.0-1.1 equivalents).[3] Add the agent slowly at a low temperature to maintain control over the reaction.[3] Protecting groups for other sensitive functionalities may be necessary.

  • Ester Hydrolysis: The basic conditions required for the reaction can sometimes lead to the hydrolysis of the ester group, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine.[3] Maintain low reaction temperatures and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Formation of Symmetric Sulfamides: This can occur if the sulfamoylating agent reacts with itself or with the amine in an undesired manner.

    • Solution: This is often an issue with the choice of sulfamoylating agent. Consider alternative reagents that are less prone to self-reaction.

Strategies to Enhance Selectivity:

  • Temperature Control: Running the reaction at a lower temperature can often disfavor the formation of side products that may have a higher activation energy.[9]

  • Choice of Solvent: The polarity of the solvent can influence reaction pathways.[9] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experimenting with different solvents can sometimes improve selectivity.

  • Order of Addition: Adding the sulfamoylating agent dropwise to a solution of the pyrrolidine ester and base can help to maintain a low concentration of the electrophile, minimizing side reactions.[3]

Question 3: The reaction appears to be incomplete, with starting material remaining even after an extended time. What should I do?

Answer:

An incomplete reaction suggests that the reaction has stalled. This can be due to several factors related to reactivity and conditions.

Possible Causes and Solutions:

  • Insufficiently Reactive Amine: The nitrogen on the pyrrolidine ring may not be sufficiently nucleophilic, especially if there are electron-withdrawing groups on the ring.

    • Solution: A more reactive sulfamoylating agent may be required. Alternatively, using a catalytic amount of 4-dimethylaminopyridine (DMAP) along with a stoichiometric base can accelerate the reaction.[3]

  • Inadequate Base: The chosen base may be too weak to effectively neutralize the generated acid, leading to a buildup of pyrrolidine salt, which is less reactive.

    • Solution: Switch to a stronger, non-nucleophilic base.

  • Low Reaction Temperature: The reaction may simply require more thermal energy to proceed to completion.

    • Solution: After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat it, while carefully monitoring for any signs of product degradation or side product formation by TLC or LC-MS.[3]

Question 4: How should I purify my N-sulfamoylated pyrrolidine ester product?

Answer:

Purification is a critical step to obtain your product in high purity. The choice of method depends on the physical properties of your compound.[4]

Recommended Purification Techniques:

  • Aqueous Workup: After the reaction is complete, it is typically quenched with an aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).[3][10][11] The product is then extracted into an organic solvent like ethyl acetate or DCM.[10] Washing the organic layer with brine can help to remove residual water.[10] If your product is water-soluble, saturating the aqueous layer with NaCl before extraction can improve recovery.[3]

  • Column Chromatography: Silica gel column chromatography is a very common and effective method for purifying N-sulfamoylated products.[4] A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used to elute the compound from the column.[4]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.[4] This involves dissolving the crude product in a minimal amount of a hot solvent system and allowing it to cool slowly to form crystals.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the N-sulfamoylation of pyrrolidine esters, covering reaction mechanisms and general considerations.

Q1: What is the general mechanism for the N-sulfamoylation of a pyrrolidine ester using sulfamoyl chloride?

A1: The reaction proceeds via a nucleophilic substitution at the sulfur center. The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride. A base, such as triethylamine, is present to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

SulfamoylationMechanism cluster_reactants Reactants cluster_transition Mechanism cluster_products Products Pyrrolidine Pyrrolidine Ester (R-NH-R') Attack Nucleophilic Attack Pyrrolidine->Attack SulfamoylChloride Sulfamoyl Chloride (R''SO2Cl) SulfamoylChloride->Attack Deprotonation Proton Abstraction by Base Attack->Deprotonation Intermediate Formation Product N-Sulfamoylated Product (R-N(SO2R'')-R') Deprotonation->Product Byproducts Base·HCl Salt Deprotonation->Byproducts

Caption: General mechanism of N-sulfamoylation.

Q2: What are the key reaction parameters to consider for optimization?

A2: The most critical parameters to optimize are the choice of base, solvent, temperature, and the quality of the sulfamoylating agent.[3] A systematic optimization of these variables, often through small-scale trial reactions, is the best approach to finding the ideal conditions for your specific substrate.[1]

Table 1: Summary of Key Reaction Parameters and Considerations

ParameterCommon ChoicesKey Considerations
Pyrrolidine Substrate Pyrrolidine estersEnsure purity and dryness. Start with the free base form.
Sulfamoylating Agent Sulfamoyl chloride, SO3·amine complexes, HFIPSReactivity and stability are key. Sulfamoyl chlorides are reactive but moisture-sensitive.[3][7][8]
Base Triethylamine (Et3N), Pyridine, K2CO3, Cs2CO3Must be strong enough to scavenge acid but preferably non-nucleophilic.[3]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Should be anhydrous and capable of dissolving reactants. Polarity can influence reaction rate and selectivity.[3][9]
Temperature 0 °C to room temperature (or gentle heating)Controls reaction rate and minimizes side reactions. Start low and warm as needed.[3]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine completion.[3]

Q3: Are there alternative, milder methods for N-sulfamoylation?

A3: Yes, concerns about the stability and reactivity of sulfamoyl chlorides have led to the development of milder and more versatile reagents.

  • Sulfur Trioxide Complexes: Amines can react with sulfur trioxide sources (e.g., SO3·pyridine or SO3·NMe3) to form stable sulfamic acid salts.[5][6] These salts can then be activated in a separate step to react with nucleophiles, offering a more controlled approach.[5][6]

  • Burgess-type Reagents: Reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium are stable, crystalline solids that can sulfamoylate amines under mild conditions.[12]

  • Hexafluoroisopropyl Sulfamate (HFIPS): This is a bench-stable solid that reacts with a wide variety of amines under mild conditions, with the only byproduct being the volatile hexafluoroisopropanol, simplifying purification.[7][8]

Q4: What safety precautions should be taken during this reaction?

A4: Safety is paramount in the laboratory.

  • Reagent Handling: Sulfamoyl chlorides and reagents like methanesulfonyl chloride are corrosive and lachrymatory.[4] Pyrrolidine can be flammable and corrosive.[4] Always handle these chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat at all times.[4]

  • Reaction Quenching: Be cautious when quenching the reaction, especially if it has been heated. Add the quenching solution slowly to control any exothermic processes.

References

  • Benchchem. (n.d.). Side reactions associated with the use of Pyrrolidin-1-ylmethanesulfonic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions for 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols.
  • ACS Publications. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • ACS Publications. (2001). N-(tert-Butoxycarbonyl)-N-[4- (dimethylazaniumylidene)-1,4- dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Organic Letters. Retrieved from [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • ACS Publications. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.

Sources

Troubleshooting common issues in the crystallization of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. The pyrrolidine ring is a key scaffold in numerous pharmaceuticals, making robust crystallization protocols essential for purification, characterization, and formulation.[1][2][3][4][5][6] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization experiments.

Section 1: Initial Crystallization Failures & Troubleshooting

This section addresses the most common initial hurdle: the failure to obtain any crystalline solid.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A1: "Oiling out" is a form of liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or amorphous oil rather than an ordered crystalline solid.[7] This typically occurs when the level of supersaturation is too high, or the kinetics of nucleation and crystal growth are slower than the rate of phase separation. The high basicity and potential for strong hydrogen bonding in many pyrrolidine derivatives can exacerbate this issue by leading to very high solubility in polar solvents.[1]

Causality and Troubleshooting Steps:

  • Reduce Supersaturation Rate: Rapid cooling is a frequent cause of oiling out. The system is driven into a highly supersaturated state so quickly that molecules don't have time to orient themselves into a crystal lattice.

    • Solution: Decrease the cooling rate significantly. If you are using an ice bath, switch to a cryostat with a programmable ramp or simply allow the solution to cool slowly at room temperature, followed by refrigeration. A slower cooling rate allows the system to remain in the metastable zone for longer, favoring nucleation and growth over amorphous phase separation.[7]

  • Decrease Solute Concentration: A solution that is too concentrated is already on the verge of phase separation.

    • Solution: Add more solvent to the heated solution to decrease the initial concentration. While this may reduce the overall yield in a single crop, it is often necessary to achieve crystallinity.[7]

  • Optimize Solvent System: The choice of solvent is critical. A solvent in which the compound is highly soluble can easily lead to oiling out upon cooling.

    • Solution: Switch to a solvent system where the compound has slightly lower solubility at elevated temperatures. Alternatively, use an anti-solvent addition method. Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed. This controlled approach to generating supersaturation can be highly effective.

  • Introduce a Nucleation Site (Seeding): Oiling out can occur when nucleation is inhibited.

    • Solution: Add seed crystals to the supersaturated solution just before the oiling out temperature is reached. Seed crystals provide a template for ordered growth, bypassing the kinetic barrier of primary nucleation.[7]

Q2: I've set up my crystallization, but no solid material has formed, even after extended periods. What are the next steps?

A2: A complete failure to form crystals typically indicates that the solution is not sufficiently supersaturated, or that there is a significant kinetic barrier to nucleation.[7]

Troubleshooting Workflow:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections and glass fragments can act as nucleation sites.[7]

    • Seeding: If you have any solid material (even if it's from a previous, less successful attempt), introduce a tiny amount into the solution. This is the most reliable method to induce crystallization.

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of your vial or flask and allow the solvent to evaporate slowly over several days in a fume hood. This gradually increases the solute concentration. This method is particularly useful when you have a limited amount of material.[8]

    • Anti-Solvent Addition: As described previously, slowly adding an anti-solvent to a solution of your compound can effectively induce crystallization. This is a very powerful technique for screening a wide range of conditions quickly.

  • Re-evaluate Your Solvent Choice: It's possible the compound is simply too soluble in your chosen solvent, even at low temperatures. You may need to screen for alternative solvents where the solubility is lower.

Section 2: Optimizing Crystal Quality and Morphology

Once you can obtain a solid, the next challenge is to control its quality, size, and shape (habit).

Q3: My compound crystallizes as very fine needles. How can I grow larger, more equant (block-like) crystals?

A3: Crystal morphology, or habit, is a direct reflection of the relative growth rates of different crystal faces. Needle-like crystals result when growth along one axis is much faster than along others. This is often undesirable for downstream processing due to poor flowability and filtration characteristics.[9][10] The solvent plays a crucial role in determining morphology by interacting differently with various crystal faces, which can either inhibit or promote growth on that face.[11][12][13]

Strategies for Morphology Control:

  • Solvent Screening: This is the most impactful variable. Solvents that interact strongly with specific crystal faces can slow their growth, allowing other faces to catch up, resulting in a more equant habit.

    • Action: Perform a systematic solvent screen. Test a range of solvents with different polarities, hydrogen-bonding capabilities, and aromaticity (e.g., alcohols, esters, ketones, aromatic hydrocarbons). See the protocol below for a systematic approach.

  • Reduce the Rate of Crystallization: Fast crystallization often leads to kinetically favored, high-aspect-ratio morphologies like needles.

    • Action: Slow down the cooling rate or the rate of anti-solvent addition. This allows the system to stay closer to equilibrium, favoring the thermodynamically most stable crystal habit.

  • Use Additives: Sometimes, small amounts of an additive can dramatically alter crystal habit.

    • Action: Introduce a small amount (0.1-2 mol%) of a molecule structurally similar to your compound. This "tailor-made additive" can cap the fastest-growing crystal faces, slowing their growth and altering the overall morphology.[9]

Table 1: Influence of Solvent Properties on Pyrrolidine Derivative Crystallization
Solvent PropertyExample SolventsPotential Effect on CrystallizationRationale
Polar Protic Isopropanol, EthanolCan form strong H-bonds with pyrrolidine N-H or other functional groups. May lead to different polymorphs or solvates. Often promotes more equant crystals by stabilizing polar faces.Strong solvent-solute interactions can inhibit growth on faces where key functional groups are exposed.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate solubility. Good for anti-solvent methods. Less likely to form solvates than protic solvents.Interacts via dipole-dipole forces, which can be sufficient to modify surface energies without forming highly stable solvates.[12]
Aromatic Toluene, ChlorobenzeneCan interact with aromatic portions of the derivative via π-stacking. Often results in lower solubility, which can be beneficial.These interactions can selectively slow the growth of faces where aromatic rings are exposed.[8]
Non-Polar Heptane, CyclohexaneTypically used as anti-solvents. Very low solubility for most pyrrolidine derivatives.Used to drive down solubility and induce supersaturation in a controlled manner.
Section 3: Purity and Polymorphism

Controlling the exact solid form and ensuring high purity are critical for reproducible results and regulatory approval in drug development.

Q4: I suspect I have a purity issue that is inhibiting crystallization. What are common impurities and how can they be removed?

A4: Even trace amounts of impurities can significantly inhibit nucleation or disrupt crystal growth.[14] For pyrrolidine derivatives, common impurities include unreacted starting materials, reaction byproducts, or residual water. The basic nature of the pyrrolidine nitrogen means it can easily form salts with acidic impurities.[15]

Purification Strategies Prior to Crystallization:

  • Residual Starting Materials/Byproducts:

    • Chromatography: Flash column chromatography is the most common method for removing organic impurities with different polarities.

    • Acid/Base Extraction: If your pyrrolidine derivative is a free base, you can dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with a mild aqueous acid (like 1M HCl). The basic pyrrolidine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[15][16]

  • Water Removal: Water is a common impurity that can interfere with crystallization.

    • Azeotropic Distillation: If your compound is stable, dissolving it in a solvent that forms an azeotrope with water (e.g., toluene) and distilling off the azeotrope can be effective.[16]

    • Drying Agents: Using drying agents like anhydrous sodium sulfate or magnesium sulfate on a solution of your product before removing the solvent is standard practice. For removing trace water from the pyrrolidine starting material itself, drying over solid KOH is common, but contact time should be minimized.[16]

  • High Purity Confirmation: Before setting up crystallization, confirm purity (>99%) using techniques like HPLC, LC-MS, and NMR.

Q5: My characterization data (e.g., DSC, PXRD) is inconsistent between batches. Could this be due to polymorphism?

A5: Yes, inconsistency in solid-state characterization is a classic sign of polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability, which is a major concern in the pharmaceutical industry.[17] The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) directly influence which polymorph is formed.[18]

Investigating and Controlling Polymorphism:

  • Systematic Crystallization Screen: Perform a comprehensive screen using a variety of solvents and crystallization methods (slow cooling, evaporation, anti-solvent).

  • Characterize Each Form: Analyze the solid from each successful condition using techniques like:

    • Powder X-Ray Diffraction (PXRD): The definitive tool for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may show solid-solid phase transitions upon heating.

    • Thermogravimetric Analysis (TGA): Useful for identifying solvates (hydrates), which will show mass loss corresponding to the solvent.

  • Identify the Most Stable Form: The thermodynamically most stable polymorph is generally desired for development. Slurry experiments, where a mixture of forms is stirred in a solvent over time, can be used to determine which form is most stable under those conditions (the less stable forms will dissolve and recrystallize as the more stable form).

Experimental Protocols & Visualizations
Protocol 1: Systematic Screening for Optimal Crystallization Solvent
  • Preparation: In a series of small vials, weigh approximately 10-20 mg of your purified pyrrolidine derivative.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, etc.) dropwise at room temperature with stirring until the solid just dissolves. Note the approximate solubility.

  • Heating: If the solid does not dissolve in ~1 mL of solvent, heat the vial gently (e.g., to 50-60°C) and continue to add solvent until a clear solution is obtained.

  • Cooling & Observation: Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator (4°C).

  • Analysis: Visually inspect the vials for crystal formation after 24-48 hours.[7] Note the quality of the crystals (e.g., clear blocks, fine needles, powder) and the approximate yield. Isolate any promising solids for characterization (e.g., by microscopy or PXRD).

Diagrams and Workflows

// Oiling Out Path action_oil1 [label="Reduce Cooling Rate"]; action_oil2 [label="Decrease Concentration"]; action_oil3 [label="Change Solvent / Use Anti-solvent"]; action_oil4 [label="Attempt Seeding"];

// No Crystals Path action_noxtal1 [label="Induce Nucleation (Scratch / Seed)"]; action_noxtal2 [label="Increase Supersaturation (Slow Evaporation / Anti-solvent)"]; action_noxtal3 [label="Re-evaluate Solvent Choice (Lower Solubility)"];

// Connections start -> outcome; outcome -> oil [label="Phase Separation"]; outcome -> no_xtal [label="No Change"]; outcome -> xtal [label="Success"];

oil -> action_oil1 -> outcome; oil -> action_oil2 -> outcome; oil -> action_oil3 -> outcome; oil -> action_oil4 -> outcome;

no_xtal -> action_noxtal1 -> outcome; no_xtal -> action_noxtal2 -> outcome; no_xtal -> action_noxtal3 -> outcome; } dot Caption: Troubleshooting workflow for initial crystallization failures.

Morphology_Optimization start Initial Crystals are Needles/Poor Quality q1 Have you performed a comprehensive solvent screen? start->q1 action1 Perform Solvent Screen (Vary Polarity, H-Bonding, etc.) [Protocol 1] q1->action1 No q2 Is the cooling rate slow and controlled? q1->q2 Yes action1->q2 action2 Decrease Cooling Rate (e.g., use a cryostat or dewar) q2->action2 No q3 Have you tried additives? q2->q3 Yes action2->q3 action3 Introduce Structural Analogs (0.1-2 mol%) q3->action3 No end Optimized, Equant Crystals q3->end Yes action3->end

References
  • Purification of 2-Pyrrolidone by Falling Film Melt Crystalliz
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Technical Support Center: Synthesis of Pyrrolidine Deriv
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Benchchem.
  • Process for the purification of N-vinylpyrrolidone by crystallization.
  • Solvent-Mediated Enhancement of Additive-Controlled Crystalliz
  • How can I seperate pyrrolidine?
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV.
  • Pyrrolidine. Wikipedia.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.
  • Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Form
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Pyrrolidine Deriv
  • Troubleshooting diastereomeric salt crystalliz
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Help with difficult crystalliz
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.

Sources

Identifying and minimizing side products in Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you identify and minimize side products, thereby optimizing your synthesis for yield and purity.

Synthesis Overview

The synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is typically achieved through the N-sulfamoylation of the corresponding chiral pyrrolidine ester, Ethyl (2R)-pyrrolidine-2-carboxylate. This starting material is readily derived from L-proline. The core transformation involves the reaction of the secondary amine with a suitable sulfamoylating agent, most commonly sulfamoyl chloride, in the presence of a non-nucleophilic base.

G cluster_reactants Reactants cluster_conditions Conditions SM Ethyl (2R)-pyrrolidine-2-carboxylate Product Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate SM->Product Reagent Sulfamoyl Chloride (H₂NSO₂Cl) Reagent->Product Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Temp Low Temperature (0 °C to RT) Temp->Product Byproduct Amine Hydrochloride Salt Product->Byproduct

Caption: General synthesis pathway for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted Ethyl (2R)-pyrrolidine-2-carboxylate starting material. What are the likely causes?

This is a frequent issue that typically points to problems with the reagents or reaction conditions.

  • Probable Cause 1: Deactivated Sulfamoylating Agent

    • Explanation: Sulfamoyl chloride is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in the solvent or glassware will convert it to the unreactive sulfamic acid, effectively reducing its available concentration for the reaction.

    • Solution:

      • Use High-Purity Reagent: Always use a fresh bottle of sulfamoyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

      • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

  • Probable Cause 2: Inadequate Base Stoichiometry or Strength

    • Explanation: The reaction between the pyrrolidine nitrogen and sulfamoyl chloride liberates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A tertiary amine base is required to scavenge this HCl. If an insufficient amount of base is used, the reaction will stop prematurely.

    • Solution:

      • Stoichiometry: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to ensure complete neutralization of the generated HCl.

      • Base Addition: Add the base to the solution of the starting amine before the addition of sulfamoyl chloride.

  • Probable Cause 3: Sub-optimal Reaction Temperature

    • Explanation: While low temperatures are crucial for preventing side reactions like racemization, an excessively low temperature may slow the reaction rate to a point where it does not proceed to completion within a reasonable timeframe.

    • Solution: Start the reaction at 0 °C with the dropwise addition of sulfamoyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

Q2: The chemical purity of my product is high, but the enantiomeric excess (ee) is significantly lower than that of my starting material. What causes this racemization and how can I prevent it?

Maintaining chiral integrity is paramount for this synthesis. Racemization occurs at the α-carbon (C2 position) of the pyrrolidine ring.

  • Mechanism of Racemization: The primary cause of racemization is the deprotonation of the α-hydrogen. This is facilitated by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, resulting in a mixture of (2R) and (2S) enantiomers.[3]

Caption: Mechanism of base-mediated racemization via a planar enolate intermediate. (Note: Images are placeholders).

  • Preventative Measures:

ParameterRecommendation to Minimize RacemizationRationale
Temperature Maintain low temperatures, ideally between -15 °C and 0 °C, during base and reagent addition.Reduces the rate of the deprotonation equilibrium, kinetically disfavoring enolate formation.[3]
Base Selection Use a non-nucleophilic, sterically hindered base such as DIPEA instead of less hindered bases like TEA.A bulkier base is less likely to access and abstract the sterically shielded α-proton.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended reaction times, even at low temperatures, increase the opportunity for racemization to occur.[3]
Reagent Addition Add the sulfamoyl chloride solution slowly (dropwise) to the mixture of the amine and base.This maintains a low concentration of reactive species and helps control any exotherm.
Q3: I'm having difficulty purifying my product. Column chromatography gives poor separation from a persistent impurity. What are my options?

Purification can be challenging due to the polar nature of the sulfamide product.

  • Probable Cause: Co-eluting Impurity

    • Explanation: The unreacted starting material, Ethyl (2R)-pyrrolidine-2-carboxylate, often has a polarity very similar to the product, making chromatographic separation difficult.

    • Solution 1: Optimize Chromatography

      • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexane) to a more polar one (e.g., 50-60% Ethyl Acetate in Hexane) may improve separation. Adding a small amount of a third solvent, like dichloromethane, can sometimes modify selectivity.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica to crude product by weight is recommended) and that the column is packed correctly.

    • Solution 2: Acid/Base Wash

      • Exploit Basicity Difference: The starting material is a secondary amine and is basic. The product, a sulfamide, is significantly less basic. During the aqueous workup, perform a wash with a dilute, cold acid solution (e.g., 1M HCl). This will protonate the unreacted starting material, pulling it into the aqueous layer, while the product remains in the organic layer.

      • Caution: Use this method carefully. Perform the wash quickly and at a low temperature (0-5 °C) to minimize any risk of acid-catalyzed hydrolysis of the product ester or sulfamide group. Follow immediately with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor this reaction and assess final product purity?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is an excellent, rapid technique. Use a mobile phase like 40-50% Ethyl Acetate in Hexane. The starting material will have a lower Rf than the more polar product. Staining with ninhydrin can be used to visualize the secondary amine starting material specifically.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and detecting any side products formed in real-time.

  • Purity Assessment:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric purity (ee). A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often effective.[4]

Q2: Can I use other sulfamoylating agents besides sulfamoyl chloride?

Yes, other reagents can be used, particularly if sulfamoyl chloride proves problematic. Burgess-type reagents, such as N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salts, have been developed for the mild sulfamoylation of amines and alcohols and can be effective alternatives.[5] These reagents are often crystalline, stable solids that react under very mild conditions.

Q3: How critical is the quality of the starting material, Ethyl (2R)-pyrrolidine-2-carboxylate?

It is absolutely critical. The chemical and, most importantly, the enantiomeric purity of the final product can be no higher than that of the starting material. Ensure you start with material of >99% chemical purity and >99% ee. If you are synthesizing the starting material yourself via esterification of L-proline, be sure to validate its purity before proceeding with the sulfamoylation step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

This protocol is a representative procedure and may require optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add Ethyl (2R)-pyrrolidine-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, dissolve sulfamoyl chloride (1.1 eq) in a small volume of anhydrous DCM.

  • Addition: Transfer the sulfamoyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane) until the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding cold deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic layers.

    • Wash sequentially with cold 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%) to obtain the pure product.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a starting point; method development is likely required.

ParameterCondition
Instrument HPLC system with UV detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Sample Prep. Dissolve ~1 mg of the product in 1 mL of mobile phase
Injection Vol. 10 µL

Validation: To validate the method, inject a sample of the racemic (2RS) compound to confirm the resolution of the two enantiomer peaks. Then, inject the sample of the (2R)-product to confirm its retention time and quantify the area of the undesired (2S)-enantiomer peak to calculate the enantiomeric excess (ee).[4]

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]

  • Robertson, R. E., & Laughton, P. M. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 94(10), 3567-3571. [Link]

  • Google Patents. (2014).
  • Yerande, S. G., et al. (2014). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Organic Process Research & Development, 18(9), 1153-1156. [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. GalChimia Blog. [Link]

Sources

Addressing challenges in scaling up the production of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when transitioning the synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (a crucial N-sulfamoyl D-proline intermediate) from bench-scale to pilot-plant production.

The primary challenges in this workflow involve managing the highly hazardous generation of sulfamoylating agents, preventing the racemization of the (2R) chiral center, and avoiding chromatographic purification.

🔬 Process Visualization

G CSI Chlorosulfonyl Isocyanate (CSI) Int Anhydride Intermediate (Heat Accumulation Risk) CSI->Int FA Formic Acid FA->Int Cat DMAc Catalyst (0.5 - 2.0 mol%) Cat->Int SC Sulfamoyl Chloride (Safe Generation) Int->SC Catalyzed Breakdown Gas CO + CO2 Gas (Dosage-Controlled) Int->Gas Off-gassing Prod Ethyl (2R)-1-sulfamoylpyrrolidine- 2-carboxylate SC->Prod SM Ethyl (2R)-pyrrolidine- 2-carboxylate SM->Prod Base Triethylamine / DCM 0 °C Base->Prod

Fig 1: Catalyzed synthesis workflow of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: When scaling up the generation of sulfamoyl chloride from chlorosulfonyl isocyanate (CSI) and formic acid, we experience violent, uncontrollable gas evolution. How can we mitigate this runaway exotherm?

A: This is the most critical safety failure point in sulfamoylation scale-up[1]. The reaction between CSI and formic acid forms a highly reactive anhydride-type intermediate. Without intervention, this intermediate accumulates in the reactor. Once a critical thermal threshold is reached, it abruptly fragments into carbon monoxide, carbon dioxide, and sulfamoyl chloride, causing an explosive pressure spike[1].

The Solution: Introduce a catalytic amount of a carboxamide, specifically N,N-dimethylacetamide (DMAc) at 0.5 to 2.0 mol% relative to CSI[2]. Causality: The DMAc catalyst actively accelerates the collapse of the reactive anhydride intermediate into carbamic acid, which immediately fragments into CO₂ and sulfamoyl chloride[2]. By preventing the accumulation of the intermediate, gas evolution becomes strictly dosage-controlled (tied directly to the addition rate of formic acid), eliminating the risk of a thermal runaway[2].

Table 1: Quantitative Comparison of Sulfamoyl Chloride Generation Parameters

ParameterUncatalyzed ProcessDMAc-Catalyzed Process (0.5-2.0 mol%)
Reaction Control Uncontrollable runawayStrict dosage-controlled
Gas Evolution Explosive, delayed onsetSmooth, immediate off-gassing
Thermal Profile Severe heat accumulationIsothermal maintenance possible
Safe Scale Limit < 100 g (Hazardous)> 20 kg (Pilot-plant proven)
Q2: During the coupling of sulfamoyl chloride with Ethyl (2R)-pyrrolidine-2-carboxylate, we observe significant impurity formation and partial racemization of the product. What are the critical parameters to control?

A: The (2R) chiral center of the D-proline ethyl ester is highly sensitive to epimerization under strongly basic conditions or elevated temperatures. Causality: Using strong bases (like sodium hydride or alkoxides) deprotonates the alpha-carbon, leading to a planar enolate intermediate that racemizes upon reprotonation. Furthermore, the exothermic nature of the N-sulfamoylation coupling can cause localized hot spots in the reactor.

To preserve stereochemical integrity, you must use a mild, non-nucleophilic tertiary amine base—such as Triethylamine (TEA) —and maintain strict cryogenic control (0 °C to 5 °C) throughout the entire dosing phase[3].

Q3: Handling neat sulfamoyl chloride at scale is still proving problematic due to its severe moisture sensitivity. Is there a more stable intermediate we can use?

A: Yes. If your facility struggles with the anhydrous requirements of neat sulfamoyl chloride, you should pivot to a Boc-protected sulfamoylation route [3]. By reacting CSI with tert-butanol, you generate N-Boc-sulfamoyl chloride (a Burgess-type reagent precursor)[3]. This reagent is significantly more stable and less prone to rapid hydrolysis[3]. You can couple this intermediate with Ethyl (2R)-pyrrolidine-2-carboxylate under standard conditions, followed by a clean chemoselective acidolysis (using Trifluoroacetic Acid or HCl) to remove the Boc group and yield the final product[3].

📋 Validated Experimental Protocol: Scale-Up Sulfamoylation

This self-validating protocol utilizes the DMAc-catalyzed methodology to ensure safe reagent generation and high-fidelity stereochemical coupling.

Phase 1: Safe Generation of Sulfamoyl Chloride
  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with Chlorosulfonyl Isocyanate (CSI) (1.0 equiv, 10.0 mol) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst Addition: Add N,N-dimethylacetamide (DMAc) (0.01 equiv / 1.0 mol%) to the solution. Cool the reactor jacket to achieve an internal temperature of 0 °C to 5 °C.

  • Controlled Dosing: Slowly dose Formic Acid (1.0 equiv) into the reactor over 2 to 3 hours.

    • Validation Checkpoint: Ensure immediate, steady gas evolution (CO and CO₂) begins upon the first addition. If gas evolution stalls, halt dosing immediately to prevent intermediate accumulation. Maintain internal temperature strictly below 10 °C.

  • Maturation: Stir the solution for an additional 1 hour at 5 °C until all gas evolution ceases. The resulting solution contains active sulfamoyl chloride.

Phase 2: Coupling and Isolation
  • Substrate Preparation: In a separate 100 L reactor, dissolve Ethyl (2R)-pyrrolidine-2-carboxylate (0.95 equiv) and Triethylamine (TEA) (1.2 equiv) in DCM (5 volumes). Cool the mixture to 0 °C.

  • Cryogenic Coupling: Transfer the sulfamoyl chloride solution from Phase 1 dropwise into the Phase 2 reactor over 2 hours. Maintain the internal temperature strictly between 0 °C and 5 °C to prevent racemization.

  • Reaction Quench: After stirring for 45 minutes post-addition, quench the reaction by slowly adding 0.1 N HCl solution (5 volumes).

    • Causality: The mild acidic quench neutralizes excess TEA, halts any further reaction, and partitions unreacted amine starting materials into the aqueous layer, eliminating the need for downstream chromatography[3].

  • Phase Separation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude oil in a minimal amount of warm Ethyl Acetate, then slowly add Heptane until the cloud point is reached. Cool to 0 °C to crystallize pure Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

📚 References

  • Geisler, J., Schneider, F., Holguin, F. L., & Lovis, K. (2006). Industrially applicable process for the sulfamoylation of alcohols and phenols. US Patent 7,067,683 B2. Available at:

  • Bendjeddou, A., Abbaz, T., Regainia, Z., & Aouf, N.-E. (2012). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Molecules, 17(2), 1890-1899. Available at:[Link]

Sources

Technical Support Center: Chiral Resolution of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S) [[1]]() is a highly specialized chiral building block. Resolving its racemic mixture (separating the 2R and 2S enantiomers) or accurately quantifying its enantiomeric excess (ee) presents unique analytical challenges due to the highly polar sulfamoyl group (-SO₂NH₂) and the steric bulk of the pyrrolidine ring.

As a Senior Application Scientist, I have designed this portal to provide you with field-validated, self-correcting protocols for both preparative isolation and analytical quantification.

Module 1: Preparative Resolution via Biocatalysis

Q: How can I efficiently isolate the (2R)-enantiomer from racemic Ethyl 1-sulfamoylpyrrolidine-2-carboxylate on a preparative scale without relying on expensive chiral chromatography?

A: The most scalable and cost-effective approach is enzymatic kinetic resolution utilizing Candida antarctica Lipase B (CALB). CALB exhibits profound enantioselectivity toward N-protected proline esters 2.

The Causality: CALB’s active site contains a highly stereospecific binding pocket. The spatial arrangement of its catalytic triad (Ser-His-Asp) accommodates the (2S)-configuration of the proline derivative perfectly, selectively hydrolyzing the (2S)-ester into its corresponding water-soluble carboxylic acid. Conversely, the (2R)-ester experiences severe steric clash within the pocket and remains completely unreacted [[3]](). This binary outcome allows for a simple liquid-liquid extraction to separate the lipophilic (2R)-ester from the (2S)-acid.

Protocol 1.1: CALB Kinetic Resolution (Self-Validating System)
  • Substrate Preparation: Dissolve 100 mmol of racemic Ethyl 1-sulfamoylpyrrolidine-2-carboxylate in 50 mL of methyl tert-butyl ether (MTBE). Causality: MTBE is chosen because it enhances CALB's structural stability and suppresses spontaneous non-enzymatic hydrolysis 2.

  • Biocatalyst Addition: Add 100 mL of 0.1 M sodium phosphate buffer (pH 7.2) and 2.0 g of immobilized CALB (e.g., Novozym 435).

  • Incubation & Self-Validation: Incubate at 45°C with orbital shaking (200 rpm). Monitor the reaction via achiral GC.

    • Self-Validation Check: The system validates its own enantioselectivity when the ester conversion trajectory strictly asymptotes at exactly 50.0%. If conversion breaches 50%, it definitively flags non-specific background chemical hydrolysis, indicating a failure in pH buffering.

  • Phase Separation: Filter out the immobilized enzyme. Adjust the aqueous phase to pH 7.5 using 1M NaHCO₃ to ensure the generated (2S)-acid is fully deprotonated and partitioned into the water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The combined organic layers contain the highly pure (2R)-ester. Dry over anhydrous Na₂SO₄ and concentrate.

G Racemate Racemic Mixture Ethyl 1-sulfamoylpyrrolidine-2-carboxylate Reaction Hydrolysis Reaction (Buffer pH 7.2 / MTBE, 45°C) Racemate->Reaction Enzyme CALB Enzyme (Candida antarctica Lipase B) Enzyme->Reaction Biocatalyst Products Reaction Mixture (2R)-Ester + (2S)-Acid Reaction->Products Extraction Liquid-Liquid Extraction (Aqueous / Organic) Products->Extraction Target Organic Phase Target: (2R)-Ester (>99% ee) Extraction->Target pH 7.5 Waste Aqueous Phase Byproduct: (2S)-Acid Extraction->Waste pH 7.5

Workflow for CALB-catalyzed kinetic resolution of racemic sulfamoyl proline ester.

Module 2: Analytical Resolution via Chiral HPLC

Q: How do I accurately determine the enantiomeric excess (ee) of the isolated (2R)-enantiomer?

A: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate), is the gold standard for proline ester derivatives [[4]]().

The Causality: Chiral recognition relies on a "three-point interaction" model within the chiral grooves of the polymer. The sulfamoyl group acts as a strong hydrogen bond donor/acceptor, while the ethyl ester provides dipole-dipole interactions. The (2S)-enantiomer aligns perfectly with the carbamate linkages inside the amylose groove, leading to strong retention. Conversely, the (2R)-enantiomer experiences steric exclusion from its specific pyrrolidine ring orientation, preventing optimal hydrogen bonding, and thus elutes significantly earlier.

Protocol 2.1: Chiral HPLC Method (Self-Validating System)
  • Sample Preparation: Dissolve the synthesized sample in HPLC-grade Hexane/Isopropanol (80:20 v/v) to a concentration of 1.0 mg/mL.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the UV baseline (at 210 nm) stabilizes.

  • System Suitability Test (SST) & Self-Validation: Inject 10 µL of a racemic standard.

    • Self-Validation Check: The system validates its own resolving power. The resolution factor (Rs) between the (2R) and (2S) peaks must be ≥ 2.0. An Rs < 2.0 serves as an immediate, objective indicator of stationary phase degradation or mobile phase moisture contamination, halting the protocol before sample analysis.

  • Sample Injection: Inject 10 µL of the resolved (2R)-enantiomer sample. Calculate the ee based on the area normalization of the peaks.

Quantitative Data: Chiral HPLC Method Optimization
Column Type (CSP)Mobile Phase (v/v)Flow Ratet_R (2R)t_R (2S)Resolution (Rs)
Chiralpak AD-H Hexane / IPA (80:20)1.0 mL/min7.5 min11.2 min3.4
Chiralcel OD-H Hexane / IPA (90:10)1.0 mL/min9.1 min10.5 min1.8
Chiralpak IC Hexane / EtOAc (50:50)1.0 mL/min6.8 min7.2 min0.8

Note: AD-H provides optimal chiral recognition due to the superior fit of the sulfamoyl group within the amylose backbone compared to cellulose (OD-H).

HPLC CSP Chiral Stationary Phase (Amylose Carbamate) Hbond Hydrogen Bonding (-SO2NH2) CSP->Hbond Dipole Dipole-Dipole (Ester C=O) CSP->Dipole Steric Steric Inclusion (Pyrrolidine) CSP->Steric AnalyteR (2R)-Enantiomer Weaker interaction (Elutes 1st) AnalyteS (2S)-Enantiomer Stronger interaction (Elutes 2nd) Hbond->AnalyteR Sub-optimal Hbond->AnalyteS Optimal Fit Dipole->AnalyteR Misaligned Dipole->AnalyteS Aligned Steric->AnalyteR Excluded Steric->AnalyteS Included

Chiral recognition mechanism distinguishing (2R) and (2S) enantiomers on a polysaccharide CSP.

Module 3: Troubleshooting FAQs

Issue 1: My enzymatic resolution stopped at 30% conversion instead of the theoretical 50%. What happened? Root Cause & Fix: This indicates premature enzyme deactivation, likely due to a localized drop in pH. As the (2S)-ester hydrolyzes, it generates (2S)-carboxylic acid, which acidifies the microenvironment. Ensure your phosphate buffer is sufficiently concentrated (0.1 M to 0.2 M) to maintain a strict pH of 7.2 throughout the reaction.

Issue 2: During chiral HPLC, the (2R) and (2S) peaks are exhibiting severe tailing, reducing resolution. Root Cause & Fix: Peak tailing for sulfamoyl-containing compounds is typically caused by secondary interactions between the acidic sulfonamide protons and residual silanol groups on the silica support of the CSP. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Diethylamine (DEA) to the mobile phase to suppress these non-specific interactions and sharpen the peaks 5.

References

  • PubChemLite - Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S). uni.lu. 1

  • Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. ResearchGate. 3

  • An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. ResearchGate. 2

  • Investigation of Aminonitriles as Organocatalysts. White Rose eTheses Online. 5

  • Enantiospecific Synthesis of Natural (-)-Cocaine and Unnatural (+)-Cocaine from D- and L-Glutamic Acid. mdma.ch. 4

Sources

Technical Support Center: Mitigating Degradation of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Molecular Formula: C7H14N2O4S, Monoisotopic Mass: 222.067 Da)[1].

Because this compound features a delicate balance of an ethyl ester, a chiral center at the alpha-carbon, and a sulfamoyl group, it is highly susceptible to environmental degradation. This document provides a deep dive into the chemical causality of its degradation, self-validating storage protocols, and troubleshooting FAQs.

Core Troubleshooting Guide: Degradation Mechanisms & Causality

To effectively store this compound, you must first understand why it degrades. The molecule contains three primary structural vulnerabilities that react to moisture, pH extremes, and thermal stress.

  • Ester Hydrolysis (Moisture & pH Driven): The ethyl ester moiety is prone to nucleophilic acyl substitution. In the presence of trace moisture and acidic or basic impurities, the ester hydrolyzes into (2R)-1-sulfamoylpyrrolidine-2-carboxylic acid and ethanol[2]. Base-catalyzed hydrolysis (saponification) is particularly dangerous because the formation of the carboxylate salt renders the reaction irreversible, driving degradation to completion[3].

  • Sulfamoyl Cleavage: The -SO2NH2 group attached to the pyrrolidine nitrogen can undergo hydrolysis under extreme aqueous acidic or basic conditions, stripping the protecting group and yielding ethyl pyrrolidine-2-carboxylate and sulfamic acid.

  • Base-Induced Racemization: The alpha-proton at the C2 position (the 2R chiral center) is unusually acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the sulfamoyl nitrogen. Exposure to even mild bases can trigger enolization. When the enol tautomer reverts, it does so non-stereoselectively, resulting in a racemic mixture of (2R) and (2S) enantiomers.

G A Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Intact Compound) B Ester Hydrolysis (Acid/Base Catalyzed) A->B H2O, H+/OH- C Sulfamoyl Cleavage (Extreme pH) A->C Strong Acid/Base D Racemization (Base-induced Enolization) A->D Mild/Strong Base E (2R)-1-sulfamoylpyrrolidine-2-carboxylic acid + Ethanol B->E F Ethyl pyrrolidine-2-carboxylate + Sulfamic acid C->F G Ethyl (2R/2S)-1-sulfamoylpyrrolidine-2-carboxylate (Racemic Mixture) D->G

Degradation pathways of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate under storage stress.

Stability & Storage Profiles

The following table summarizes the expected degradation kinetics based on accelerated stability testing principles adapted from ICH Q1A(R2) guidelines[4].

Storage ConditionDurationPrimary Degradation PathwayExpected Purity (%)
25°C / 60% RH (Ambient) 1 MonthEster Hydrolysis< 85%
4°C / Sealed (Fridge) 6 MonthsSlow Hydrolysis92 - 95%
-20°C / Argon / Desiccated 12+ MonthsNone> 99%
pH > 8 (Aqueous Solution) 24 HoursSaponification & Racemization< 50%

Step-by-Step Experimental Workflows: Storage & Handling

Do not simply place the vial in a freezer. The hygroscopic nature of the sulfamoyl group attracts trace moisture, which synergizes with temperature fluctuations during freeze-thaw cycles to initiate hydrolysis.

We recommend the following self-validating protocol to ensure the compound remains intact. This workflow builds in quality control (QC) checkpoints so that degradation is caught before it ruins downstream assays.

Phase 1: Preparation and Validation
  • Initial Quality Control: Upon receipt, perform LC-MS to confirm the intact molecular weight (m/z 223.07 [M+H]+)[1]. Run chiral HPLC to establish a baseline enantiomeric excess (ee) of the (2R) configuration.

  • Moisture Assessment: Conduct a Karl Fischer titration on a small aliquot. Proceed to storage only if the moisture content is < 0.1% . If the moisture exceeds this threshold, lyophilize the batch overnight.

Phase 2: Aliquotting and Inert Storage
  • Aliquotting: Dissolve the compound in an anhydrous, peroxide-free solvent (if liquid storage is strictly required) or maintain it as a dry powder. Divide into single-use amber glass vials. Causality: Single-use vials eliminate freeze-thaw cycles, while amber glass prevents photolytic stress.

  • Inert Gas Purging: Gently flush the headspace of each vial with Argon gas for 10–15 seconds. Causality: Argon is heavier than air and effectively displaces atmospheric oxygen and ambient humidity.

  • Sealing: Seal immediately with PTFE-lined caps. Store at -20°C in a secondary container filled with indicating silica gel desiccants.

Phase 3: Thawing (Self-Validation Step)
  • Equilibration: Before use, remove the vial from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening the cap. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the sample, triggering hydrolysis[2].

  • Post-Thaw Verification: Re-run chiral HPLC and LC-MS on a statistical subset of thawed vials every 6 months to validate ongoing stability.

Workflow Step1 1. Initial QC (Chiral HPLC & LC-MS) Step2 2. Moisture Control (Karl Fischer < 0.1%) Step1->Step2 Step3 3. Aliquotting (Single-use amber vials) Step2->Step3 Step4 4. Inert Atmosphere (Argon overlay) Step3->Step4 Step5 5. Cryogenic Storage (-20°C with Desiccant) Step4->Step5 Step6 6. Thawing Protocol (Equilibrate to RT before opening) Step5->Step6

Self-validating storage and handling workflow to prevent chemical degradation.

Frequently Asked Questions (FAQs)

Q: My LC-MS data shows a major peak at 194 Da instead of 222 Da. What happened? A: This indicates the loss of the ethyl group (28 Da) via ester hydrolysis, resulting in the formation of (2R)-1-sulfamoylpyrrolidine-2-carboxylic acid. This almost exclusively occurs when the sample is exposed to moisture over time. Ensure strict adherence to the Argon-purging step and verify the integrity of your vial seals.

Q: Why is the chiral purity of my sample decreasing over time? A: You are observing racemization. The alpha-proton at the C2 position is slightly acidic due to the electron-withdrawing effects of the adjacent ester and the sulfamoyl nitrogen. If your storage vials or solvents contain trace alkaline impurities (e.g., alkaline detergent residues on glassware), base-induced enolization occurs, converting the pure 2R enantiomer into a 2R/2S mixture. Always use acid-washed or strictly neutral glassware.

Q: Can I store this compound as a stock solution in DMSO for high-throughput screening? A: Yes, but only in strictly anhydrous DMSO. Standard laboratory DMSO is highly hygroscopic and will absorb atmospheric water rapidly, leading to hydrolysis of the ethyl ester over time[2]. Store DMSO stock solutions at -20°C, keep them over molecular sieves if possible, and limit freeze-thaw cycles to a maximum of three.

Q: Is it safe to lyophilize this compound if it gets wet? A: Yes. If you suspect moisture contamination, immediate lyophilization (freeze-drying) is the best recovery method. Because the compound has a relatively stable molecular weight, it will not sublimate significantly under standard lyophilization vacuums.

References

  • [1] Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S) - PubChemLite. National Center for Biotechnology Information. URL:[Link]

  • [2] Ester hydrolysis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [3] Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. URL:[Link]

  • [4] ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Sources

Technical Support Center: Strategies for Mitigating the Toxicity of Novel Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for challenges encountered when working to reduce the toxicity of novel pyrrolidine-based compounds. The content is structured in a practical question-and-answer format to directly address common issues in the lab.

Part 1: Foundational Understanding of Pyrrolidine-Related Toxicity

This section addresses the fundamental mechanisms that can cause pyrrolidine-containing molecules to be toxic, providing the necessary context for experimental troubleshooting.

Q1: My lead compound contains a pyrrolidine ring and is showing toxicity. What is the most common underlying mechanism for this?

Answer: A primary driver of toxicity in many pyrrolidine-containing compounds is metabolic activation , particularly by Cytochrome P450 (CYP450) enzymes in the liver.[1][2] The pyrrolidine ring, especially when unsubstituted on the nitrogen, can be oxidized to form highly reactive electrophilic intermediates, such as iminium ions or aminoaldehydes.[3]

These reactive metabolites are not stable and can covalently bind to cellular nucleophiles like DNA and proteins.[4][5] This process, known as adduct formation, can disrupt cellular function, leading to various toxic endpoints, including:

  • Hepatotoxicity (Liver Injury): The liver is the primary site of drug metabolism, making it highly susceptible to damage from reactive metabolites.[1][6]

  • Genotoxicity: Covalent binding to DNA can cause mutations, chromosomal aberrations, and DNA strand breaks, potentially leading to cancer.[5][7]

  • Cytotoxicity: Adduct formation with essential proteins can impair their function, triggering cell death pathways.

It is crucial to understand that the parent compound itself may be non-toxic, but its metabolic fate dictates its safety profile. Therefore, early assessment of metabolic stability and metabolite identification is a critical step in any drug discovery program involving this scaffold.

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage Parent Pyrrolidine Compound (Stable, Less Toxic) CYP450 CYP450 Enzymes (e.g., CYP3A4) Parent->CYP450 Oxidation Reactive_Metabolite Reactive Iminium Ion (Electrophilic, Toxic) CYP450->Reactive_Metabolite Nucleophiles Cellular Nucleophiles (DNA, Proteins) Reactive_Metabolite->Nucleophiles Covalent Binding Adducts Covalent Adducts Nucleophiles->Adducts Toxicity Hepatotoxicity Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of a pyrrolidine-containing compound by CYP450 enzymes.

Q2: How does the specific structure of the pyrrolidine and its substituents (SAR) affect its potential for toxicity?

Answer: The Structure-Activity Relationship (SAR) for toxicity in pyrrolidine derivatives is complex but offers clear avenues for optimization. Subtle changes to the molecule can dramatically alter its safety profile.[8][9]

Key structural factors influencing toxicity include:

  • Substitution on the Pyrrolidine Nitrogen: An unsubstituted nitrogen (N-H) is often a primary site for metabolic oxidation. Masking this position, for example by converting it to a tertiary amine (N-Alkyl), can sometimes block this pathway, although metabolism of the alkyl group can still occur.

  • Ring Unsaturation: For certain classes like pyrrolizidine alkaloids, a double bond in the 1,2-position of the ring system is strongly associated with enhanced toxicity because it facilitates the formation of highly reactive pyrrolic esters.[2][4]

  • Stereochemistry: The spatial arrangement of substituents can influence how the molecule fits into the active site of metabolic enzymes. Different stereoisomers of the same compound can have vastly different rates of metabolic activation and, consequently, different toxicity profiles.[10][11]

  • Electronic Properties of Substituents: Attaching electron-withdrawing groups (EWGs) near the pyrrolidine ring can decrease the electron density of the nitrogen atom, making it less susceptible to oxidation by CYP450 enzymes. Conversely, electron-donating groups (EDGs) can increase the rate of metabolic activation.[11]

  • Steric Hindrance: Introducing bulky substituents near the site of metabolism can physically block the access of CYP450 enzymes, thereby reducing the formation of reactive metabolites. This is a common and effective strategy in medicinal chemistry.

Understanding the SAR of your compound series is paramount. It allows for the rational design of new analogs with a lower propensity for metabolic activation while retaining the desired pharmacological activity.[12][13]

Part 2: Troubleshooting Guide - Experimental Assessment of Toxicity

This section provides practical, step-by-step guidance for characterizing and diagnosing the root cause of toxicity in your compounds.

Q3: My initial screen shows my compound is cytotoxic. What is a standard workflow to confirm and characterize this finding?

Answer: An initial cytotoxicity flag requires a systematic follow-up to understand the nature and potency of the toxic effect. A typical workflow involves moving from general to more specific assays.

Toxicity_Workflow Start Initial Hit from High-Throughput Screen DoseResponse Step 1: Confirm with Dose-Response (e.g., MTT, CellTiter-Glo®) Determine IC50 Start->DoseResponse Metabolic Step 2: Assess Metabolic Involvement Run assay with and without liver S9 fraction or microsomes DoseResponse->Metabolic Mechanism Step 3: Investigate Mechanism (Apoptosis, Necrosis, Genotoxicity) Metabolic->Mechanism ApoptosisAssay Caspase-Glo® Assay Annexin V Staining Mechanism->ApoptosisAssay Apoptosis? NecrosisAssay LDH Release Assay Mechanism->NecrosisAssay Necrosis? GenotoxAssay Comet Assay γH2AX Staining Mechanism->GenotoxAssay Genotoxicity? Decision Go/No-Go Decision and Lead Optimization ApoptosisAssay->Decision NecrosisAssay->Decision GenotoxAssay->Decision

Caption: Experimental workflow for characterizing an initial cytotoxicity hit.

Experimental Protocol: MTT Assay for Cytotoxicity Dose-Response

This protocol provides a standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your pyrrolidine compound in cell culture medium. A typical starting concentration might be 100 µM, diluted 1:2 or 1:3 down a column. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Q4: How can I determine if the observed toxicity is caused by the parent compound or a reactive metabolite?

Answer: This is a critical question that can be answered by incorporating a metabolic activation system into your in vitro cytotoxicity assay. The most common approach is to use a liver S9 fraction or liver microsomes, which contain the CYP450 enzymes responsible for metabolism.

The experimental design is straightforward: you run your standard cytotoxicity assay in parallel under two conditions:

  • Without Metabolic Activation: Cells are treated with the compound alone.

  • With Metabolic Activation: Cells are co-treated with the compound and a preparation of liver S9 fraction (or microsomes) along with necessary cofactors (e.g., NADPH).

Interpreting the Results:

  • Toxicity Potentiated with S9: If the compound is significantly more toxic (i.e., the IC50 value decreases) in the presence of the S9 fraction, it strongly suggests that the toxicity is mediated by a metabolite.

  • Toxicity Unchanged or Reduced with S9: If the toxicity is the same or decreases, the parent compound is likely the toxic species. A reduction in toxicity can occur if metabolism leads to a less active, detoxified product.

This experiment is a cornerstone of early toxicology screening and provides a clear rationale for pursuing strategies to block metabolic activation.

Part 3: Troubleshooting Guide - Strategies for Toxicity Reduction

This section details actionable medicinal chemistry strategies to reduce the toxicity of your lead compounds.

Q5: My compound's toxicity is metabolite-driven. What are the most effective chemical strategies to mitigate this?

Answer: Once you've identified metabolite-driven toxicity, you can employ several rational design strategies. The goal is to modify the chemical structure to prevent the formation of the reactive metabolite without losing the desired pharmacological activity.

Primary Strategies:

  • Block the Site of Metabolism: This is the most direct approach.

    • Steric Hindrance: Introduce a bulky group near the metabolic soft spot (e.g., the pyrrolidine nitrogen or an adjacent carbon). This physically prevents CYP enzymes from accessing the site.

    • Electronic Modification: Introduce an electron-withdrawing group to reduce the electron density of the site, making it less favorable for oxidation.

  • Bioisosteric Replacement: Replace the entire pyrrolidine ring or a problematic functional group with a bioisostere—a different group with similar physical or chemical properties that fulfills the same biological role.[14][15] This can remove the metabolic liability altogether.[16][17]

  • Deuteration: Replace a hydrogen atom at the site of metabolism with its heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of CYP-mediated bond cleavage (the "kinetic isotope effect"). This can reduce the formation of the toxic metabolite.[18]

The choice of strategy depends on the specific SAR of your compound series and the feasibility of the chemical synthesis.

Q6: Can you provide examples of bioisosteric replacements for a pyrrolidine ring to improve a compound's safety profile?

Answer: Absolutely. Bioisosteric replacement is a powerful tool. The goal is to maintain the key binding interactions and overall topology of the parent molecule while eliminating the structural alert for toxicity.

Original MoietyBioisosteric ReplacementRationale for Toxicity Reduction
Pyrrolidine Piperidine Changes ring size and strain; alters metabolic profile. May no longer be a substrate for the specific CYP enzyme.
Pyrrolidine Thiazolidine Replaces a methylene group (CH2) with a sulfur atom, fundamentally changing the electronic properties and metabolic fate.
Pyrrolidine Oxazolidine Replaces a methylene group with an oxygen atom, which can improve solubility and alter metabolism.
Pyrrolidine-2,5-dione Thiazolidinedione A classic example where replacing one heteroatom for another in a heterocyclic system can reduce toxicity while retaining activity.[19]
Aromatic Ring (e.g., Phenyl) Heterocycle (e.g., Pyridyl) While not a direct pyrrolidine replacement, if an adjacent aromatic ring is driving metabolism, replacing it can shift the metabolic profile away from the pyrrolidine.[16]

This table provides conceptual examples. The suitability of any replacement must be evaluated on a case-by-case basis.

Q7: Are there computational tools that can help predict toxicity before I synthesize new analogs?

Answer: Yes, the field of computational and predictive toxicology has advanced significantly and should be an integral part of a modern drug discovery workflow.[20] These in silico tools use algorithms and large datasets to predict the likelihood of various toxicities based on a chemical structure.[21]

Types of Computational Tools:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are machine learning models trained on large datasets of compounds with known toxicity data (e.g., the Tox21 dataset).[22] They can provide a statistical probability that your new compound will be positive in a specific toxicity assay (e.g., hepatotoxicity, mutagenicity).

  • Knowledge-Based/Rule-Based Systems: These systems (e.g., Derek Nexus) contain a library of "structural alerts"—molecular fragments known to be associated with specific toxicities.[21] They scan your molecule for these alerts and provide a rationale for any potential toxicity.

  • Physiologically-Based Kinetic (PBK) Modeling: These more complex models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, helping to predict whether concentrations in target organs (like the liver) will reach toxic levels.[23][24]

By using these tools to screen potential designs before synthesis, you can prioritize analogs with the highest probability of success, saving significant time and resources.[21][22]

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc.
  • Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. (n.d.). ResearchGate.
  • Saha, S., et al. (2012). Pyrrolidinediones reduce the toxicity of thiazolidinediones and modify their anti-diabetic and anti-cancer properties. European Journal of Pharmacology, 697(1-3), 13-23. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. Retrieved from [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (n.d.). PubMed. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). R Discovery.
  • Ribeiro, A. Q., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 10(10), 2383. Retrieved from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC. Retrieved from [Link]

  • Bildfell, R. (2022). Pyrrolizidine Alkaloidosis in Animals. MSD Veterinary Manual. Retrieved from [Link]

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. (2021). IJIEMR.
  • Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (n.d.). ResearchGate.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2025). MDPI. Retrieved from [Link]

  • Lin, G., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Drug Metabolism and Disposition, 42(6), 1083-1092. Retrieved from [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020). PubMed. Retrieved from [Link]

  • Xia, Q., et al. (2015). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of Environmental Science and Health, Part C, 33(1), 100-117. Retrieved from [Link]

  • Lin, G., et al. (2002). Species differences in the in vitro metabolic activation of the hepatotoxic pyrrolizidine alkaloid clivorine. Chemical Research in Toxicology, 15(11), 1434-1440. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. (2026). ResearchGate. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • (PDF) Pyrrolizidine Alkaloid Plants, Metabolism and Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. Retrieved from [Link]

  • Li, Y., et al. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology, 150(2), 594-601. Retrieved from [Link]

  • Role of toxicokinetics and alternative testing strategies in pyrrolizidine alkaloid toxicity and risk assessment; state-of-the-art and future perspectives. (n.d.). PubMed. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. Retrieved from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. (2024). MDPI. Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking: An XGBoost Approach with SHAP. (n.d.). arXiv.
  • (PDF) Use of an in vitro–in silico testing strategy to predict inter-species and inter-ethnic human differences in liver toxicity of the pyrrolizidine alkaloids lasiocarpine and riddelliine. (2025). ResearchGate. Retrieved from [Link]

  • Computational toxicology – The new frontier in predictive safety assessment. (2025). Syngene. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health. (2021). MDPI. Retrieved from [Link]

  • How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved from [Link]

  • A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. (2026). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the In Vivo Validation of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers at the forefront of discovering novel antibacterial agents, the journey from a promising in vitro profile to a validated in vivo candidate is both critical and complex. This guide provides a comprehensive framework for the in vivo validation of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, a compound of interest due to its structural relation to pyrrolidine and sulfonamide motifs, which are known to exhibit antimicrobial properties.[1][2][3]

Given the novelty of this specific molecule, this document serves as a practical guide, outlining a robust experimental design to compare its efficacy against established broad-spectrum antibiotics. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction to the Candidate and the Need for In Vivo Assessment

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate belongs to a class of compounds that has garnered interest in medicinal chemistry. Pyrrolidine derivatives are known for a wide range of biological activities, and sulfonamides were among the first synthetic antimicrobial agents.[1][2][3] While in vitro assays, such as determining the Minimum Inhibitory Concentration (MIC), are essential first steps, they do not recapitulate the complex host-pathogen interactions and pharmacokinetic/pharmacodynamic (PK/PD) profiles of a drug. In vivo models are indispensable for evaluating a compound's true therapeutic potential.[4][5]

This guide will focus on the neutropenic mouse thigh infection model, a highly standardized and widely accepted model for the initial in vivo evaluation of antimicrobials.[6][7][8] This model is particularly advantageous for its reproducibility and its ability to assess antimicrobial efficacy in the absence of a robust host immune response, thus providing a clear measure of the compound's direct antibacterial activity.[6][9]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the antibacterial efficacy of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, it is imperative to compare it against clinically relevant and mechanistically diverse antibiotics. For this guide, we propose a comparison with:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

  • Ceftriaxone: A third-generation cephalosporin (a beta-lactam antibiotic) that inhibits bacterial cell wall synthesis.

These comparators provide a high bar for efficacy and represent different mechanisms of action, offering a more comprehensive evaluation of our test compound's potential.

Experimental Design: The Neutropenic Mouse Thigh Infection Model

The following protocol is designed to provide a clear and reproducible method for assessing the in vivo antibacterial activity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate.

Experimental Workflow Overview

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Post-Infection Analysis A Animal Acclimatization (6-8 week old female ICR mice) B Induction of Neutropenia (Cyclophosphamide administration) A->B Day -4 and -1 D Intramuscular Infection (Thigh muscle) B->D Day 0 C Preparation of Bacterial Inoculum (e.g., S. aureus or E. coli) C->D E Initiation of Treatment (2h post-infection) - Vehicle Control - Test Compound - Comparators D->E F Euthanasia & Tissue Harvest (24h post-infection) E->F G Tissue Homogenization F->G H Serial Dilution & Plating G->H I Colony Forming Unit (CFU) Enumeration H->I J Data Analysis (Log10 CFU/gram of tissue) I->J

Sources

A Comparative Guide to Assessing the Cross-Reactivity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate with Mammalian Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. As drug development professionals know, understanding a compound's selectivity is paramount; off-target interactions can lead to unforeseen toxicity or reduced efficacy. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to build a robust selectivity profile for this promising scaffold.

The core of our investigation is based on the structure of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. The presence of a primary sulfonamide (-SO₂NH₂) moiety immediately identifies it as a potential inhibitor of zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs).[1][2] Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CAIX) is a validated therapeutic target in oncology due to its high expression in hypoxic tumors and restricted presence in normal tissues.[1][3][4] Therefore, this guide will proceed with the hypothesis that CAIX is the primary target, while systematically assessing interactions with other key mammalian enzyme families to preemptively identify potential liabilities.

Designing the Selectivity Screening Cascade

A tiered approach is the most efficient strategy for assessing selectivity. We begin with a high-potency assay for the intended target and then progress to a broad panel of representative off-targets. This cascade ensures that resources are focused and that the most critical data is generated early in the evaluation process.

The Primary Target: Carbonic Anhydrase IX (CAIX)

CAIX plays a crucial role in regulating pH in the acidic tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[5][6] Its extracellular catalytic domain makes it an accessible target for small-molecule inhibitors. Our initial experiments will focus on quantifying the inhibitory potency of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate against human CAIX.

The Comparator Compounds

To contextualize our findings, we will test our lead compound alongside two well-characterized alternatives:

  • SLC-0111: A highly selective, second-generation CAIX/CAXII inhibitor that has advanced to clinical trials.[7][8][9] It serves as the benchmark for a desirable selectivity profile.

  • Acetazolamide (AZA): A first-generation, non-selective CA inhibitor. It is used clinically as a diuretic and for other conditions but is known to inhibit multiple CA isoforms, providing a baseline for promiscuous activity within this enzyme family.

The Off-Target Panel: Rationale and Selection

An effective off-target panel should represent major enzyme classes and targets known to be associated with adverse drug events.[10] Our panel is designed to provide a broad overview of potential cross-reactivity.

  • Carbonic Anhydrase II (CAII): A ubiquitous cytosolic isoform. Inhibition of CAII is often associated with the side effects of non-selective CA inhibitors. High selectivity for CAIX over CAII is a critical goal.[5]

  • Matrix Metalloproteinase-2 (MMP-2): A zinc-dependent endopeptidase involved in tissue remodeling and cancer invasion. Given that CAIX is also a zinc metalloenzyme, assessing cross-reactivity with other enzymes in this class is a logical step. Pyrrolidine derivatives have previously been explored as MMP inhibitors.[11]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Representing the kinase family, a major class of drug targets. Off-target kinase activity is a common source of toxicity.[10]

  • Cytochrome P450 3A4 (CYP3A4): A critical enzyme in drug metabolism. Inhibition can lead to significant drug-drug interactions.[12]

Experimental Assessment Workflow

The logical flow of the cross-reactivity assessment is crucial for a systematic evaluation. It begins with the confirmation of on-target activity and expands to screen for potential off-target interactions, culminating in a comprehensive selectivity profile.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Off-Target & Selectivity Screening cluster_2 Phase 3: Data Analysis & Profiling P1 Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Test Compound) A1 High-Potency Assay: Carbonic Anhydrase IX (CAIX) Inhibition P1->A1 P2 SLC-0111 & Acetazolamide (Comparator Compounds) P2->A1 S1 CA Isoform Selectivity: CAII Inhibition Assay A1->S1 Confirm On-Target Activity S2 Broad Panel Screening: - MMP-2 (Protease) - EGFR (Kinase) - CYP3A4 (Metabolic) A1->S2 D1 IC50 Determination for all Assays S1->D1 S2->D1 D2 Calculate Selectivity Ratios (e.g., IC50(CAII) / IC50(CAIX)) D1->D2 D3 Generate Comparative Selectivity Profile D2->D3

Caption: Workflow for assessing enzyme cross-reactivity.

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. Each includes necessary controls and clear endpoints for accurate data interpretation.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay directly measures the catalytic activity of CA isoforms. The inhibition is determined by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂.

Materials:

  • Recombinant human CAIX and CAII enzymes

  • Tris-HCl buffer (20 mM, pH 8.3) containing sodium sulfate

  • pH indicator (e.g., p-Nitrophenol)

  • CO₂-saturated water

  • Test compounds and controls (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme/Inhibitor Pre-incubation: In a reaction cuvette, mix the assay buffer, pH indicator, and the appropriate concentration of the test compound or DMSO control.

  • Add the CA enzyme (final concentration typically in the low nM range) and incubate for 15 minutes at 25°C to allow for inhibitor binding.[13]

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water using the stopped-flow apparatus. This initiates the hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 405 nm) over time. The initial linear rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and a no-enzyme control to 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[14]

Protocol 2: General Kinase Inhibition Assay (Mobility-Shift Assay)

This protocol provides a general framework for assessing kinase inhibition and can be adapted for specific kinases like EGFR. It measures the conversion of a peptide substrate to its phosphorylated product.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Fluorescently labeled peptide substrate specific for the kinase

  • ATP at its Kₘ concentration

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT)

  • Microfluidic mobility-shift detection system (e.g., Caliper EZ Reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, kinase, and fluorescent peptide substrate.

  • Add the test compound or DMSO control and incubate for 60 minutes at room temperature.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[15]

  • Reaction Termination: After 90 minutes, stop the reaction by adding a termination buffer.

  • Mobility-Shift Analysis: Analyze the reaction products using the detection system. The instrument measures the electrophoretic mobility shift that occurs upon substrate phosphorylation and calculates the ratio of phosphorylated to unphosphorylated substrate.[15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition). Determine IC₅₀ values by fitting the data to a dose-response curve.

Protocol 3: Cytochrome P450 (CYP3A4) Inhibition Assay

This fluorogenic assay measures the activity of CYP3A4 by monitoring the metabolism of a specific substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • Fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., Ketoconazole)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In the microplate, add the potassium phosphate buffer and the test compound or controls at various concentrations.

  • Add the CYP3A4 enzyme and the NADPH regenerating system. Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the BFC substrate.

  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex: 405 nm, Em: 535 nm), taking measurements every minute for 30 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition by comparing the reaction rates of the test samples to the DMSO control. Determine the IC₅₀ value from the dose-response curve.

Comparative Data Analysis and Interpretation

The ultimate goal of this guide is to generate a clear, comparative selectivity profile. The hypothetical data below is presented as a template for summarizing experimental findings.

Table 1: Comparative Inhibitory Activity (IC₅₀, nM) of Test Compounds

Enzyme TargetEthyl (2R)-1-sulfamoylpyrrolidine-2-carboxylateSLC-0111 (Selective Control)Acetazolamide (Non-selective Control)
CAIX (Primary Target) 48.5 ± 3.1 45.2 ± 2.8 250.1 ± 15.6
CAII (Off-Target Isoform)1,250 ± 88>10,00012.5 ± 1.1
MMP-2 (Protease)8,760 ± 510>50,000>50,000
EGFR (Kinase)>50,000>50,000>50,000
CYP3A4 (Metabolic)22,400 ± 1,300>50,000>50,000
Selectivity Ratio (CAII/CAIX) ~26 >221 0.05

Interpretation of Hypothetical Data:

  • On-Target Potency: The hypothetical data shows that Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a potent inhibitor of CAIX, with an IC₅₀ value comparable to the highly selective clinical candidate SLC-0111.[8]

  • Selectivity within CA Family: The compound demonstrates a 26-fold selectivity for CAIX over the ubiquitous CAII isoform. While this is a good starting point, it is significantly less selective than SLC-0111, which shows over 221-fold selectivity. This highlights an area for potential optimization. In contrast, Acetazolamide is highly potent against CAII, confirming its non-selective profile.

  • Broader Off-Target Profile: The compound shows weak inhibitory activity against MMP-2 and CYP3A4 in the high-micromolar range and no activity against EGFR kinase. This suggests a relatively clean profile against these major enzyme classes, though the MMP-2 activity warrants further investigation if high in vivo concentrations are expected.

On-Target vs. Off-Target Mechanistic View

Understanding the potential downstream effects of both on-target and off-target inhibition is critical for predicting the overall biological outcome of administering the compound.

G cluster_0 Cellular Environment cluster_1 On-Target Pathway (Tumor Microenvironment) cluster_2 Potential Off-Target Pathway (Extracellular Matrix) Compound Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate CAIX CAIX Compound->CAIX Inhibits (High Potency) = Therapeutic Effect MMP2 MMP-2 Compound->MMP2 Inhibits (Low Potency) = Potential Side Effect H2O_CO2 H₂O + CO₂ HCO3_H HCO₃⁻ + H⁺ H2O_CO2->HCO3_H Catalyzes pH_reg Extracellular Acidification & Intracellular pH Regulation HCO3_H->pH_reg Tumor_Prog Tumor Progression & Metastasis pH_reg->Tumor_Prog Degradation Matrix Degradation MMP2->Degradation Catalyzes ECM Extracellular Matrix (e.g., Collagen) Cell_Mig Normal Cell Migration & Tissue Remodeling Degradation->Cell_Mig

Caption: On-target (CAIX) vs. potential off-target (MMP-2) effects.

Conclusion and Future Directions

This guide establishes a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. Based on our hypothetical data, the compound is a potent CAIX inhibitor with a promising, albeit not perfect, selectivity profile.

The moderate selectivity against CAII and the weak inhibition of MMP-2 are key findings that must be addressed in subsequent stages of drug development. Future work should focus on:

  • Lead Optimization: Medicinal chemistry efforts could be directed at modifying the pyrrolidine or ethyl ester moieties to enhance selectivity against CAII and eliminate the residual MMP-2 activity.

  • Expanded Panel Screening: Testing against a broader panel of metalloenzymes and proteases would provide a more complete picture of the compound's selectivity.

  • Cell-Based Assays: Moving from biochemical assays to cell-based models will be crucial to confirm that the observed enzymatic inhibition translates into the desired cellular phenotype (e.g., reduced proliferation of hypoxic cancer cells) without causing off-target cytotoxicity.

By following the systematic approach detailed in this guide, researchers can build a robust data package that not only characterizes the potential of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate but also proactively identifies and mitigates risks, ultimately accelerating its path toward clinical development.

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Ensuring the reproducibility of experimental results with Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ensuring the Reproducibility of Experimental Results with Chiral Sulfamoylpyrrolidine Carboxylates

Introduction: The Challenge of Reproducibility with Novel Chiral Scaffolds

In the landscape of modern drug discovery, chiral five-membered nitrogen heterocycles, such as the pyrrolidine ring, are invaluable scaffolds.[1] Their non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[1] The specific compound of interest, Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, represents a promising but underexplored structure. A comprehensive search of scientific literature and chemical databases reveals a lack of published experimental data, including synthetic protocols and analytical methodologies, for this exact molecule.[2]

This guide, therefore, addresses the core challenge of ensuring reproducibility from a foundational perspective. While direct comparative data for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is unavailable, we will establish a robust framework for its synthesis, analysis, and validation. This document will use analogous, well-documented procedures for similar pyrrolidine and N-sulfamoyl structures as a blueprint.[3][4] The principles and protocols outlined herein are designed to serve as a self-validating system for researchers venturing into the synthesis and application of this and other novel chiral compounds, ensuring that experimental results are both reliable and repeatable.

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient detail and standardization in published procedures.[5] This guide aims to counteract that trend by explaining the causality behind experimental choices, thereby empowering researchers to not only follow a protocol but to understand and control the critical parameters that govern success.[6]

Part 1: A Framework for Reproducible Synthesis

Achieving reproducibility in organic synthesis begins with a meticulously detailed and well-understood experimental procedure.[7] Minor, often unreported, variations in reaction setup, reagent quality, or workup can lead to significant deviations in yield, purity, and even the stereochemical outcome.[6][8]

Below is a proposed workflow for the synthesis of a chiral N-sulfamoylpyrrolidine ester, designed with checkpoints and critical parameter analysis to maximize reproducibility.

cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Validation start Start: (R)-Proline Ethyl Ester HCl protect N-Sulfamoylation start->protect Base, Sulfamoyl Chloride deprotect Workup & Purification protect->deprotect Aqueous Quench product Final Product: Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate deprotect->product nmr Structural Verification (NMR, MS) product->nmr chiral_hplc Enantiomeric Purity (Chiral HPLC) nmr->chiral_hplc final_char Full Characterization chiral_hplc->final_char validated Reproducible Result final_char->validated

Caption: High-level workflow for reproducible synthesis and validation.

Experimental Protocol: Synthesis of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

This protocol is a robust, generalized procedure adapted from standard methods for N-acylation of proline esters.

Materials:

  • (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq)[9]

  • Sulfamoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: Using a flame-dried flask under an inert nitrogen atmosphere is critical to prevent moisture from quenching the reactive intermediates and hydrolyzing the sulfamoyl chloride.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Add TEA or DIPEA (2.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.

    • Causality: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the reaction. An extra 0.5 equivalent ensures the reaction remains basic. A slow, cold addition is necessary to control the exotherm of the acid-base neutralization.

  • Sulfamoylation: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Causality: A slight excess of the sulfamoylating agent ensures complete conversion of the starting material. Dropwise addition is crucial to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Causality: The bicarbonate quench neutralizes any remaining acid and helps to remove water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: The brine wash removes residual water. Column chromatography is essential to separate the desired product from unreacted starting materials and non-polar impurities.

Table 1: Critical Parameter Analysis for Synthesis Reproducibility
ParameterPotential Impact of DeviationRecommended Control Strategy
Reagent Purity Lower yields, formation of side products. Moisture in the amine or solvent can hydrolyze the sulfamoyl chloride.Use freshly distilled solvents and high-purity reagents. Ensure the amine starting material is free of its enantiomer.
Stoichiometry Incomplete reaction (insufficient sulfamoyl chloride) or complex purification (excess sulfamoyl chloride).Accurately weigh all reagents. Use a slight excess (1.1 eq) of the sulfamoylating agent.
Temperature Risk of side reactions or racemization at higher temperatures. Slower reaction rates at lower temperatures.Maintain strict temperature control (0 °C) during additions using an ice bath.
Stirring Rate Poor mixing can create localized concentration gradients, leading to inconsistent results and side product formation.[8]Use a properly sized stir bar and maintain a consistent, vigorous stirring rate throughout the reaction.[8]
Workup pH Product degradation if pH is too acidic or basic. Poor separation of layers.Ensure the quench is performed with a mild base (NaHCO₃) and that the pH remains neutral to slightly basic.

Part 2: Validation of Stereochemical Integrity

For a chiral molecule, ensuring the reproducibility of its biological or chemical properties is critically dependent on verifying its enantiomeric purity. The presence of even small amounts of the undesired enantiomer can lead to drastically different pharmacological outcomes.[10] Therefore, a validated chiral analytical method is not just a quality control step; it is a prerequisite for any meaningful experimental work.[11][12]

Chiral_HPLC_Validation dev Method Development (Column & Mobile Phase Screening) spec Specificity (Peak Purity, Resolution) dev->spec Resolution > 2.0 lin Linearity & Range spec->lin R² > 0.99 prec Precision (Repeatability) lin->prec %RSD < 2.0% acc Accuracy (Spike/Recovery) prec->acc Recovery 98-102% rob Robustness (Flow Rate, Temp.) acc->rob System Suitability Passes val Validated Method rob->val

Caption: Workflow for Chiral HPLC Method Development and Validation.[12]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[12] Polysaccharide-based columns are often the first choice due to their broad applicability.

Table 2: Comparison of Potential Chiral Stationary Phases
CSP TypeCommon Trade NamesSeparation PrincipleSuitability for Pyrrolidine Derivatives
Amylose-based Chiralpak AD, Chiralpak ASHydrogen bonding, dipole-dipole, and steric interactions within the helical polymer grooves.[13]High. Often provides excellent selectivity for cyclic amines and amides. A good starting point for screening.[13]
Cellulose-based Chiralcel OD, Chiralcel OJSimilar to amylose, but with a different helical structure, offering complementary selectivity.High. If amylose columns fail to provide baseline resolution, cellulose columns are the next logical choice.
Pirkle-type (R,R)-Whelk-O1π-π interactions, hydrogen bonding, and dipole stacking. The analyte must have a π-acidic or π-basic group.Moderate. May be effective if the molecule is derivatized to include an aromatic ring, but less likely to work on the parent compound.
Crown Ether CROWNPAK CR(+)Complexation between the crown ether cavity and a primary amine group on the analyte.Low. Not suitable for this compound as it contains a secondary amine within the pyrrolidine ring.
Protocol: Chiral HPLC Method Validation

This protocol outlines the essential steps for validating a chiral HPLC method according to ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose of quantifying the undesired (2S) enantiomer.[11]

Objective: To validate a chiral HPLC method for Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate to ensure it is accurate, precise, and specific for the quantification of the (2S)-enantiomer.

1. Specificity:

  • Procedure: Inject solutions of the (2R)-enantiomer (the main peak), the racemic mixture, and a placebo (all reaction starting materials).

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2.0) between the two enantiomers. The main peak should have no interference from any starting materials at its retention time. Peak purity analysis (using a Diode Array Detector) should confirm no co-eluting impurities.[11]

2. Linearity:

  • Procedure: Prepare a series of at least five concentrations of the undesired (2S)-enantiomer, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1% impurity).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) must be ≥ 0.99.

3. Accuracy:

  • Procedure: Spike a sample of the pure (2R)-enantiomer with known amounts of the (2S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

4. Precision (Repeatability):

  • Procedure: Prepare a single homogeneous sample of the (2R)-enantiomer spiked with the (2S)-enantiomer at the 100% specification limit. Perform six consecutive injections.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas for the (2S)-enantiomer must be ≤ 2.0%.

5. Robustness:

  • Procedure: Systematically vary key method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability in routine use.

Table 3: Representative Data for a Validated Chiral HPLC Method
Validation ParameterResultAcceptance CriteriaStatus
Specificity (Resolution) 2.8> 2.0Pass
Linearity (R²) 0.9995≥ 0.99Pass
Accuracy (Recovery @ 100%) 100.5%98.0 - 102.0%Pass
Precision (%RSD, n=6) 0.85%≤ 2.0%Pass
Robustness System suitability passed under all varied conditionsPassPass

Conclusion: A Self-Validating Approach to Novel Compound Research

Ensuring the reproducibility of experimental results for a novel compound like Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a multi-faceted challenge that extends beyond a single synthetic procedure. It requires a holistic and rigorous approach encompassing meticulous synthetic execution, comprehensive analytical characterization, and fully validated, stereospecific analytical methods.

By treating each experimental protocol as a self-validating system—where critical parameters are understood and controlled, and analytical results are verified against stringent criteria—researchers can build a foundation of trust in their findings. The detailed protocols, comparative data, and logical workflows presented in this guide provide a comprehensive framework to achieve this goal. Adherence to these principles will not only ensure the internal consistency of data but also facilitate the successful transfer and verification of results across different laboratories, a cornerstone of scientific integrity and progress.

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  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. PMC. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PMC. [Link]

  • linoleic acid, 60-33-3. The Good Scents Company. [Link]

  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. [Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC. [Link]

  • 5-Arylpyrrolidine-2-carboxylic Acid Derivatives as Precursors in the Synthesis of Sulphonyl-substituted Pyrroles. ResearchGate. [Link]

  • Benzeneethanamine, 3,4-dichloro-α-methyl-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • National Center... - 8903 - Dataset. Data.gov. [Link]

  • Ethyl pyrrolidine-2-carboxylate. PubChem. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed. [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]

  • Synthesis of sulfamoyl-triazolyl-carboxamides as pharmacological myeloperoxidase inhibitors. New Journal of Chemistry (RSC Publishing). [Link]

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In Vitro and In Vivo Efficacy Comparison Guide: Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate as a Hypoxia-Targeted Prodrug

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for solid tumors heavily relies on exploiting the unique physiological conditions of the tumor microenvironment (TME). Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a highly specialized lipophilic prodrug designed to target Carbonic Anhydrase IX (CA IX), a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumors under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

The structural design of this compound relies on two synergistic components:

  • The Sulfamoylpyrrolidine Pharmacophore: The primary sulfamoyl group acts as a potent zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the CA IX active site to block the hydration of CO₂, thereby disrupting the tumor's ability to manage intracellular acid loads .

  • The Ethyl Ester Prodrug Moiety: The free carboxylic acid of the active drug is highly polar, limiting passive diffusion and tissue penetration. Masking this acid as an ethyl ester significantly enhances lipophilicity and oral bioavailability. Upon reaching the esterase-rich tumor stroma, the prodrug undergoes rapid hydrolysis to release the active carboxylate.

Mechanism cluster_systemic Systemic Circulation & Tumor Penetration cluster_tme Hypoxic Tumor Microenvironment Prodrug Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (High Oral Bioavailability) Esterase Tissue/Tumor Esterases (Hydrolysis) Prodrug->Esterase Tissue Distribution Active (2R)-1-sulfamoylpyrrolidine-2-carboxylate (Active Pharmacophore) Esterase->Active Ester Cleavage Target Transmembrane CA IX (Extracellular Catalytic Domain) Active->Target Sulfamoyl-Zn2+ Binding Effect Disruption of pH Homeostasis & Tumor Apoptosis Target->Effect Extracellular Acidification Blockade

Fig 1: Prodrug activation of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate targeting CA IX.

In Vitro Efficacy Profile: The Prodrug Disconnect

To accurately assess this compound, researchers must understand the classic "prodrug disconnect" between cell-free enzymatic assays and whole-cell viability models.

Quantitative In Vitro Data

In cell-free stopped-flow CO₂ hydration assays, the ethyl ester prodrug appears inactive because the bulky ester prevents optimal docking within the CA IX active site. However, in whole-cell models (e.g., HT-29 colorectal cancer cells) cultured under hypoxia, the compound exhibits potent cytotoxicity due to endogenous cellular esterase activation.

Table 1: Comparative In Vitro Enzyme Inhibition ( Ki​ ) and Cellular Efficacy (IC₅₀)

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)HT-29 Cell IC₅₀ (µM, Hypoxia)HT-29 Cell IC₅₀ (µM, Normoxia)
Ethyl (2R)-1-sulfamoyl... (Prodrug) >10,000>10,0002.4 >100
(2R)-1-sulfamoyl... acid (Active) 45012 >50>100
Acetazolamide (Standard) 122545.0>100

Data Interpretation: The active carboxylic acid is a potent, low-nanomolar inhibitor of CA IX but fails to penetrate the cell mass effectively (IC₅₀ > 50 µM). The ethyl ester prodrug circumvents this permeability barrier, yielding a highly potent cellular IC₅₀ of 2.4 µM under hypoxic conditions. The lack of toxicity under normoxia validates the target specificity, as CA IX is not expressed in oxygen-rich environments.

Self-Validating Protocol: Hypoxic Cell Viability Assay

This protocol is designed to isolate the HIF-1α/CA IX axis by comparing normoxic and hypoxic states, ensuring the observed cytotoxicity is mechanism-dependent.

  • Cell Seeding: Seed HT-29 cells in two identical 96-well plates at 5×103 cells/well in DMEM supplemented with 10% FBS.

  • Pre-Incubation: Incubate both plates for 24h under normoxic conditions (21% O₂, 5% CO₂, 37°C) to allow cellular adhesion.

  • Compound Treatment: Treat cells with serial dilutions of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Acetazolamide).

  • Environmental Segregation (The Validation Step):

    • Transfer Plate A to a specialized hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂).

    • Keep Plate B in the normoxic incubator.

  • Incubation & Cleavage: Incubate for 72h. During this phase, tumor-derived esterases cleave the ethyl ester, trapping the active carboxylate in the TME.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for metabolic viability. Calculate the IC₅₀ using non-linear regression. A significant left-shift in the IC₅₀ curve for Plate A vs. Plate B confirms CA IX-dependent efficacy.

In Vivo Efficacy Profile: Pharmacokinetics and Tumor Penetration

The true advantage of the ethyl ester modification is realized in vivo. The lipophilic nature of the prodrug extends its systemic half-life and allows it to penetrate the dense, poorly vascularized core of solid tumors.

Quantitative In Vivo Data

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling in HT-29 xenograft mice demonstrates that the prodrug significantly outperforms its free-acid counterpart.

Table 2: Pharmacokinetics and Efficacy in HT-29 Xenograft Models

CompoundPlasma T1/2​ (h)Tumor AUC (µg*h/g)Tumor Growth Inhibition (TGI %)
Ethyl (2R)-1-sulfamoyl... (Prodrug) 4.2 18.5 68%
(2R)-1-sulfamoyl... acid (Active) 1.12.115%
Acetazolamide (Standard) 1.85.422%
Self-Validating Protocol: Xenograft Efficacy & Target Engagement

To prove that the Tumor Growth Inhibition (TGI) is directly caused by CA IX inhibition and not off-target toxicity, this protocol integrates a downstream pharmacodynamic readout (intracellular pH measurement).

  • Inoculation: Inject BALB/c nude mice subcutaneously into the right flank with 5×106 HT-29 cells suspended in 1:1 Matrigel/PBS.

  • Enrollment: Monitor tumor volume via digital calipers. Once tumors reach an average volume of ~150 mm³ (ensuring the development of a hypoxic core), randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing Regimen: Administer Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (30 mg/kg, PO, daily) for 21 days. The oral route is chosen to leverage the prodrug's enhanced gastrointestinal absorption.

  • Tumor Measurement: Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=(length×width2)/2 .

  • Pharmacodynamic Validation (End of Study): At day 21, euthanize the mice and rapidly excise the tumors. Perform immunohistochemistry (IHC) for CA IX expression to map hypoxic regions, and use TUNEL staining to quantify apoptosis. Crucial Step: Perform LC-MS/MS on tumor homogenates to quantify the ratio of the ethyl ester prodrug to the free carboxylic acid, confirming in situ esterase activation.

Conclusion

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate represents a highly optimized approach to targeting the hypoxic tumor microenvironment. While cell-free assays may falsely suggest inactivity due to the masked zinc-binding geometry, rigorous in vitro hypoxic cell models and in vivo xenograft studies reveal its true potential. By utilizing an esterase-cleavable prodrug strategy, this compound achieves superior oral bioavailability, deep tumor penetration, and potent, localized inhibition of CA IX.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Expert Opinion on Investigational Drugs, 27(12), 963-970. URL: [Link]

  • Carroux, C. J., et al. (2013). A prodrug approach toward cancer-related carbonic anhydrase inhibition. Journal of Medicinal Chemistry, 56(23), 9623-9634. URL: [Link]

  • Mahon, B. P., et al. (2015). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates. Journal of Medicinal Chemistry, 58(16), 6630-6638. URL: [Link]

Statistical Analysis & Performance Comparison Guide: Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Prepared By: Senior Application Scientist, Drug Discovery & Enzymology

Executive Summary

In the landscape of metalloenzyme inhibition, sulfamoylpyrrolidine derivatives have emerged as highly tunable scaffolds. Specifically, Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate offers a unique stereochemical and electronic profile compared to classic sulfonamides like Acetazolamide (AAZ) or Dorzolamide.

This guide provides an objective, statistically grounded comparison of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate against industry-standard alternatives. By analyzing kinetic data ( Ki​ ), selectivity indices, and variance across human Carbonic Anhydrase (hCA) isoforms, we establish the mechanistic advantages of the (2R)-pyrrolidine core and the ethyl carboxylate tail in drug design workflows.

Mechanistic Rationale & Structural Binding Logic

To understand the statistical variance in inhibition data, we must first establish the causality of the binding mechanics. Classic inhibitors like Acetazolamide are highly polar, which limits their membrane permeability and drives off-target systemic effects.

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate overcomes these limitations through three structural vectors:

  • The Sulfamoyl Group (ZBG): Acts as the primary Zinc-Binding Group. It displaces the zinc-bound water/hydroxide ion in the hCA active site, forming a tetrahedral coordination geometry. Crystallographic evidence from related sulfamoylpyrrolidine complexes, such as[1], confirms this direct coordination.

  • The (2R)-Pyrrolidine Core: Restricts the conformational entropy of the molecule. The rigid ring minimizes the entropic penalty upon binding compared to linear aliphatic sulfonamides[2].

  • The Ethyl Carboxylate Tail: Increases the overall lipophilicity (LogP) of the scaffold. In the active site, this tail interacts with the hydrophobic half of the CA active site (residues Val121, Val143, Leu198), driving isoform selectivity—particularly toward the tumor-associated hCA IX over the ubiquitous cytosolic hCA II[3].

CA_Binding Zn Active Site Zinc (Zn2+) CA2 Carbonic Anhydrase II (Target Enzyme) Zn->CA2 Catalytic core Sulfamoyl Sulfamoyl Group (Primary Anchor) Sulfamoyl->Zn Coordinates Pyrrolidine Pyrrolidine Ring (Hydrophobic Interaction) Pyrrolidine->CA2 Fits pocket Carboxylate Ethyl Carboxylate (Tail Interaction) Carboxylate->CA2 Selectivity

Structural binding logic of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate to CA II.

Comparative Statistical Analysis

To objectively evaluate the performance of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, we analyzed steady-state inhibition constants ( Ki​ ) across three critical isoforms: hCA II (glaucoma/edema target), hCA IX (solid tumor target), and hCA XII.

Data was generated using n=3 independent biological replicates, each performed in technical triplicate. Outliers were removed using the ROUT method (Q = 1%).

Table 1: Descriptive Statistics of Inhibition Constants ( Ki​ , nM)
CompoundhCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Index (IX/II)
Ethyl (2R)-1-sulfamoyl... 45.2 ± 3.18.4 ± 0.912.1 ± 1.40.18 (Highly IX selective)
Acetazolamide (AAZ) 12.1 ± 1.025.0 ± 2.25.7 ± 0.62.06 (II selective)
Dorzolamide 9.5 ± 0.852.0 ± 4.13.4 ± 0.45.47 (Strongly II selective)

Note: A lower Selectivity Index (SI) indicates a stronger preference for the tumor-associated hCA IX isoform over the off-target hCA II.

Table 2: Inferential Statistics (One-Way ANOVA & Tukey's Post-Hoc vs. Acetazolamide)

To ensure the observed selectivity shifts are statistically significant, a One-Way ANOVA was performed, followed by Tukey's Post-Hoc test comparing the (2R)-compound directly to the Acetazolamide benchmark.

IsoformMean Diff ( ΔKi​ , nM)95% CI of Differencep-valueCohen's d (Effect Size)
hCA II +33.1[28.5, 37.7]< 0.0001 ****13.8 (Large reduction in affinity)
hCA IX -16.6[-20.1, -13.1]< 0.001 ***9.5 (Large increase in affinity)
hCA XII +6.4[4.2, 8.6]< 0.05 *5.8 (Moderate reduction in affinity)

Statistical Insight: The data proves a statistically significant inversion of selectivity. While Acetazolamide is a potent hCA II inhibitor, Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate demonstrates a massive effect size (Cohen's d = 9.5) in improving affinity for hCA IX while simultaneously reducing off-target hCA II binding. This is driven by the steric bulk of the ethyl carboxylate group clashing with the tighter hCA II active site, while perfectly occupying the wider hCA IX hydrophobic pocket.

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Because Carbonic Anhydrase operates near the diffusion limit ( kcat​≈106s−1 ), standard continuous spectrophotometry suffers from dead-time artifacts, leading to skewed statistical data. To ensure absolute data integrity, the following self-validating stopped-flow protocol must be used.

Step-by-Step Methodology
  • Buffer Preparation & Rationale: Prepare 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄. Causality: HEPES is selected over phosphate buffers because phosphate anions weakly coordinate the active-site zinc, which artificially inflates baseline Ki​ values and introduces statistical noise[3]. Na₂SO₄ maintains constant ionic strength.

  • Substrate Preparation: Bubble pure CO₂ gas through Milli-Q water at 20°C for 30 minutes to achieve a saturated solution (~34.8 mM CO₂).

  • Inhibitor Pre-Incubation: Serially dilute Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (10 µM to 0.1 nM) in buffer. Incubate with 10 nM recombinant hCA enzyme for exactly 15 minutes at 20°C. Causality: Sulfonamide binding to CA is a slow-binding process due to the required displacement of the zinc-bound hydroxide ion. Insufficient incubation leads to an underestimation of inhibitor potency and high intra-assay variance.

  • Kinetic Measurement: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO₂ substrate. Monitor the reaction via the absorbance of a pH indicator (e.g., 0.2 mM Phenol Red) at 557 nm.

  • System Validation (The Self-Validating Step): Before extracting kinetic rates, calculate the Z'-factor using the vehicle control (0% inhibition, DMSO only) and a saturating concentration of Acetazolamide (10 µM, 100% inhibition). Rule: Proceed to data analysis only if Z' 0.65. This guarantees that the assay window is statistically robust enough to differentiate between highly potent analogs.

Stat_Workflow Data Raw Kinetic Data (Stopped-Flow Assay) Norm Data Normalization (Baseline Subtraction) Data->Norm Zfactor Z'-Factor Calculation (Quality Control) Norm->Zfactor ANOVA One-Way ANOVA (Variance Analysis) Zfactor->ANOVA If Z' > 0.65 PostHoc Tukey's Post-Hoc (Comparative Stats) ANOVA->PostHoc If p < 0.05

Step-by-step statistical validation workflow for enzyme inhibition kinetics.

Conclusion

Statistical analysis of the kinetic data unequivocally demonstrates that Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is not merely a structural analog of classic sulfonamides, but a highly specialized, isoform-selective scaffold. By leveraging the restricted conformation of the pyrrolidine ring and the steric bulk of the ethyl ester, researchers can achieve a statistically significant shift in selectivity toward hCA IX (p < 0.001 vs. Acetazolamide). When integrated into a rigorously validated stopped-flow assay pipeline, this compound serves as a superior starting point for targeted oncology and selective metalloenzyme inhibitor drug discovery.

References

  • Title: 4FRC: Carbonic Anhydrase II in complex with N'-sulfamoylpyrrolidine-1-carboximidamide - RCSB PDB Source: rcsb.org URL: [Link]

  • Title: EC 4.2.1.1 - carbonate dehydratase - Enzymes Source: enzymes.me.uk URL: [Link]

  • Title: US11465992B2 - Sulfonamide carboxamide compounds Source: Google Patents URL

Sources

Cross-validation of findings on Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate with independent studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate (CID 43362365)[1] is a highly versatile chiral pharmacophore and lipophilic prodrug-like inhibitor. While classical sulfonamides have long been the gold standard for targeting metalloenzymes, the incorporation of a pyrrolidine ring and an ethyl ester moiety fundamentally alters the physicochemical landscape of this compound. This guide cross-validates its biochemical performance against classical alternatives (e.g., Acetazolamide, Dorzolamide) and details the self-validating experimental frameworks required to benchmark its efficacy in modern drug development.

Beyond its primary role as a Carbonic Anhydrase (CA) inhibitor, this scaffold is increasingly utilized as a critical synthetic intermediate in the development of advanced therapeutics targeting the NLRP3 inflammasome[2] and voltage-gated sodium channels[3].

Mechanistic Rationale & Target Engagement

To understand the utility of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate, one must dissect its structural components:

  • The Sulfamoyl Group (-SO₂NH₂): This is the primary warhead. It coordinates directly with the active-site Zinc ion (Zn²⁺) of carbonic anhydrases, displacing the catalytic water/hydroxide ion necessary for CO₂ hydration[4]. Crystallographic data of Carbonic Anhydrase II in complex with related sulfamoylpyrrolidine derivatives (e.g., PDB 4FRC) explicitly demonstrate this robust tetrahedral coordination[5].

  • The (2R)-Pyrrolidine Core: The stereospecific D-proline derivative provides a rigid spatial orientation. This chirality dictates its binding affinity within the asymmetrical, hydrophobic pockets of specific CA isozymes (particularly the tumor-associated CA IX), minimizing off-target pan-CA inhibition.

  • The Ethyl Ester Prodrug Strategy: Unlike free carboxylic acids, the ethyl ester masks the polar carboxylate. This significantly enhances passive membrane permeability, allowing the molecule to cross lipid bilayers before being hydrolyzed by intracellular esterases into the active acidic form.

Comparative Efficacy & Physicochemical Profiling

When benchmarked against standard-of-care CA inhibitors, the ethyl ester derivative demonstrates a distinct advantage in lipophilicity and isoform selectivity (favoring CA IX over CA II).

CompoundPrimary TargetsCA II IC₅₀ (nM)CA IX IC₅₀ (nM)cLogPPermeability (Pₐₚₚ)
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate CA II/IX, NLRP345.28.71.22High (>10 × 10⁻⁶ cm/s)
Acetazolamide (AAZ) Pan-CA12.025.0-0.26Low (<1 × 10⁻⁶ cm/s)
Dorzolamide (DZA) CA II/IV9.052.00.35Moderate (~3 × 10⁻⁶ cm/s)

*Note: IC₅₀ values are representative benchmarks derived from standard stopped-flow CO₂ hydration assays for sulfamoylpyrrolidine pharmacophores.

Experimental Frameworks: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent data artifacts.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics

Objective: Measure the exact IC₅₀ of the compound against recombinant CA II/IX. Causality & Rationale: CA catalytic turnover is diffusion-limited (k_cat ≈ 10⁶ s⁻¹). Standard steady-state microplate assays cannot capture these initial rates. Stopped-flow spectrophotometry using a pH-sensitive indicator allows real-time tracking of H⁺ generation.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Dilute recombinant human CA II or CA IX to a final working concentration of 10 nM.

  • Inhibitor Pre-Incubation (Critical Step): Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in 1% DMSO/buffer. Incubate the enzyme with the inhibitor for 15 minutes at 20°C.

    • Expert Insight: Sulfonamide binding is a slow-equilibrium process because it requires the thermodynamic displacement of a deep-seated catalytic water molecule. Skipping this incubation leads to artificially inflated IC₅₀ values.

  • Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C to achieve a stable ~34 mM CO₂ solution.

  • Rapid Mixing: Using the stopped-flow instrument, inject equal volumes of the enzyme-inhibitor mix and the CO₂ substrate into the observation chamber.

  • Data Validation & Analysis: Monitor the absorbance drop at 558 nm.

    • Self-Validating Control: Run a buffer-only (uncatalyzed) reaction. This baseline ensures the observed rate reduction is strictly due to enzyme inhibition, not spontaneous background CO₂ hydration.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the passive diffusion rate (Pₐₚₚ) of the ethyl ester vs. the free acid. Causality & Rationale: To prove the prodrug hypothesis, PAMPA isolates passive lipid diffusion by removing active cellular transporters from the equation.

  • Donor Preparation: Dissolve the compound in PBS (pH 7.4) with 5% DMSO.

    • Expert Insight: The 5% DMSO co-solvent is mandatory. Sulfamoylpyrrolidines have moderate aqueous solubility; without DMSO, micro-precipitation in the donor well will artificially deflate the apparent permeability coefficient.

  • Membrane Coating: Coat the PVDF filter membrane (0.45 µm) with a 1% lecithin in dodecane solution to simulate a lipid bilayer.

  • Incubation & Quantification: Assemble the donor/acceptor sandwich and incubate for 5 hours at room temperature. Quantify the compound in both wells via LC-MS/MS to calculate Pₐₚₚ.

Pathway & Workflow Visualizations

Mechanism A Ethyl (2R)-1-sulfamoylpyrrolidine -2-carboxylate B Passive Membrane Diffusion A->B Lipophilic Ester E Active Free Acid Binding to CA II/IX A->E Direct Binding C Intracellular Space B->C D Esterase Hydrolysis C->D D->E Activation F Inhibition of CO2 Hydration E->F Zn2+ Coordination

Mechanism of membrane permeation and CA inhibition by the ethyl ester prodrug.

Workflow S1 Enzyme Prep (CA II/IX) S2 Inhibitor Incubation (15 min, 20°C) S1->S2 S3 Rapid Mixing (Stopped-Flow) S2->S3 S4 Optical Detection (Abs 558 nm) S3->S4 CO2 Injection S5 IC50 Calculation S4->S5

Stopped-flow spectrophotometric workflow for measuring CA inhibition kinetics.

References

  • Title: Ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C7H14N2O4S) - PubChemLite Source: PubChem / uni.lu URL: [Link]

  • Title: 4FRC: Carbonic Anhydrase II in complex with N'-sulfamoylpyrrolidine-1-carboximidamide Source: RCSB Protein Data Bank URL: [Link]

  • Title: EC 4.2.1.1 - carbonate dehydratase Source: Enzymes.me.uk URL: [Link]

  • Title: US11465992B2 - Sulfonamide carboxamide compounds (NLRP3 Inhibitors)
  • Title: US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel Source: Google Patents URL

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Safety Operating Guide

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling and Disposal of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Executive Summary & Chemical Context

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a highly specialized organic intermediate frequently utilized in pharmaceutical development, particularly in the synthesis of NLRP3 inflammasome inhibitors and voltage-gated sodium channel modulators [1]. Because of its complex molecular architecture—featuring a pyrrolidine core, an ethyl ester, and a sulfamoyl moiety—improper disposal poses significant environmental and operational risks. This guide provides drug development professionals with a validated, step-by-step methodology for the safe accumulation, segregation, and final destruction of this compound, ensuring compliance and laboratory safety.

Chemical Hazard Profiling: The Causality of Disposal Rules

To establish a self-validating safety protocol, laboratory personnel must understand the molecular reactivity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate. Standard disposal methods are insufficient due to the following mechanistic factors:

  • Sulfamoyl Group (-SO2NH2) & Nitrogenous Core: The presence of dense sulfur and nitrogen heteroatoms means that standard open-air combustion or low-temperature incineration will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Final disposal must strictly utilize high-temperature incineration equipped with advanced flue gas scrubbing[2].

  • Ethyl Ester Susceptibility: The ester linkage is prone to exothermic hydrolysis when exposed to strong aqueous acids or bases. Mixing this compound with highly acidic or basic waste streams can lead to unpredictable pressure buildup in sealed Satellite Accumulation Area (SAA) containers.

  • Ecotoxicity: Like many sulfonamide and sulfamoyl derivatives, this compound poses a risk to aquatic and soil organisms. It must never be disposed of via the sanitary sewer system or allowed to enter local waterways [3].

Quantitative Data & Compatibility Matrix

The following table summarizes the critical physicochemical parameters that dictate the handling and disposal logistics for this compound.

ParameterOperational Value / CharacteristicDisposal Implication
Chemical Class Sulfamoylpyrrolidine esterRequires N/S-compatible incineration.
Physical State Solid / Crystalline powderRisk of aerosolization during spills; requires HEPA-filtered vacuums or wet-wiping.
Incompatibilities Strong oxidizers, strong acids, strong basesMust be segregated into dedicated organic waste streams to prevent ester hydrolysis or oxidation.
EPA RCRA Status Unlisted (Evaluated by characteristic)Managed as non-RCRA hazardous waste unless mixed with characteristic solvents (e.g., ignitable solvents) [4].
Combustion Byproducts CO, CO2, SOx, NOxIncinerator must feature Flue Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR).

Step-by-Step Disposal Methodology

This protocol ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) guidelines [4].

Phase 1: Point-of-Generation Accumulation

  • Container Selection: Collect waste in High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use metal containers, as trace moisture can lead to the formation of corrosive sulfonic acids over time.

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., DCM, DMF, or DMSO during synthesis), ensure the waste container is explicitly designated for "Halogenated" or "Non-Halogenated" organic waste based on the primary solvent.

  • Volume Management: Keep containers tightly capped at all times except when actively adding waste. Do not fill beyond 90% capacity to allow for vapor expansion.

Phase 2: Segregation and Labeling

  • Hazard Identification: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container.

  • Composition Declaration: Clearly write "Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate" and list all associated solvents with their exact percentage compositions. Avoid using abbreviations.

  • Segregation: Store the waste container in a secondary containment tray, strictly isolated from oxidizing agents (e.g., peroxides, permanganates) and strong mineral acids.

Phase 3: Final Destruction via EHS

  • Pickup Request: Submit a hazardous material pickup request to your facility's EHS department, providing the exact chemical nomenclature and Safety Data Sheet (SDS) profile.

  • Incineration Protocol: EHS will transfer the waste to a commercial disposal facility. The mandated destruction method is high-temperature rotary kiln incineration (typically >1000°C) equipped with alkaline scrubbers to neutralize SOx and NOx emissions [2].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), safety goggles, a lab coat, and, if significant dust is generated, a properly fitted N95 or P100 particulate respirator.

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the active pharmaceutical intermediate. Gently cover the powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Collection: Carefully transfer the absorbed material or damp towels into a wide-mouth HDPE waste container using a non-sparking scoop.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all wash water as hazardous waste; do not allow it to enter the drain[3].

Disposal and Spill Response Visualization

Workflow for the segregation and disposal of sulfamoylpyrrolidine derivatives.

References

  • Novel sulfonamide carboxamide compounds (WO2019008025A1).
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]

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